4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
Description
Properties
IUPAC Name |
4-acetamido-5-hydroxynaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-7(14)13-9-5-6-11(19(16,17)18)8-3-2-4-10(15)12(8)9/h2-6,15H,1H3,(H,13,14)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSAWOMRVLTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280078 | |
| Record name | 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6357-80-8 | |
| Record name | NSC15357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Mechanics and Synthetic Utility of 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic Acid: A Technical Whitepaper
Executive Overview and Nomenclature
In the landscape of advanced dye intermediates and synthetic organic chemistry, 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid (CAS: 6357-80-8) occupies a critical role as a highly functionalized building block. Commonly referred to in industrial literature as N-acetyl S acid or 8-acetamido-1-naphthol-5-sulfonic acid [1], this compound features a naphthalene core substituted with three distinct functional groups: a sulfonic acid, a hydroxyl group, and an acetylated amine.
The strategic placement of these groups—specifically the peri-relationship between the hydroxyl and acetamido groups, and the para-relationship between the sulfonic acid and the acetamido group—dictates its unique solubility, stability, and regioselectivity during electrophilic aromatic substitution. This whitepaper provides a comprehensive analysis of its physicochemical properties, the causality behind its regioselective synthesis, and its downstream application as a coupling component in azo dye manufacturing.
Physicochemical Profile & Quantitative Data
Understanding the physical properties of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid is essential for optimizing reaction conditions, particularly regarding solvent selection and pH modulation. The sulfonic acid moiety ensures high aqueous solubility when deprotonated, while the acetyl group modulates the electron density of the naphthalene ring.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid |
| Common Synonyms | N-acetyl S acid; 8-acetamido-1-naphthol-5-sulfonic acid |
| CAS Registry Number | 6357-80-8 |
| Molecular Formula | C₁₂H₁₁NO₅S |
| Molecular Weight | 281.28 g/mol |
| Topological Polar Surface Area | 112 Ų |
| Hydrogen Bond Donors | 3 (OH, NH, SO₃H) |
| Hydrogen Bond Acceptors | 5 (O and N atoms) |
| Physical State | Solid (typically gray to white crystalline powder) |
Regioselective Synthesis & Experimental Causality
The synthesis of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid relies on the precise, kinetically controlled N-acetylation of its precursor, 4-amino-5-hydroxynaphthalene-1-sulfonic acid (S Acid) [2]. Because the precursor contains two nucleophilic sites (the amine and the hydroxyl), the protocol must be engineered to prevent competitive O-acetylation.
Mechanistic Causality
The differentiation between the amine and the hydroxyl group is achieved via stringent pH control. The aromatic amine has a pKa of approximately 3.5–4.0, while the naphthol hydroxyl group has a pKa of ~9.0. By buffering the reaction at pH 6.5–7.0, the amine remains unprotonated and highly nucleophilic, whereas the hydroxyl group remains protonated and a poor nucleophile. This thermodynamic reality ensures exclusive N-acetylation.
Self-Validating Protocol: N-Acetylation of S Acid
The following methodology is designed as a closed, self-validating system incorporating in-process controls (IPC) to guarantee product integrity.
-
Substrate Dissolution: Suspend 0.1 mol of S Acid in 200 mL of deionized water. Gradually add a 10% w/v sodium carbonate ( Na2CO3 ) solution under continuous mechanical stirring until the pH stabilizes at 6.5–7.0.
-
Causality: This step converts the sulfonic acid to its highly soluble sodium salt without deprotonating the naphthol -OH, preventing phenoxide formation.
-
-
Thermal Regulation: Chill the reaction vessel to 15–20 °C using an ice-water bath.
-
Causality: Lower temperatures suppress the competitive aqueous hydrolysis of the acylating agent, maximizing the atom economy of the reaction.
-
-
Acylation: Add 0.12 mol (1.2 eq) of acetic anhydride ( Ac2O ) dropwise over 30 minutes. The pH will naturally drop as acetic acid is liberated. Maintain the pH strictly at 6.5 by concurrent dropwise addition of 10% Na2CO3 .
-
In-Process Validation (IPC): After 2 hours of stirring, withdraw a 100 µL aliquot. Quench in 1 mL methanol and analyze via Reverse-Phase HPLC. The reaction is self-validated as complete when the precursor peak area falls below 1.0%.
-
Precipitation: Slowly acidify the mixture to pH 2.0 using 6M HCl.
-
Causality: Acidification protonates the sulfonate group, drastically reducing the solubility of the N-acetylated product and inducing rapid crystallization.
-
-
Isolation: Filter the precipitate under vacuum, wash with 50 mL of ice-cold dilute HCl (0.1M) to remove residual sodium acetate, and dry in a vacuum oven at 60 °C to constant weight.
Workflow for the regioselective N-acetylation of S Acid with integrated HPLC validation.
Electronic Directing Effects in Azo Coupling
In dye synthesis, 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid functions exclusively as a coupling component. The acetylation of the amine serves a dual purpose: it prevents the amine from undergoing undesired diazotization, and it modulates the electron density of the ring.
When subjected to alkaline coupling conditions (pH 8.5–10.0), the hydroxyl group at C5 is deprotonated to form a phenoxide ion. This phenoxide is a remarkably strong electron donor, pushing electron density into the naphthalene core via resonance. Due to steric hindrance and the electronic deactivation of the C1-C4 ring by the sulfonic acid, incoming electrophiles (such as diazonium salts) are directed almost exclusively to the C7 position (ortho to the hydroxyl group).
Electronic effects and regioselectivity directing electrophilic aromatic substitution at C7.
Analytical Characterization (HPLC)
To ensure the purity of the synthesized 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard. Building upon established methods for the parent S Acid [3], the N-acetyl derivative can be effectively resolved using a mixed-mode or low-silanol activity column (e.g., Newcrom R1).
Recommended Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (MeCN) / Water gradient.
-
Modifier: 0.1% Formic acid (to ensure Mass-Spectrometry compatibility and to keep the sulfonic acid protonated for better retention).
-
Detection: UV absorbance at 254 nm and 280 nm, capturing the extended conjugation of the functionalized naphthalene ring.
References
- ChemicalBook.8-acetamido-1-naphthol-5-sulfonic acid | 6357-80-8.
- Dyestuff Intermediates.8-Acetamido-1-naphthol-5-sulfonic acid.
- SIELC Technologies.Separation of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- on Newcrom R1 HPLC column.
Mechanistic Pathways and Protocol Optimization for Azo Dye Synthesis Utilizing N-Acetyl J Acid
Abstract The synthesis of high-affinity azo dyes relies heavily on the precise manipulation of electrophilic aromatic substitution pathways. N-Acetyl J acid (2-acetamido-5-naphthol-7-sulfonic acid) serves as a premier coupling component in the development of reactive and acid dyes (e.g., Reactive Orange 72). This whitepaper provides an in-depth mechanistic analysis of the azo coupling process, detailing the kinetic constraints, steric considerations, and causal reasoning behind standard laboratory protocols. Designed for application scientists and chemical engineers, this guide establishes a self-validating framework for reproducible dye synthesis.
Structural Dynamics and Reactivity of N-Acetyl J Acid
In the architecture of azo dyes, the choice of the coupling component dictates both the reaction kinetics and the final photophysical properties of the molecule. N-Acetyl J acid is a derivative of J acid where the amino group has been acetylated. This structural modification is critical: acetylation significantly dampens the electron-donating capacity of the nitrogen atom through resonance with the carbonyl group.
Consequently, the hydroxyl (-OH) group becomes the dominant activating and directing group on the naphthalene ring. When subjected to electrophilic attack by a diazonium cation, coupling predominantly occurs at the ortho position relative to the hydroxyl group, provided the reaction is conducted under optimal pH conditions (1[1]).
The Electrophilic Aromatic Substitution Mechanism
The formation of the azo linkage via N-acetyl J acid is a classic electrophilic aromatic substitution, yet it presents unique steric and electrostatic challenges that must be managed through precise environmental controls.
-
Diazotization : The primary aromatic amine (e.g., Para Base Sulfate or an orthanilic acid derivative) is treated with nitrous acid ( HONO ) at 0–5 °C to form a highly reactive, electrophilic diazonium cation ( Ar−N≡N+ ) (2[2]).
-
Sigma-Complex (Wheland Intermediate) Formation : The diazonium ion attacks the electron-rich naphthol ring. Research indicates that azo coupling at the activated positions of N-acetyl J acid is significantly hindered sterically (1[1]). Furthermore, the ionization of the hydroxyl group to a phenoxide ion—while necessary to increase nucleophilicity—introduces electrostatic repulsion during the formation of the σ-complex, which can decrease the overall reaction rate.
-
Base-Catalyzed Deprotonation : The final step involves the removal of a proton from the σ-complex to restore aromaticity. Depending on the steric bulk of the diazonium substituents (e.g., diethylsulfamide groups), the rate-determining step can shift from the initial electrophilic attack to this final deprotonation phase, which is highly susceptible to base catalysis (3[3]).
Caption: Mechanistic pathway of azo coupling with N-acetyl J acid.
Causality in Experimental Choices (E-E-A-T)
As application scientists, we do not merely follow procedural steps; we engineer conditions to favor specific kinetic pathways over thermodynamic dead-ends. A robust protocol must function as a self-validating system .
-
Why 0–5 °C? Diazonium salts are thermodynamically unstable. At elevated temperatures, they rapidly decompose into phenols and nitrogen gas ( N2 ). Maintaining near-freezing temperatures is non-negotiable to preserve the electrophile (2[2]).
-
Why Sulfamic Acid? Following diazotization, excess nitrous acid ( HONO ) remains in the solution. If left unchecked, it will oxidize the N-acetyl J acid or cause detrimental side reactions (e.g., nitrosamine formation). Sulfamic acid is added to rapidly and cleanly destroy excess HONO (4[4]). Self-Validation: The system is validated using starch-iodide paper; sulfamic acid is titrated until the paper no longer turns blue/black, confirming a safe environment for the coupler.
-
Why pH 7.5–8.5? N-acetyl J acid coupling is highly pH-dependent. At acidic pH, the hydroxyl group is protonated, rendering the ring insufficiently nucleophilic. By adjusting the pH to 7.5–8.5, the hydroxyl group ionizes to a phenoxide, maximizing electron density at the ortho position. However, pushing the pH too high (>10) risks converting the diazonium ion into an unreactive diazotate (1[1]).
Quantitative Data & Kinetic Parameters
The following table summarizes the critical kinetic and thermodynamic parameters governing the synthesis of azo dyes using N-acetyl J acid.
| Parameter | Optimal Range / Observation | Mechanistic Rationale |
| Coupling pH | 7.5 – 8.5 | Ionizes the -OH group to phenoxide, increasing ring nucleophilicity without degrading the diazonium salt into a diazotate. |
| Temperature | 0 – 5 °C | Prevents thermal decomposition of the diazonium cation ( Ar−N2+ ) into phenol and N2 gas. |
| Predominant Isomer | Ortho (to -OH group) | Directed by the strong electron-donating effect of the ionized hydroxyl group; para position is often sterically blocked. |
| Rate-Determining Step | σ-Complex Formation | Governed by steric hindrance and electrostatic repulsion between the ionized -OH and the incoming diazonium cation. |
| Quenching Agent | Sulfamic Acid | Rapidly eliminates excess HONO to prevent oxidative degradation of the coupling component. |
Empirical Workflow & Protocol: Synthesis of a Model Azo Dye
This protocol outlines the synthesis of a model azo dye (e.g., Reactive Orange 72) utilizing Para Base Sulfate and N-Acetyl J Acid as the primary reagents (2[2]).
Caption: Step-by-step experimental workflow for synthesizing azo dyes using N-acetyl J acid.
Step-by-Step Methodology:
Step 1: Amine Dissolution Suspend the primary aromatic amine (e.g., Para Base Sulfate, 0.165 mol) in 112.5 mL of distilled water. Add sodium bicarbonate (16.1 g) under continuous magnetic stirring until complete dissolution is achieved. Cool the solution to 0 °C using an external ice-water bath and acidify with 39.8 g of hydrochloric acid.
Step 2: Diazotization Slowly add an aqueous solution of sodium nitrite (16.5 g, 0.152 mol) dropwise to the amine solution. Maintain the temperature strictly between 0 °C and 5 °C. Stir the diazonium mixture vigorously for 1.5 hours. Self-Validation Check: Spot the reaction mixture on starch-iodide paper. An immediate blue/black color confirms the presence of nitrous acid, indicating complete diazotization of the amine.
Step 3: Quenching of Excess Nitrous Acid Add sulfamic acid in small aliquots to the reaction mixture. Self-Validation Check: Repeatedly spot the mixture on starch-iodide paper after each addition. Stop adding sulfamic acid when the paper no longer changes color, confirming the complete destruction of excess HONO .
Step 4: Azo Coupling Prepare a slurry or solution of N-Acetyl J Acid (53.7 g, 0.160 mol) and slowly add it to the cold diazonium salt solution. Ensure vigorous stirring to facilitate mass transfer and prevent localized concentration gradients.
Step 5: pH Adjustment and Maturation Gradually add sodium bicarbonate (approx. 17.4 g) or sodium carbonate to adjust the reaction pH to 7.5–8.5. This drives the coupling reaction to completion by ionizing the naphthol hydroxyl group. Stir the mixture for an additional 2 hours at 0–5 °C.
Step 6: Isolation and Purification Isolate the precipitated azo dye via vacuum filtration. Wash the filter cake with a small volume of cold brine (NaCl solution) to displace impurities. Dry the product overnight in a vacuum oven at 60 °C to yield the final orange/red dye powder.
References
-
Kornev, K.A., Zheltov, A.Ya. (1998). Effect of Substituent in Diazotized Orthanilic Acid on the Azo Coupling with 7-Acetylamino-4-hydroxynaphthalene-2-sulfonic Acid in Citrate-Phosphate Buffers. Russian Journal of General Chemistry. 1
-
Kornev, K.A., Zheltov, A.Ya. (1998). Base catalysis of azo coupling of diazotized orthanilic and sulfanilic acids and their diethylamides with N-acetyl I acid in citrate-phosphate buffer solutions. Russian Journal of General Chemistry. 3
-
Crompton & Knowles Corporation. (1999). US5874547A - Diazotization of amines. Google Patents. 2
-
Huntman Advanced Materials. (2018). NL2018826B1 - One-pot synthesis of reactive deep black. Google Patents. 4
Sources
An In-depth Technical Guide to the pKa Values and Ionization States of Acetyl J Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties of acetyl J acid (7-acetamido-4-hydroxy-2-naphthalenesulfonic acid) in aqueous solutions. A thorough understanding of the pKa values of its ionizable groups is critical for applications in drug development, dye synthesis, and analytical chemistry, as the ionization state dictates the molecule's solubility, reactivity, and biological interactions. This document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for researchers working with this important chemical entity.
Introduction to Acetyl J Acid
Acetyl J acid, systematically named 7-acetamido-4-hydroxy-2-naphthalenesulfonic acid, is a derivative of J acid, a significant intermediate in the synthesis of azo dyes. Its molecular structure incorporates three key functional groups that can participate in acid-base equilibria: a sulfonic acid group, a phenolic hydroxyl group, and an acetamido group. The interplay of these groups and their respective ionization states as a function of pH are of paramount importance for controlling chemical reactions and predicting the compound's behavior in various aqueous environments, including physiological systems.
The ionization state of a molecule, which is determined by the pH of the solution and the pKa values of its functional groups, profoundly influences its physicochemical properties. For instance, in drug development, the charge of a molecule affects its ability to cross biological membranes, bind to target receptors, and its overall pharmacokinetic and pharmacodynamic profile.
Acid-Base Equilibria of Acetyl J Acid
Acetyl J acid possesses three ionizable protons, leading to a complex series of equilibria in aqueous solution. The pKa value for each functional group dictates the pH range over which it will deprotonate.
The Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a strong acid. Aryl sulfonic acids, in general, are highly acidic due to the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting sulfonate anion. For instance, the predicted pKa of the parent compound, naphthalene-2-sulfonic acid, is approximately 0.27, indicating that it is a very strong acid.[1][2] Therefore, the sulfonic acid moiety of acetyl J acid is expected to be almost completely deprotonated to the sulfonate anion (-SO₃⁻) in all but the most acidic aqueous solutions.
The Phenolic Hydroxyl Group
The acidity of the phenolic hydroxyl group (-OH) is influenced by the electronic effects of the other substituents on the naphthalene ring. Phenols are generally weakly acidic, with a typical pKa of around 10.[3][4] However, the presence of electron-withdrawing groups on the aromatic ring increases the acidity (lowers the pKa) of the phenol by stabilizing the resulting phenoxide anion through delocalization of the negative charge.[4][5] In acetyl J acid, the sulfonic acid group and the acetamido group both act as electron-withdrawing substituents, which would be expected to lower the pKa of the phenolic hydroxyl group compared to unsubstituted phenol. The effect of these groups is most pronounced when they are ortho or para to the hydroxyl group.[4]
The Acetamido Group
The N-H proton of the acetamido group (-NHCOCH₃) is generally very weakly acidic, with a pKa value typically around 18 in water.[3] This means that it will only deprotonate under strongly basic conditions. In most physiological and common laboratory aqueous solutions, the acetamido group will remain in its protonated, neutral form. The basicity of the amide nitrogen is also significantly reduced due to resonance with the adjacent carbonyl group, making it a very weak base.[6]
Summary of Estimated pKa Values
Based on the analysis of analogous compounds and the principles of substituent effects, the following table summarizes the estimated pKa values for the ionizable groups of acetyl J acid in aqueous solution. It is important to note that these are estimations, and experimental determination is recommended for precise applications.
| Functional Group | Estimated pKa Range | Predominant State at Physiological pH (~7.4) |
| Sulfonic Acid (-SO₃H) | < 1 | Deprotonated (-SO₃⁻) |
| Phenolic Hydroxyl (-OH) | 8 - 10 | Protonated (-OH) |
| Amide (N-H) | ~18 | Protonated (-NHCOCH₃) |
Ionization States of Acetyl J Acid at Varying pH
The overall charge of the acetyl J acid molecule changes as the pH of the solution is varied. The following diagram illustrates the principal ionization states of acetyl J acid across a wide pH range.
Caption: Predominant ionization states of acetyl J acid as a function of pH.
Experimental Determination of pKa Values
For applications requiring high precision, the experimental determination of the pKa values of acetyl J acid is essential. The two most common and reliable methods for this purpose are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated pH meter.
-
Preparation of the Analyte Solution: Prepare a solution of acetyl J acid of a known concentration (e.g., 1-10 mM) in a suitable solvent, typically purified water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but it is important to note that this will alter the pKa values.
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.
-
Titration Setup: Place the analyte solution in a thermostatted vessel to maintain a constant temperature. Use a magnetic stirrer to ensure homogeneity. Immerse the calibrated pH electrode and the tip of the burette containing the titrant (e.g., 0.1 M NaOH) into the solution.
-
Titration Procedure: Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. For polyprotic acids, multiple inflection points and buffer regions will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly suitable for compounds that possess a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the functional group of interest.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of acetyl J acid in a suitable solvent (e.g., methanol or water).
-
Sample Preparation: Add a small, constant aliquot of the acetyl J acid stock solution to each buffer solution to create a series of solutions with the same total analyte concentration but different pH values.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) as a function of pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Conclusion
The acid-base properties of acetyl J acid are governed by its three ionizable functional groups: a strong sulfonic acid, a weakly acidic phenol, and a very weakly acidic amide. Understanding the pKa values of these groups is fundamental for controlling the molecule's behavior in aqueous solutions and for its effective application in various scientific and industrial fields. While estimations based on chemical principles provide a valuable starting point, precise experimental determination using methods such as potentiometric titration or UV-Vis spectrophotometry is crucial for research and development applications that demand high accuracy. This guide provides the theoretical foundation and practical experimental frameworks to empower researchers in their work with acetyl J acid.
References
-
Grokipedia. Naphthalene-2-sulfonic acid. [Link]
-
Chegg. Solved 3. Explain the low pKa for aromatic amines and amide. [Link]
-
Approximate pKa chart of the functional groups: values to know. [Link]
-
Bordwell pKa Table (DMSO). Organic Chemistry Data. [Link]
-
ResearchGate. Spectrophotometric determination of the sulfonamide group deprotonation... | Download Scientific Diagram. [Link]
-
Reddit. What is the pKa 6-(p-toluidino)-2-naphthalenesulfonic acid? [Link]
-
Chemistry LibreTexts. 7.6: Acid-base properties of nitrogen-containing functional groups. [Link]
-
Chapter 2 Phenols. [Link]
-
Chemistry LibreTexts. 5.5: Acid-base Properties of Phenols. [Link]
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An In-depth Technical Guide to the Fluorescence Emission Spectra of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
This guide provides a comprehensive technical overview of the fluorescence emission properties of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing the fluorescence characteristics of this and similar molecules for their studies. This document will delve into the theoretical underpinnings of its fluorescence, a detailed protocol for spectral acquisition, and an analysis of the factors influencing its emission spectrum.
Introduction: The Naphthalene Sulfonate Fluorophore
Naphthalene and its derivatives are a well-established class of fluorescent molecules with wide-ranging applications in biological and chemical sciences. Their fluorescence is characterized by a high sensitivity to the local environment, making them powerful probes for studying molecular interactions, such as protein binding.[1][2] The compound 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid belongs to this family, and its fluorescence properties are dictated by the interplay of the naphthalene core and its substituent groups: an acetylamino group, a hydroxyl group, and a sulfonic acid group. The sulfonic acid group, in particular, imparts water solubility to the molecule.[3][4]
The fluorescence of such compounds is highly dependent on factors such as solvent polarity, pH, and the presence of quenchers.[5][6] Understanding these influences is critical for the effective application of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid as a fluorescent probe.
Fundamental Principles of Fluorescence
Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, exciting an electron to a higher energy state. The molecule then rapidly relaxes to the lowest vibrational level of the excited state and subsequently returns to the ground state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this difference in wavelength is known as the Stokes shift.
The fluorescence emission spectrum is a plot of the intensity of the emitted light as a function of wavelength. Key parameters of an emission spectrum include the wavelength of maximum emission (λem), the fluorescence intensity, and the quantum yield (the ratio of photons emitted to photons absorbed). These parameters are intrinsic to the fluorophore and its environment.
Experimental Protocol for Measuring Fluorescence Emission Spectra
The following protocol outlines the steps for accurately measuring the fluorescence emission spectrum of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Instrumentation
A spectrofluorometer is the primary instrument for measuring fluorescence spectra.[7][8] Modern instruments are typically equipped with a high-energy light source (e.g., a Xenon arc lamp), excitation and emission monochromators for wavelength selection, and a sensitive detector (e.g., a photomultiplier tube).
Reagents and Sample Preparation
-
4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid: High purity is essential to avoid interference from fluorescent impurities.
-
Solvents: Use spectro-grade solvents to minimize background fluorescence. The choice of solvent will significantly impact the emission spectrum.[6][9] A range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane) is recommended to characterize the solvatochromic properties of the compound.
-
Buffers: If working in aqueous solutions, use buffers to control the pH, as the ionization state of the hydroxyl and amino groups can affect fluorescence.[5]
Step-by-Step Measurement Procedure[10][11]
-
Instrument Warm-up: Allow the spectrofluorometer's lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Sample Preparation:
-
Prepare a stock solution of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid in the desired solvent.
-
Dilute the stock solution to a working concentration. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Determine the Excitation Wavelength (λex):
-
Acquire an excitation spectrum by setting the emission monochromator to an estimated emission wavelength and scanning the excitation monochromator.
-
The wavelength of maximum intensity in the excitation spectrum is the optimal excitation wavelength (λex). For naphthalenesulfonic acid derivatives, this is often in the UV range.[1]
-
-
Acquire the Emission Spectrum:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator over a range of wavelengths, starting from a wavelength slightly longer than λex to avoid Rayleigh scattering.
-
Record the fluorescence intensity at each emission wavelength.
-
-
Blank Subtraction:
-
Acquire an emission spectrum of a blank sample (solvent or buffer only) using the same instrument settings.
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering from the solvent.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
Analyze the shape and intensity of the emission peak.
-
Expected Spectral Characteristics and Influencing Factors
Solvatochromism
Naphthalenesulfonic acid derivatives are known to exhibit significant solvatochromism, meaning their emission spectra are sensitive to the polarity of the solvent.[6][9][12]
-
In polar solvents (e.g., water): Expect the fluorescence emission to be at a longer wavelength (red-shifted) and with a lower quantum yield. This is due to the stabilization of the excited state by the polar solvent molecules.
-
In non-polar environments (e.g., bound to a hydrophobic pocket of a protein): A significant blue shift (to shorter wavelengths) in the emission maximum and an increase in fluorescence intensity are expected.[1][10] This property is the basis for their use as probes for hydrophobic binding sites.
Effect of Substituents
The electronic nature of the substituent groups on the naphthalene ring plays a crucial role in determining the fluorescence properties.[5]
-
Hydroxyl (-OH) and Acetylamino (-NHCOCH3) Groups: Both are electron-donating groups which generally tend to increase the fluorescence quantum yield. The acetylamino group in a similar ANS derivative was shown to result in high synthetic yields.[1]
-
Sulfonic Acid (-SO3H) Group: This electron-withdrawing group primarily enhances water solubility and can influence the electronic transitions.[3]
pH Dependence
The fluorescence of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid is expected to be pH-dependent due to the ionizable hydroxyl and amino groups.[5] Changes in pH will alter the protonation state of these groups, which in turn will affect the electronic structure of the molecule and its fluorescence characteristics. It is crucial to perform fluorescence measurements in buffered solutions to ensure a stable pH.
Data Presentation
For a comprehensive analysis, the fluorescence data should be summarized in a clear and structured format.
| Solvent | Dielectric Constant | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Relative Quantum Yield |
| Water | 80.1 | Expected in UV range | Expected to be red-shifted | Expected to be large | Expected to be low |
| Ethanol | 24.5 | Expected in UV range | - | - | - |
| Acetonitrile | 37.5 | Expected in UV range | - | - | - |
| Dioxane | 2.2 | Expected in UV range | Expected to be blue-shifted | Expected to be smaller | Expected to be high |
Note: The values in this table are predictive and should be determined experimentally.
Visualization of Experimental Workflow
The general workflow for determining the fluorescence emission spectrum can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental workflow for measuring a fluorescence emission spectrum.
Conclusion
4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid is a promising fluorescent probe with properties that are highly sensitive to its molecular environment. By following a rigorous experimental protocol and understanding the fundamental principles that govern its fluorescence, researchers can effectively utilize this molecule in a variety of applications, from basic biophysical studies to high-throughput drug screening. The key to its successful application lies in the careful characterization of its spectral properties in different environments, particularly its solvatochromic and pH-dependent behavior.
References
- Emerald Cloud Lab. (2025, October 8). ExperimentFluorescenceSpectroscopy.
- Thomas, O. E., & Adegoke, O. A. (2022, May 9). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. ResearchGate.
- ACS Omega. (2019, October 28). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Publications.
- Green, D. E., & Vande Zande, H. (1982). The Determinants of the Changes in Fluorescence of 8-anilino-1-naphthalene Sulfonic Acid Induced in Particle Systems. Biochemical and Biophysical Research Communications, 107(4), 1300–1307.
- Thomas, O. E., & Adegoke, O. A. (2022, May 9). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Taylor & Francis Online.
- Horiba. (2017, February 1). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I.
- Thomas, O. E., & Adegoke, O. A. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Journal of Taibah University for Science, 16(1), 536-548.
- ISS. (n.d.). Fluorescence Spectroscopy.
- Ossila. (2026, February 11). Fluorescence Spectroscopy Instrumentation and Principle.
- S.A. Ahmed, A.M. Al-Sabagh, M.R. El-Nahas, A.A. El-Fass. (n.d.). Experimental methods in chemical engineering: Fluorescence emission spectroscopy. Alexandria Engineering Journal, 57(4), 3843-3849.
- ACS Omega. (2021, November 30). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. ACS Publications.
- ACS Omega. (2019, October 15). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ResearchGate.
- ACS Publications. (2019, October 28). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.
- CUTM Courseware. (n.d.). FACTORS AFFECTING FLUORESCENCE INTENSITY.
- Eltaboni, F., Abdelsalam, M., & Baaiu, B. S. (2022, December 23). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene-1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. Scientific Journal of University of Benghazi.
- Eltaboni, F., Abdelsalam, M., & Baaiu, B. S. (2023, April 9). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. ResearchGate.
- PMC. (n.d.). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.
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- 12. researchgate.net [researchgate.net]
Solubility Profile of CAS 6334-97-0 in Dilute Alkaline Solutions: Mechanistic Insights and Experimental Workflows
Executive Summary
CAS 6334-97-0, systematically known as 7-acetamido-4-hydroxynaphthalene-2-sulfonic acid and industrially referred to as N-Acetyl J Acid, is a critical intermediate in the synthesis of azo dyes and analytical colorants[][2]. While it presents as a white to gray powder with limited baseline solubility in neutral water, its solubility profile undergoes a radical transformation in dilute alkaline environments[3]. This technical whitepaper dissects the thermodynamic and mechanistic causality behind this phenomenon and provides a self-validating experimental workflow for researchers and drug development professionals to accurately quantify its solubility profile.
Mechanistic Causality of Alkaline Solubility
To understand the macroscopic observation that CAS 6334-97-0 is "soluble in dilute alkaline solution"[3][4], we must analyze the molecule's ionization centers and the resulting thermodynamics of solvation.
Ionization Centers and pKa Dynamics
The molecular structure of CAS 6334-97-0 (C₁₂H₁₁NO₅S) contains three distinct functional groups that dictate its interaction with aqueous media[3]:
-
The Sulfonic Acid Group (-SO₃H): Located at position 2, this is a highly acidic moiety with a predicted pKa of approximately -0.28 (extrapolated from its precursor, J Acid)[5]. In virtually all aqueous environments (pH > 1), this group is constitutively deprotonated, rendering the molecule a monoanion. This provides a baseline water solubility of roughly 5 g/L at 20°C[5].
-
The Naphtholic Hydroxyl Group (-OH): Located at position 4, this group acts as the primary pH-dependent solubility trigger. Naphtholic hydroxyls typically exhibit a pKa in the range of 9.0 to 9.5.
-
The Acetamido Group (-NHCOCH₃): Located at position 7, this group is neutral and primarily participates in hydrogen bonding. It remains stable in dilute alkaline solutions but is susceptible to hydrolysis under extreme pH and thermal stress[2].
Thermodynamics of Solvation
When CAS 6334-97-0 is introduced to a dilute alkaline solution (e.g., pH 8.0 – 11.0 using Na₂CO₃ or NaOH), the ambient pH approaches and exceeds the pKa of the naphtholic hydroxyl group. The deprotonation of the -OH group yields a phenoxide-like anion, converting the molecule from a monoanion to a dianion ([C₁₂H₉NO₅S]²⁻).
This second negative charge exponentially increases the molecule's polarity. The thermodynamic consequence is a massive increase in the enthalpy of hydration (ion-dipole interactions with water molecules), which easily overcomes the crystal lattice energy of the solid powder. Consequently, the equilibrium shifts heavily toward dissolution.
Mechanistic pathway of CAS 6334-97-0 ionization and enhanced solvation in alkaline media.
Self-Validating Experimental Protocol: Thermodynamic Solubility Profiling
To generate robust, publication-quality data, researchers must avoid kinetic dissolution methods (which are prone to supersaturation errors) and instead utilize the Thermodynamic Shake-Flask Method . The following protocol is designed as a self-validating system: it not only measures solubility but simultaneously verifies that the alkaline conditions have not chemically degraded the analyte.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a series of 50 mM aqueous buffer solutions ranging from pH 7.0 to 11.0.
-
Causality: Use phosphate buffers for pH 7–8, borate for pH 9, and carbonate/bicarbonate for pH 10–11. Avoid calcium or barium-based buffers, as divalent cations can precipitate sulfonates, creating false-negative solubility readings.
-
-
Sample Saturation: Add an excess amount of CAS 6334-97-0 powder (e.g., 300 mg)[3] to 2.0 mL of each buffer in sealed, inert borosilicate glass vials.
-
Causality: The visible presence of undissolved solid at the end of the experiment is the primary validation that maximum thermodynamic saturation has been achieved.
-
-
Equilibration: Incubate the vials in a thermostatic shaker at 25.0 ± 0.1 °C and 200 rpm for 24 to 48 hours.
-
Causality: Solubility is an enthalpy-driven, temperature-dependent parameter. Strict thermal control prevents temperature fluctuations from skewing the equilibrium state.
-
-
Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Ultracentrifugation is critical to pellet sub-micron colloidal aggregates. If these aggregates remain in the supernatant, they will be dissolved during HPLC dilution, artificially inflating the calculated solubility.
-
-
Quantification & Integrity Check (HPLC-UV): Dilute the filtrate with the mobile phase and analyze via Reverse-Phase HPLC-UV (e.g., using a low-silanol Newcrom R1 column[6]) at 235 nm.
-
Causality (Self-Validation): HPLC is chosen over simple UV-Vis spectrophotometry to separate CAS 6334-97-0 from potential degradation products. If the alkaline environment causes the acetamido group to hydrolyze back to J Acid (CAS 87-02-5)[5], the HPLC chromatogram will show a secondary peak. The solubility calculation is then strictly restricted to the area of the intact N-Acetyl J Acid peak, ensuring absolute data integrity.
-
Step-by-step experimental workflow for determining alkaline solubility profiles.
Quantitative Data Presentation
The table below summarizes the expected thermodynamic solubility behavior of CAS 6334-97-0 across a pH gradient at 25°C. Note: Values are representative extrapolations based on the baseline solubility of the monoanion[5] and the known industrial behavior of the dianion in dilute alkali[3][7].
| pH Level | Primary Buffer System | Dominant Molecular Species | Estimated Solubility (g/L at 25°C) |
| 6.0 | Phosphate | Monoanion (-SO₃⁻, -OH) | ~ 5.0 |
| 8.0 | Phosphate / Borate | Monoanion (Majority) | ~ 12.5 |
| 9.5 | Carbonate / Bicarbonate | 50% Monoanion / 50% Dianion | ~ 85.0 |
| 10.5 | Carbonate / NaOH | Dianion (-SO₃⁻, -O⁻) | > 150.0 |
| 11.5 | Dilute NaOH | Dianion (Fully Ionized) | > 200.0 |
Critical Stability Considerations
While CAS 6334-97-0 is highly soluble in dilute alkaline solutions, researchers must exercise caution regarding the upper limits of pH and temperature. The acetamido linkage (-NHCOCH₃) is formed via the reaction of J acid with acetic anhydride[2]. According to Le Chatelier's principle and the kinetics of amide hydrolysis, exposing the compound to highly concentrated alkali (e.g., > 1 M NaOH, pH > 13) combined with elevated temperatures (> 60°C) will catalyze the cleavage of the acetyl group, reverting the highly soluble molecule back into the less soluble precursor, J Acid (CAS 87-02-5)[5]. Therefore, for stable analytical standards and formulations, the pH should be maintained between 8.5 and 10.5 at ambient room temperature[3].
References
-
BOC Sciences. "CAS 6334-97-0 (7-acetamido-4-hydroxynaphthalene-2-sulfonic acid)".
-
ChemicalBook. "7-(Acetylamino)-4-hydroxy-2-naphthalenesulfonic acid | 6334-97-0". 2
-
SIELC Technologies. "2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-". 6
-
Jemby Chem Limited. "N Acetyl J Acid - High Purity Industrial Grade at Best Price". 3
-
Jemby Chem Limited. "Chemical Dyestuff Manufacturer, Supplier From Ahmedabad, Gujarat". 4
-
TradeIndia. "N Acetyl J Acid - C12H11O5NS, 80-99% Purity White Powder". 7
-
LookChem. "Cas 87-02-5, J acid". 5
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- 4. Chemical Dyestuff Manufacturer, Supplier From Ahmedabad, Gujarat [jembychemlimited.com]
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- 7. N Acetyl J Acid - C12H11O5NS, 80-99% Purity White Powder | Industrial Grade, Soluble in Dilute Alkaline Solutions, Room Temperature Storage, 60% Strength Min. - C12h11o5ns, 80-99% Purity White Powder | Industrial Grade, Soluble In Dilute Alkaline Solutions, Room Temperature Storage, 60% Strength Min. at Best Price in Ahmedabad | Jemby Chem Limited [tradeindia.com]
A Cornerstone of Color: The Historical and Technical Evolution of J Acid Derivatives in Azo Dye Chemistry
An In-depth Technical Guide
This guide provides a comprehensive exploration of J acid (2-amino-5-naphthol-7-sulfonic acid) and its derivatives, charting their historical development and detailing their foundational role in the synthesis of azo dyes for the textile industry. We will examine the core chemistry, key manufacturing evolutions, and the scientific principles behind the application of these vital colorants.
Part 1: The Genesis of J Acid in the Age of Synthetic Dyes
The story of J acid begins in the late 19th century, a period of fervent innovation fueled by the burgeoning field of coal-tar chemistry.[1] Following the landmark synthesis of Mauveine by W.H. Perkin in 1856, the race was on to create a wide palette of synthetic dyes that were more vibrant, consistent, and lightfast than their natural predecessors.[2][3] Within this context, naphthalene-derived intermediates became critical building blocks.
J acid, scientifically known as 2-amino-5-naphthol-7-sulfonic acid, emerged as one of the most versatile and indispensable of these intermediates.[4] Its unique molecular structure, featuring an amino group, a hydroxyl group, and a sulfonic acid group on a naphthalene backbone, made it an exceptionally effective coupling component for the synthesis of azo dyes.[1][5] The sulfonic acid group, in particular, proved essential for imparting water solubility to the final dye molecules, a critical property for the dyeing process.[6]
Caption: Chemical Structure of J Acid.
Early manufacturing processes for J acid were not without their hazards, sometimes relying on carcinogenic precursors like beta-naphthylamine.[4] However, driven by advancements in chemical engineering and a greater emphasis on safety and environmental regulation, modern synthesis routes have evolved to utilize safer materials and cleaner technologies, ensuring a stable supply of this crucial intermediate.[1][4]
Part 2: The Core Reaction - Azo Coupling and the Rise of J Acid Dyes
The vast utility of J acid stems from its role as a coupling component in azo dye synthesis. The fundamental process involves two key stages: diazotization and azo coupling.
-
Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt is then added to a solution of the coupling component—in this case, J acid or one of its derivatives. The diazonium salt acts as an electrophile, attacking the electron-rich naphthalene ring of the J acid to form the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.[5]
Caption: Reaction pathway for a disazo J acid urea dye.
Experimental Protocol: Preparation of a Disazo J Acid Urea Dyestuff
This protocol is adapted from historical patent literature for producing a storage-stable aqueous solution of a disazo J acid urea dye. [7] Objective: To synthesize a disazo direct dye for paper or cellulosic fibers.
Materials:
-
J Acid Urea: 50.4 parts
-
Aromatic Amine (e.g., p-aminobenzoic acid): 28.8 parts (for 2 equivalents)
-
Sodium Nitrite: 14.5 parts
-
Hydrochloric Acid: As needed
-
Triethanolamine: As needed for pH control and solubilization
-
Water
Methodology:
-
Diazonium Salt Preparation: a. In a suitable vessel, prepare the diazonium salt from the aromatic amine (e.g., 14.4 parts of p-aminobenzoic acid) using standard procedures with hydrochloric acid and sodium nitrite (7.25 parts) at 10-15 °C. [7]Repeat to create a second equivalent.
-
Coupling Reaction: a. In a separate reaction vessel, create a uniform slurry of J acid urea (50.4 parts) in approximately 75 parts of water. [7] b. Heat the slurry to 45 °C. c. Begin the gradual addition of the first equivalent of the diazonium salt mixture. Simultaneously add triethanolamine to maintain the pH in the range of 4.0-5.0. The triethanolamine acts as an acid acceptor and helps solubilize the final dye. [7] d. Once the first coupling is complete (indicated by the disappearance of the diazonium salt), raise the pH of the mixture to 7.5 by adding more triethanolamine. [7] e. Add the second equivalent of the diazonium salt mixture gradually, now maintaining the pH at 7.5-7.7 with triethanolamine. f. Maintain the reaction temperature at approximately 45 °C throughout the coupling process. [7]
-
Final Product: a. The resulting product is a concentrated (10-25%) aqueous solution of the disazo dye, suitable for direct use in paper dyeing applications. [7]The dye does not require isolation as a dry powder.
Part 4: Application Properties and Performance
Dyes derived from J acid and its derivatives are valued for their performance characteristics, including good fastness to light and washing. [5]The specific properties depend on the overall molecular structure, the type of fiber being dyed, and the dyeing process itself.
| Dye Class | Typical Derivative | Target Fibers | Key Characteristics | Dyeing pH |
| Acid Dyes | Monoazo J Acid | Wool, Silk, Nylon | Bright colors, good leveling properties. Fastness varies with structure. | 2.5 - 6.0 [8][9] |
| Direct Dyes | Disazo J Acid Urea | Cotton, Paper, Viscose | High affinity (substantivity) for cellulose, no mordant required. | Neutral to slightly alkaline |
| Reactive Dyes | J Acid with a reactive group (e.g., triazine) | Cotton, Viscose | Forms a covalent bond with the fiber, resulting in excellent wash fastness. | Alkaline |
Part 5: Modern Perspectives and Enduring Legacy
Today, J acid remains a critical raw material in the dye manufacturing industry. [4]The focus of modern production has shifted towards high-purity grades (98% or higher) to ensure consistent quality and performance in the final dyed products. [10]Concurrently, there is a significant emphasis on sustainable manufacturing, including optimizing reaction yields, minimizing by-product formation (such as the isomeric gamma acid), and treating effluent to mitigate environmental impact. [11][12] While new classes of dyes have been developed, the versatility, cost-effectiveness, and robust performance of dyes derived from J acid ensure its continued importance. From the vibrant scarlets on wool sweaters to the deep reds on cotton textiles, the legacy of this foundational naphthalene intermediate is woven into the fabric of our colorful world.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 12). The Significance of J Acid in Modern Azo Dye Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of J Acid in Dye and Pigment Production.
- Guidechem. J acid 87-02-5 wiki.
- Sun Gui-chun. (2012). Synthesis of J acid and its application in preparation of direct and reactive dyes. Semantic Scholar.
- Franklin, R. C. (1972). U.S. Patent No. 3,681,320.
- TradeIndia.
- Scribd. History of Synthetic Dyestuffs.
- IOSR Journal. (2022, November 12).
- Pakistan Research Database.
- Hangzhou Tiankun Chem Co.,Ltd. (2019, September 17). History Of Acid Dyes.
- Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68.
- Fucai Chem. (2025, February 20). The History Of Acid Dyes.
- TIANJIN TIANBO CHEMICAL CO., LTD. Basic knowledge of dyes: acidic dyes.
- HT Fine Chemical Co., Ltd. News - Acid Dyes.
- Dezhou Jinmao Chemical Co., Ltd. Basic Knowledge of Acid Dyes.
- Harris, M., & Rutherford, H. A. (1938). Nature of the acid-dyeing process. Journal of Research of the National Bureau of Standards, 20(4), 555-561.
- Lellis, B., Fávaro-Polonio, C. Z., Pamphile, J. A., & Polonio, J. C. (2019). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. Molecules, 24(19), 3469.
- Kant, R. (2012). Textile dyeing industry an environmental hazard.
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An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-acetyl J acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl J acid, chemically known as 7-(acetylamino)-4-hydroxy-2-naphthalenesulfonic acid, is a key intermediate in the synthesis of a variety of reactive dyes.[1] Its chemical structure, incorporating a naphthalenic core with sulfonic acid, hydroxyl, and acetylamino groups, imparts specific chromophoric properties that are leveraged in the dye manufacturing industry.[1] For scientists engaged in process development, quality control, and further derivatization of this molecule for novel applications, a precise understanding of its fundamental chemical properties, namely its molecular weight and exact mass, is of paramount importance.
This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight and exact mass of N-acetyl J acid. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for accurate characterization of this and similar chemical entities.
Differentiating Molecular Weight and Exact Mass: A Critical Distinction
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse. However, for the discerning scientist, particularly one employing high-resolution analytical techniques, the distinction is crucial.
Molecular Weight , also referred to as the average molecular mass, is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these weighted averages. This value is a statistical representation and is most relevant when dealing with macroscopic quantities of a substance.
Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2] This is a discrete value that represents the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule, providing a high degree of confidence in its elemental composition.[3]
Theoretical Calculation of Molecular Weight and Exact Mass of N-acetyl J acid
The chemical formula for N-acetyl J acid is C₁₂H₁₁NO₅S.[1][4] Based on this, we can calculate both its molecular weight and exact mass.
Molecular Weight Calculation
To calculate the molecular weight, we use the standard atomic weights of each element, which account for the natural abundance of their isotopes.
| Element | Quantity | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 5 | 15.999 | 79.995 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 281.282 |
Thus, the molecular weight of N-acetyl J acid is approximately 281.28 g/mol .[4]
Exact Mass Calculation
For the exact mass, we use the mass of the most abundant isotope for each element.
| Element | Most Abundant Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 12 | 12.000000 | 144.000000 |
| Hydrogen | ¹H | 11 | 1.007825 | 11.086075 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 5 | 15.994915 | 79.974575 |
| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |
| Total | 281.035795 |
Therefore, the exact mass (monoisotopic mass) of N-acetyl J acid is 281.0358 Da .
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry
The exact mass of N-acetyl J acid can be experimentally determined with high accuracy using High-Resolution Mass Spectrometry (HRMS), commonly coupled with Electrospray Ionization (ESI). ESI is a soft ionization technique that allows for the ionization of thermally labile and polar molecules directly from a solution, making it ideal for analyzing compounds like N-acetyl J acid.[5]
Experimental Workflow for Exact Mass Determination
Detailed Experimental Protocol
1. Sample Preparation
-
Solvent Selection: A solvent system of 1:1 (v/v) acetonitrile and water is a good starting point due to its compatibility with ESI and the polarity of N-acetyl J acid.[6]
-
Initial Stock Solution: Accurately weigh and dissolve N-acetyl J acid in the chosen solvent to prepare a stock solution of approximately 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration in the range of 1-10 µg/mL. This concentration range is generally suitable for ESI-MS.
-
Filtration: To prevent clogging of the ESI source, filter the final working solution through a 0.22 µm syringe filter into a clean autosampler vial.[7]
2. Instrumentation and Analysis
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required.
-
Ionization Mode: Given the acidic nature of the sulfonic acid group, N-acetyl J acid is expected to ionize efficiently in negative ion mode, forming a deprotonated molecule, [M-H]⁻.[3][5]
-
Sample Introduction: The sample can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Instrument Parameters: Optimize the ESI source parameters (e.g., capillary voltage, source temperature, and gas flows) to achieve a stable and robust signal for the analyte.
-
Mass Analysis: Acquire the mass spectrum over an appropriate m/z range that includes the expected m/z of the [M-H]⁻ ion (approximately 280.0280 Da).
3. Data Analysis and Interpretation
-
Peak Identification: Identify the peak in the mass spectrum corresponding to the [M-H]⁻ ion of N-acetyl J acid.
-
Mass Calibration: For highly accurate mass measurements, it is crucial to calibrate the mass spectrometer using a known reference compound immediately before or concurrently with the sample analysis.
-
Exact Mass Determination: The high-resolution instrument will provide the m/z value of the [M-H]⁻ ion to several decimal places.
-
Neutral Mass Calculation: To determine the neutral exact mass of N-acetyl J acid, the mass of a proton (1.007276 Da) must be added to the experimentally determined m/z of the [M-H]⁻ ion. The resulting value should be in close agreement with the calculated theoretical exact mass.
Applications and Significance
A precise knowledge of the molecular weight and exact mass of N-acetyl J acid is fundamental for several scientific and industrial applications:
-
Quality Control in Manufacturing: In the synthesis of reactive dyes, confirming the molecular weight and exact mass of the N-acetyl J acid intermediate ensures the purity and identity of the starting material, which is critical for the quality and consistency of the final product.
-
Reaction Monitoring: Mass spectrometry can be used to monitor the progress of chemical reactions involving N-acetyl J acid by tracking the disappearance of the reactant and the appearance of the product, both identified by their unique exact masses.
-
Structural Elucidation of Derivatives: For researchers developing novel compounds derived from N-acetyl J acid, HRMS is an indispensable tool for confirming the elemental composition of the new chemical entities.
-
Metabolite and Degradation Product Identification: In environmental or biological studies, HRMS can be employed to identify potential metabolites or degradation products of N-acetyl J acid-based dyes by accurately determining their elemental formulas.
While N-acetyl J acid is primarily recognized for its role in the dye industry, the analytical principles and techniques described herein are broadly applicable to the characterization of a wide range of sulfonated aromatic compounds, which are of interest in various fields, including environmental science and drug discovery.[8] The ability to confidently determine the elemental composition of a molecule through exact mass measurement is a cornerstone of modern chemical analysis.
Summary of Key Data
| Property | Value | Method of Determination |
| Chemical Formula | C₁₂H₁₁NO₅S | - |
| Molecular Weight | 281.28 g/mol | Calculation (based on average atomic masses) |
| Exact Mass | 281.0358 Da | Calculation (based on most abundant isotopes) |
| Experimental Determination | High-Resolution Mass Spectrometry (ESI-HRMS) | - |
References
-
Sample preparation for the ES/MS. (n.d.). Retrieved from [Link]
-
Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). Retrieved from [Link]
- Gabelica, V., & De Pauw, E. (2005). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry, 77(3), 595-603.
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]
- Kertesz, V., & Van Berkel, G. J. (2019).
- Srebalus, C. A., & Veenstra, T. D. (2001). An electrospray ionization mass spectrometry investigation of 1-anilino-8-naphthalene-sulfonate (ANS) binding to proteins. Journal of the American Society for Mass Spectrometry, 12(4), 436-444.
- Poiger, T., & Giger, W. (2001). Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry.
-
Mahavir Synthesis. (n.d.). N-Acetyl J-acid. Retrieved from [Link]
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ChemBK. (2024, April 9). N-Acetyl J Acid. Retrieved from [Link]
-
Jemby Chem Limited. (n.d.). N – ACETYL J - ACID. Retrieved from [Link]
-
University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]
-
BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
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- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
electron donating effects of the acetylamino group on the naphthalene ring
Title: Modulating Naphthalene Reactivity: The Electron-Donating Effects of the Acetylamino Group in Drug Design
Abstract The functionalization of the naphthalene bicyclic core is a cornerstone of modern pharmacophore development. Introducing an acetylamino group (-NHCOCH₃) onto the naphthalene ring fundamentally alters its stereoelectronic profile, dictating the regiochemical outcomes of subsequent electrophilic aromatic substitution (EAS) reactions. This whitepaper provides an in-depth mechanistic analysis of the acetylamino group’s electron-donating effects, backed by thermodynamic principles, kinetic data, and field-proven synthetic protocols.
Stereoelectronic Profile of the Acetylamino Group
The acetylamino group is classified as a moderate electron-donating group (EDG) and an activating, ortho/para-directing substituent[1]. Its electronic influence on the naphthalene ring is governed by two competing phenomena:
-
Mesomeric Electron Donation (+M Effect): The nitrogen atom possesses a lone pair of electrons in a p-orbital that overlaps with the π-system of the naphthalene ring. This delocalization increases the overall electron density of the aromatic system, lowering the activation energy required for electrophilic attack compared to unsubstituted naphthalene.
-
Amide Cross-Conjugation (-M / -I Effect): Unlike a free amine (-NH₂), which is a strongly activating group that often leads to over-oxidation or poly-substitution, the acetylamino group features a carbonyl moiety directly attached to the nitrogen. The highly electronegative oxygen atom pulls electron density away from the nitrogen via resonance (forming an enolate-like resonance structure).
This "cross-conjugation" attenuates the availability of the nitrogen's lone pair to the aromatic ring. Consequently, the Hammett constants for acetylamino groups reflect a dampened electron-donating capacity compared to primary amines, providing a highly controlled, moderate activation that is ideal for selective C-H functionalization[2].
Regioselectivity in the Naphthalene System
Naphthalene consists of two fused benzene rings, creating distinct alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions. Electrophilic substitution inherently favors the alpha position because the resulting arenium ion (Wheland intermediate) allows the positive charge to be delocalized while maintaining a fully intact, aromatic benzene sextet in the adjacent ring[3].
The introduction of the acetylamino group modifies this baseline reactivity through powerful directing effects[4]:
-
1-Acetylaminonaphthalene (Alpha-substituted): The -NHCOCH₃ group directs incoming electrophiles to the ortho (C2) and para (C4) positions. Due to the significant steric bulk of the acetylamino group, the C4 (para) position is kinetically and thermodynamically favored for most electrophiles (e.g., nitronium or bromonium ions).
-
2-Acetylaminonaphthalene (Beta-substituted): The directing effect here is highly specific. The group directs strongly to the C1 (alpha, ortho) position. Attack at C1 allows the intermediate's positive charge to be stabilized directly by the nitrogen lone pair without disrupting the aromaticity of the second ring. Conversely, attack at the C3 (beta, ortho) position is highly disfavored, as stabilizing the charge via the nitrogen would force the adjacent ring into a high-energy quinonoid structure[4].
Regioselective electrophilic substitution pathway of 2-acetylaminonaphthalene.
Quantitative Reactivity Data
The following table summarizes the typical regiochemical distribution of isomers during standard electrophilic aromatic substitutions of acetylaminonaphthalenes, highlighting the dominant influence of the acetylamino group's stereoelectronics.
| Substrate | Reaction Type | Major Product (Yield %) | Minor Product (Yield %) | Kinetic Driver |
| 1-Acetylaminonaphthalene | Nitration (HNO₃/AcOH) | 4-Nitro isomer (~85%) | 2-Nitro isomer (~10%) | Steric hindrance at C2 drives para-selectivity. |
| 1-Acetylaminonaphthalene | Bromination (Br₂/AcOH) | 4-Bromo isomer (>90%) | 2-Bromo isomer (<5%) | Large atomic radius of Br heavily favors C4. |
| 2-Acetylaminonaphthalene | Nitration (HNO₃/AcOH) | 1-Nitro isomer (>95%) | 3-Nitro isomer (Trace) | Preservation of adjacent ring aromaticity. |
| 2-Acetylaminonaphthalene | Sulfonation (H₂SO₄) | 1-Sulfonic acid (~80%) | 6-Sulfonic acid (~15%) | Reversible reaction; thermodynamic control at elevated temps. |
Experimental Methodology: Regioselective Nitration of N-(1-Naphthyl)acetamide
To translate these theoretical principles into practice, the following protocol outlines the regioselective synthesis of N-(4-nitro-1-naphthyl)acetamide. This protocol is engineered as a self-validating system, utilizing specific solvent and temperature controls to exploit the acetylamino group's electronic effects while mitigating its vulnerabilities.
Reagents:
-
N-(1-Naphthyl)acetamide (Substrate)
-
Glacial Acetic Acid (Solvent)
-
Fuming Nitric Acid (Electrophile source)
-
Ice-cold distilled water (Quenching agent)
Step-by-Step Workflow:
-
Substrate Dissolution: Suspend 10.0 g of N-(1-naphthyl)acetamide in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Causality: Glacial acetic acid is utilized rather than sulfuric acid to prevent the hydrolysis of the acetylamino group back to a primary amine. Furthermore, acetic acid moderates the activity of the nitronium ion, preventing over-nitration (dinitration)[4].
-
-
Temperature Equilibration: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0–5 °C.
-
Electrophile Addition: Prepare a solution of 4.5 mL fuming nitric acid in 10 mL glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes under vigorous magnetic stirring.
-
Causality: The acetylamino group is highly activating. Dropwise addition at near-freezing temperatures suppresses the exothermic generation of poly-nitrated byproducts and limits attack at the sterically hindered ortho (C2) position, maximizing para (C4) selectivity.
-
-
Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete conversion of the substrate.
-
Quenching and Precipitation: Pour the reaction mixture slowly into 300 mL of vigorously stirred ice water.
-
Causality: The highly crystalline para-isomer (N-(4-nitro-1-naphthyl)acetamide) is virtually insoluble in cold water and will immediately precipitate as a pale yellow solid. The trace ortho-isomer and unreacted nitric acid remain highly soluble in the aqueous acetic acid matrix, providing an in-situ purification step.
-
-
Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with three 50 mL portions of cold distilled water to remove residual acid. Recrystallize from hot ethanol to yield the pure 4-nitro isomer. Validate regiochemical purity via ¹H NMR (monitoring the collapse of the C4 proton signal).
Implications for Drug Development
Understanding the electron-donating effects of the acetylamino group on the naphthalene ring is critical for rational drug design. The acetylamino moiety is frequently utilized as a bioisostere for amides or peptides, enhancing hydrogen-bonding interactions with target proteins. By modulating the electron density of the naphthalene core, medicinal chemists can:
-
Tune Binding Affinity: The +M effect increases the electron density of the aromatic π-cloud, strengthening cation-π interactions with basic amino acid residues (e.g., Arginine, Lysine) in the receptor binding pocket.
-
Enhance Metabolic Stability: Free naphthylamines are notoriously susceptible to rapid Phase I metabolism (N-oxidation) and can form reactive toxicophores. Acetylation to the acetylamino group dampens this reactivity, blocking CYP450-mediated N-hydroxylation while strategically directing metabolic aromatic oxidation to predictable, less toxic positions (e.g., the C4 position).
References
-
Electrophilic Aromatic Substitution Mechanisms. Scribd. Available at:[Link]
-
Ward, E. R., Coulson, T. M., & Wells, P. R. Some general features of electrophilic substitution of naphthalene derivatives. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed C–H Activation: Mass Spectrometric Approach to Reaction Kinetics in Solution. Organometallics - ACS Publications. Available at:[Link]
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- 4. 971. 2 : 3-Derivatives of naphthalene. Part III. The electrophilic substitution reactions of 3-nitro-2-naphthylamine and N-acylated derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
photophysical properties of 5-hydroxynaphthalene-1-sulfonic acid derivatives
An In-depth Technical Guide to the Photophysical Properties of 5-Hydroxynaphthalene-1-sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene and its derivatives represent a cornerstone class of fluorophores, valued for their intrinsic photophysical properties, including high quantum yields and environmental sensitivity.[1] This technical guide provides a detailed exploration of the photophysical characteristics of 5-hydroxynaphthalene-1-sulfonic acid (5H1S) and its related compounds. We delve into the fundamental principles governing their absorption and fluorescence behavior, the profound influence of environmental factors such as solvent polarity and pH, and the critical phenomenon of excited-state proton transfer (ESPT). This document serves as a resource for professionals in research and drug development, offering not only theoretical insights but also robust, field-proven experimental protocols for accurate characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to empower researchers to fully leverage the potential of these versatile molecules in applications ranging from bio-imaging to advanced sensor development.
Introduction: The Naphthalene Core
5-Hydroxynaphthalene-1-sulfonic acid (CAS 117-59-9) is a key chemical intermediate, notable for its bifunctional nature.[2][3] The molecule is built upon a rigid, polycyclic aromatic naphthalene core, which is responsible for its fundamental electronic and photophysical properties.[1] Two critical functional groups are appended to this core: a hydroxyl (-OH) group at the 5-position and a sulfonic acid (-SO₃H) group at the 1-position.
-
The Naphthalene System: The fused aromatic rings create a large, delocalized π-electron system. This structure is inherently planar and rigid, which minimizes non-radiative decay pathways and often leads to high fluorescence quantum yields and excellent photostability.[1]
-
The Hydroxyl Group: This group acts as a proton donor and its acidity is significantly enhanced in the excited state, making it a key player in pH-dependent fluorescence and excited-state proton transfer (ESPT) phenomena.[4][5]
-
The Sulfonic Acid Group: This strong acid group imparts high water solubility, a crucial property for applications in biological systems and aqueous media.[3]
This unique combination of a fluorescent core, a pH-sensitive hydroxyl group, and a solubilizing sulfonic acid group makes 5H1S and its derivatives exceptionally versatile for creating fluorescent probes and labels.[2][3] This guide will dissect the properties arising from this structure.
Fundamental Photophysical Characteristics
The interaction of 5H1S derivatives with light is governed by several key parameters that define their behavior as fluorophores.
UV-Vis Absorption
Absorption of ultraviolet or visible light promotes electrons from the ground state (S₀) to an excited singlet state (S₁ or S₂). For naphthalene derivatives, these transitions are typically π → π* in nature, arising from the delocalized aromatic system. The absorption spectrum is characterized by one or more distinct peaks, with the longest wavelength peak (λ_max) corresponding to the S₀ → S₁ transition. The position and intensity of these peaks are sensitive to the molecular structure and the surrounding environment.[1][6]
Fluorescence Emission
Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon—a process known as fluorescence. This emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes Shift . A larger Stokes shift is often desirable in practical applications to minimize self-absorption and improve signal-to-noise ratios.
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the most critical measure of a fluorophore's efficiency. It is defined as the ratio of photons emitted to photons absorbed.[7]
Φf = (Number of photons emitted) / (Number of photons absorbed)
A high quantum yield (approaching 1.0) indicates that fluorescence is the dominant decay pathway from the excited state, resulting in a brighter signal. Naphthalene derivatives are known for their high quantum yields due to their rigid structure.[1]
Key Influences on Photophysical Behavior
The utility of 5H1S derivatives as probes stems from the sensitivity of their photophysical properties to the local microenvironment.
Solvent Effects (Solvatochromism)
Solvatochromism describes the change in absorption and emission spectra as a function of solvent polarity. Naphthalene derivatives, particularly those with electron-donating (-OH) and electron-withdrawing (-SO₃H) groups, often exhibit a more polar excited state compared to the ground state.[8][9]
-
In Polar Solvents: Polar solvents can stabilize the more polar excited state more effectively than the ground state. This leads to a lowering of the S₁ energy level, resulting in a red-shift (bathochromic shift) of the emission spectrum.
-
In Non-polar Solvents: In non-polar environments, the energy gap between the S₀ and S₁ states is larger, often resulting in a blue-shifted (hypsochromic) emission.
This sensitivity makes these compounds excellent probes for reporting on the polarity of their environment, such as within a protein's hydrophobic binding pocket.[10][11]
pH and Excited-State Proton Transfer (ESPT)
The hydroxyl group of 5H1S is a weak acid in the ground state. However, upon photoexcitation, the redistribution of electron density makes the hydroxyl proton significantly more acidic (the pKa* of the excited state is much lower than the ground state pKa).[4]
In protic solvents like water, this increased acidity can lead to an ultrafast proton transfer from the excited naphthol to a neighboring solvent molecule.[4][12] This creates a new, deprotonated species (the naphtholate anion) in the excited state, which has its own distinct fluorescence emission at a longer wavelength.
This phenomenon can result in dual fluorescence:
-
"Normal" Emission: Blue-shifted emission from the locally excited protonated form (ROH*).
-
"Deprotonated" Emission: Red-shifted emission from the excited naphtholate anion (RO⁻*).
The ratio of these two emission intensities is highly dependent on the pH and the proton-accepting ability of the solvent. This makes 5H1S derivatives powerful real-time sensors for pH changes.
Caption: Excited-State Proton Transfer (ESPT) pathway in 5H1S.
Experimental Characterization Protocols
Accurate determination of photophysical properties is paramount. The following protocols outline standard, reliable methodologies.
Protocol: UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of a 5H1S derivative.
Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent. Ensure the solvent is pure to avoid interfering absorption.[13]
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) by accurately weighing the compound and dissolving it in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. For molar absorptivity, concentrations should span a range that yields absorbances between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).
-
Blank Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction across the desired wavelength range (e.g., 250-500 nm).
-
Sample Measurement: Empty the sample cuvette, rinse with the sample solution, and then fill it. Record the absorption spectrum. Repeat for all dilutions.
-
Data Analysis: Plot absorbance at λ_max versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (ε).
Protocol: Relative Fluorescence Quantum Yield (Φf) Determination
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.[7][10]
Causality: The absolute measurement of photon flux is complex. A comparative method simplifies this by relating the sample's fluorescence to a well-characterized standard under identical conditions, canceling out most instrumental variables.[7][13]
Materials:
-
Sample: The 5H1S derivative of interest.
-
Standard: A fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[7]
-
Instrumentation: Calibrated fluorometer and a UV-Vis spectrophotometer.[10]
Methodology:
-
Solution Preparation: Prepare a series of five dilutions for both the sample and the standard in the same spectroscopic grade solvent.
-
Absorbance Matching (Critical Step): Adjust the concentrations of these solutions so their absorbances at the chosen excitation wavelength are below 0.1.[7] This is crucial to prevent the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules, leading to an underestimation of fluorescence intensity.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, accurately measure and record the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength and slit widths on the fluorometer.
-
Record the fluorescence emission spectrum for a solvent blank.
-
Record the emission spectra for all prepared sample and standard solutions under identical instrument settings.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots (Grad_sample and Grad_standard).
-
-
Calculation: Calculate the quantum yield of the sample (Φf,sample) using the following equation:[10]
Φf,sample = Φf,standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)
Where:
-
Φf,standard is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard. (If the same solvent is used, this term cancels out).
-
Caption: Experimental workflow for relative quantum yield determination.
Quantitative Data Summary
While specific data for 5-hydroxynaphthalene-1-sulfonic acid can vary, the following table provides representative photophysical properties for related naphthalene sulfonate derivatives to illustrate typical values and the influence of solvent.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Reference |
| 2-Aminonaphthalene | Acetonitrile | 239 | - | - | 0.91 | [10] |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Water | ~350 | ~515 | ~7800 | ~0.004 | [11] |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Ethylene Glycol | ~370 | ~468 | ~5300 | ~0.37 | [11] |
| Naphthalene | Aqueous Solution | ~275 | ~335 | ~6500 | - | [14] |
| Naphthalene | Ethanol | ~276 | ~335 | ~6400 | - | [14] |
Note: Data is illustrative of the class of compounds. Experimental values should be determined for the specific derivative and conditions of interest.
Conclusion
5-Hydroxynaphthalene-1-sulfonic acid and its derivatives are a powerful class of fluorophores whose utility is rooted in a deep understanding of their photophysical properties. Their rigid aromatic core provides a foundation for high fluorescence efficiency, while their functional groups impart solubility and a profound sensitivity to the molecular environment. The phenomena of solvatochromism and excited-state proton transfer are not mere academic curiosities; they are the very mechanisms that allow these molecules to function as elegant sensors for polarity and pH. For the researcher or drug development professional, a mastery of the experimental protocols outlined herein is essential for harnessing the full potential of these compounds. By applying these principles and methodologies, new and innovative applications in diagnostics, bio-imaging, and high-throughput screening can be confidently explored and validated.
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Grabner, G. (2000). Solvent Influences on the Photophysics of Naphthalene: Fluorescence and Triplet State Properties in Aqueous Solutions and in Cyclodextrin Complexes. SciSpace. Retrieved from [Link]
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Wurth, C., et al. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. protocols.io. Retrieved from [Link]
-
Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, May 24). 5-Hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]
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Seliskar, C. J., & Brand, L. (1971). Electronic spectra of 2-aminonaphthalene-6-sulfonate and related molecules. II. Effects of solvent medium on the absorption and fluorescence spectra. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
-
Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence. PubMed. Retrieved from [Link]
-
MDPI. (2021, March 9). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI. Retrieved from [Link]
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Gryczynski, I., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. ACS Publications. Retrieved from [Link]
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Bozkurt, E., et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. Retrieved from [Link]
-
Bozkurt, E., et al. (2016). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. TÜBİTAK Academic Journals. Retrieved from [Link]
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Cardinal, J. R., & Mukerjee, P. (n.d.). Solvent effects on the ultraviolet spectra of benzene derivatives and naphthalene. Identification of polarity sensitive spectral characteristics. The Journal of Physical Chemistry. ACS Publications. Retrieved from [Link]
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Ueda, T., & Toyoshima, S. (1951). Studies on Naphthalene Sulfonic Acid Derivatives. I. J-Stage. Retrieved from [Link]
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Shapiro, S. L., et al. (n.d.). EXCITED-STATE PROTON-TRANSFER KINETICS IN 1-NAPHTHOL, 1-NAPHTHOL-SULFONATES, AND ORGANOMETALLIC COMPLEXES. eScholarship.org. Retrieved from [Link]
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MDPI. (2022, December 15). Synthesis, Crystal Structure and Optical Properties of 3,5-Dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate as a Fluorescence Sensor for Fluoride Ion Detection. MDPI. Retrieved from [Link]
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Synthonix, Inc. (n.d.). 5-Hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]
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Stenutz. (n.d.). 5-hydroxy-1-naphthalenesulfonic acid. Retrieved from [Link]
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Amare, M., & Admassie, S. (n.d.). Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of. Retrieved from [Link]
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Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Internet Journal of Microbiology. Retrieved from [Link]
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Amare, M., & Admassie, S. (2020). Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of amoxicillin in four tablet brands. PMC. Retrieved from [Link]
-
St. Onge, B. J., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper-Catalyzed Ullmann Coupling. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthalenesulfonic acid, 5-hydroxy-. Retrieved from [Link]
-
Glusac, K. D., et al. (2019). Divergent excited state proton transfer reactions of bifunctional photoacids 1-ammonium-2-naphthol and 3-ammonium-2-naphthol in water and methanol. Physical Chemistry Chemical Physics. RSC Publishing. Retrieved from [Link]
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Wang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. PMC. Retrieved from [Link]
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Webb, S. P., et al. (1984). Excited-State Proton-Transfer Reactions in 1-Naphthol. SciSpace. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). The Versatility of 1-Naphthol-5-Sulfonic Acid in Chemical Industries. Retrieved from [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. d-nb.info [d-nb.info]
- 14. scispace.com [scispace.com]
A Technical Guide to the Crystallographic Analysis of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid: A Case Study in Structure Determination
Foreword: The Quest for Molecular Architecture
In the landscape of drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins our ability to predict its interactions, design novel therapeutics, and engineer materials with desired properties. This guide focuses on a compound of interest, 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid, a substituted naphthalene derivative with potential applications stemming from its chemical functionalities.
As of the latest literature review, a definitive, publicly accessible crystal structure for 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid has not been deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) or PubChem. While PubChem contains data for related compounds like the disodium salt of a disulfonated analogue, the specific crystallographic parameters for the title compound remain to be elucidated.[1] This document, therefore, serves as a comprehensive technical guide for researchers and scientists, outlining the experimental and computational workflow required to determine its crystal structure, from synthesis to final structural refinement and validation.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly impede or even prevent crystallization. The synthesis of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid can be approached through the acetylation of the corresponding amine, 4-amino-5-hydroxynaphthalene-1-sulfonic acid.
Proposed Synthetic Protocol
A plausible synthetic route involves the reaction of 4-amino-5-hydroxynaphthalene-1-sulfonic acid with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction conditions, including solvent, temperature, and stoichiometry, must be optimized to maximize yield and purity.
Step-by-Step Synthesis:
-
Dissolution: Dissolve 4-amino-5-hydroxynaphthalene-1-sulfonic acid in a suitable solvent. Given the polar nature of the starting material, aqueous solutions or polar aprotic solvents like dimethylformamide (DMF) could be effective.
-
Acetylation: Add the acetylating agent (e.g., acetic anhydride) dropwise to the solution at a controlled temperature, typically 0-25 °C, to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the product can be precipitated by adjusting the pH or by adding a non-solvent. The crude product should be purified by recrystallization to obtain material of >99% purity, which is crucial for successful crystallization trials.
Crystallization: From Solution to Single Crystal
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening a wide range of conditions.
Screening for Crystallization Conditions
A high-throughput screening approach is recommended to explore a broad crystallization space. This involves varying parameters such as:
-
Solvents: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, and mixtures thereof).
-
Precipitating Agents: For anti-solvent crystallization, a variety of miscible non-solvents can be introduced.
-
Temperature: Crystallization can be attempted at different temperatures (e.g., 4 °C, room temperature, and elevated temperatures for slow cooling).
-
pH: The sulfonic acid and hydroxyl groups on the molecule mean that its solubility will be pH-dependent. Screening a range of pH values is therefore critical.
Common Crystallization Techniques
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, hopefully, crystal formation.
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
A systematic approach to screening these conditions is essential. The following table outlines a hypothetical initial screening matrix.
| Experiment ID | Solvent System | Temperature (°C) | pH | Method |
| CS-01 | Water/Ethanol (1:1) | 4 | 3 | Slow Evaporation |
| CS-02 | Water/Ethanol (1:1) | 25 | 3 | Slow Evaporation |
| CS-03 | DMF | 4 | N/A | Vapor Diffusion (vs. Water) |
| CS-04 | DMF | 25 | N/A | Vapor Diffusion (vs. Water) |
| CS-05 | Water | 60 -> 25 | 5 | Slow Cooling |
| CS-06 | Water | 60 -> 4 | 5 | Slow Cooling |
X-ray Diffraction Data Collection: Illuminating the Molecular Structure
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
The Experimental Workflow
Caption: Experimental workflow for determining the crystal structure.
Data Collection Parameters
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. Key parameters to be recorded include:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).
Structure Solution and Refinement: From Data to 3D Model
The collected diffraction data is processed to determine the unit cell parameters and space group. The integrated intensities of the diffraction spots are then used to solve and refine the crystal structure.
Structure Solution
-
Direct Methods or Patterson Methods: These are common ab initio methods used to obtain an initial model of the crystal structure from the diffraction data.
-
Charge Flipping: An alternative and powerful method for structure solution.
Structural Refinement
The initial structural model is refined using a least-squares minimization procedure. This involves adjusting the atomic positions, and thermal parameters to improve the agreement between the observed and calculated structure factors. The quality of the final model is assessed by the R-factors (R1 and wR2), which should ideally be as low as possible for a well-refined structure.
Hypothetical Crystallographic Data Table
The final refined structure would yield a set of crystallographic data that would be presented in a standardized format, as shown in the hypothetical table below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₁NO₅S |
| Formula Weight | 297.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 14.789(6) |
| α (°) | 90 |
| β (°) | 109.45(2) |
| γ (°) | 90 |
| Volume (ų) | 1195.1(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.653 |
| Absorption Coefficient (mm⁻¹) | 0.291 |
| F(000) | 616 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 10123 |
| Independent reflections [R(int)] | 2456 [0.034] |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Structural Analysis and Interpretation: Insights from the 3D Structure
With the refined 3D structure in hand, a detailed analysis of its features can be performed. This would include:
-
Bond Lengths and Angles: Comparison with standard values to identify any unusual geometric features.
-
Conformation: Analysis of the torsion angles to understand the molecule's preferred shape.
-
Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding the solid-state properties of the material.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the determination of the crystal structure of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid. While the definitive structure is not yet publicly available, the methodologies outlined here represent the standard and rigorous approach to obtaining this critical data. The elucidation of this structure would provide invaluable insights for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its properties and potential applications.
References
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An X-ray investigation of the structure of some naphthalene derivatives. Proceedings of the Royal Society A. [Link]
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Peri interactions: an X-ray crystallographic study of the structure of 1,8-bis(dimethylaminonaphthalene). Semantic Scholar. [Link]
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Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate. PubChem. [Link]
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X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Acta Physica Polonica A. [Link]
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Structural Insights into the Dual-Phase Emission Mechanism of Naphthalene Derivatives with Scanning Tunneling Microscopy, X-ray Diffraction, and Density Functional Theory Calculations. ACS Publications. [Link]
-
Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. [Link]
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1,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-. PubChem. [Link]
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4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid. PubChem. [Link]
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4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid. PubChem. [Link]
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4-(ACETYLAMINO)-5-HYDROXY-1,7-NAPHTHALENEDISULFONIC ACID. Global Substance Registration System. [Link]
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4-(Acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid. Inxight Drugs. [Link]
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1-Amino-2-naphthol-4-sulfonic acid. PubChem. [Link]
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4-Amino-3-hydroxy-1-naphthalenesulfonic acid. Datasheet. [Link]
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4-amino-3-hydroxy-naphthalene-1-sulphonic acid. Sdfine. [Link]
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5-Acetylamino-4-hydroxy-3-[[4-[[[2-(sulfooxy)ethyl]sulfonyl]methylamino]phenyl]azo]-2,7-naphthalenedisulfonic acid. NextSDS. [Link]
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Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. ChemRxiv. [Link]
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Hydroxynaphthalenesulfonic acid. Wikipedia. [Link]
-
4-HYDROXY-1-NAPHTHALENESULFONIC ACID. CAS Common Chemistry. [Link]
-
1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-. NIST WebBook. [Link]
-
4-Amino-5-hydroxy-1-naphthalenesulfonic acid. Haz-Map. [Link]
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Application Notes and Protocols for the Synthesis of Reactive Azo Dyes Utilizing N-acetyl J Acid
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis of reactive azo dyes, specifically detailing the use of N-acetyl J acid as a critical coupling component. Reactive dyes are a cornerstone of the textile industry, prized for their ability to form covalent bonds with fibers like cotton, which results in excellent colorfastness.[1][2] N-acetyl J acid (7-acetylamino-4-hydroxy-2-naphthalenesulfonic acid) is a versatile intermediate that allows for the creation of a wide range of red to bluish-red dyes.[3][4] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it for the synthesis of novel dye structures. The protocol is designed for laboratory-scale synthesis and emphasizes safety, procedural rationale, and robust characterization of the final product.
The Chemical Rationale: A Two-Stage Synthesis
The synthesis of an azo dye is a classic example of electrophilic aromatic substitution and is fundamentally a two-stage process.[5] Understanding the causality behind each stage is critical for success.
-
Stage 1: Diazotization. In this step, a primary aromatic amine (the diazo component) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂) under acidic conditions.[6][7] The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The resulting diazonium ion (-N₂⁺) is a potent electrophile, ready to react with an electron-rich partner.
-
Expertise & Experience: Precise temperature control is non-negotiable during diazotization. The reaction must be maintained at 0-5 °C. Diazonium salts are thermally unstable; at higher temperatures, they readily decompose, losing N₂ gas to form undesirable phenolic byproducts, which drastically reduces the yield and purity of the final dye.[8][9]
-
-
Stage 2: Azo Coupling. The prepared diazonium salt is immediately reacted with an electron-rich nucleophile, known as the coupling component. In this protocol, the coupling component is N-acetyl J acid. The diazonium ion attacks the activated aromatic ring of the N-acetyl J acid, forming the characteristic azo bond (-N=N-), which is the chromophore responsible for the dye's color.[5][10][11]
-
Expertise & Experience: The pH of the reaction medium is the most critical variable in the coupling stage. For coupling with a naphthol derivative like N-acetyl J acid, the reaction is typically carried out under slightly alkaline conditions (pH 8-9). This deprotonates the hydroxyl (-OH) group on the naphthalene ring, converting it into a much more powerfully activating alkoxide (-O⁻) group. This significantly increases the ring's electron density, facilitating the electrophilic attack by the diazonium ion.
-
Mandatory Safety Precautions
Chemical synthesis requires stringent safety protocols. The following hazards are of primary concern in this procedure:
-
Aromatic Amines: Many primary aromatic amines are toxic, and some are suspected carcinogens. They can be absorbed through the skin.[12] Always handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, and work within a certified chemical fume hood.[13]
-
Diazonium Salts: While used in solution, solid diazonium salts are notoriously unstable and can be explosive when isolated and dried, sensitive to shock, friction, and heat.[8] This protocol is designed to use the diazonium salt solution immediately without isolation, which is the standard and safe industrial practice.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.
Materials, Reagents, and Equipment
Reagents
-
Aniline-2,5-disulfonic acid (or other suitable primary aromatic amine)
-
N-acetyl J acid (7-acetylamino-4-hydroxy-2-naphthalenesulfonic acid)[4]
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl), industrial grade
-
Starch-iodide indicator paper
-
Distilled or deionized water
Equipment
-
Magnetic stirrer with stir bars
-
Beakers (250 mL, 500 mL, 1 L)
-
Erlenmeyer flask
-
Graduated cylinders
-
Digital pH meter
-
Thermometer (-10 to 110 °C)
-
Ice bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
UV-Vis Spectrophotometer
-
FTIR Spectrometer
Detailed Experimental Protocol
This protocol details the synthesis of a monoazo reactive dye.
Part A: Diazotization of Aniline-2,5-disulfonic Acid
-
In a 500 mL beaker, add 9.4 g (0.05 mol) of Aniline-2,5-disulfonic acid to 100 mL of water. Stir to create a slurry.
-
Add 15 mL of concentrated HCl. Stir the mixture and cool to 0-5 °C using an ice bath. Maintain this temperature throughout the diazotization process.
-
In a separate 100 mL beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 15-20 minutes. Ensure the temperature does not rise above 5 °C.
-
Trustworthiness: The reaction mixture will turn into a clearer, yellowish solution as the diazonium salt forms.
-
-
After the addition is complete, stir the solution for an additional 20 minutes at 0-5 °C.
-
Check for the completion of diazotization. Dip a glass rod into the reaction mixture and touch it to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been converted.[8][12] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
Part B: Preparation of the N-acetyl J Acid Solution
-
In a 1 L beaker, add 14.8 g (0.05 mol) of N-acetyl J acid to 200 mL of water.
-
Add approximately 5.5 g of anhydrous sodium carbonate slowly while stirring. The N-acetyl J acid will dissolve as its sodium salt is formed.
-
Stir until a clear solution is obtained. Cool this solution to below 10 °C in an ice bath.
Part C: The Azo Coupling Reaction
-
Slowly, over 30-45 minutes, add the cold diazonium salt solution (from Part A) to the cold N-acetyl J acid solution (from Part B) with vigorous stirring.
-
During the addition, monitor the pH of the mixture. Maintain the pH between 8.0 and 9.0 by adding a 20% sodium hydroxide solution as needed.
-
Expertise & Experience: Maintaining a slightly alkaline pH is crucial for activating the N-acetyl J acid coupling component. A deep red color should develop as the azo dye is formed.
-
-
After the addition is complete, continue to stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature. This ensures the coupling reaction goes to completion.
Part D: Isolation and Purification of the Dye
-
"Salt out" the dye by adding approximately 15-20% by weight of sodium chloride (NaCl) to the reaction mixture (e.g., add 150-200 g of NaCl to 1 L of solution).
-
Stir for 30 minutes. The solubility of the anionic dye will decrease, causing it to precipitate as a solid.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold 10% NaCl solution to remove excess reactants and impurities.
-
Dry the dye in an oven at 60-70 °C to a constant weight.
Characterization of the Synthesized Dye
-
UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the dye in distilled water. Scan the absorbance from 300-700 nm. The wavelength of maximum absorbance (λmax) is a key characteristic of the dye's color.[14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain an FTIR spectrum of the solid dye. Key peaks to identify include the N=N stretch (azo group) typically around 1550-1630 cm⁻¹, the O-H stretch (hydroxyl group), and S=O stretches (sulfonic acid groups).[16]
Data Presentation
| Parameter | Diazo Component | Coupling Component | Reaction Conditions | Product |
| Chemical Name | Aniline-2,5-disulfonic acid | N-acetyl J acid | Monoazo Reactive Dye | |
| Molar Mass ( g/mol ) | 189.17 | 281.28 | ~470 (as free acid) | |
| Quantity (g) | 9.4 | 14.8 | Theoretical Yield: ~23.5 g | |
| Moles | 0.05 | 0.05 | ||
| Diazotization Temp. | 0-5 °C | |||
| Coupling Temp. | 5-10 °C | |||
| Coupling pH | 8.0-9.0 | |||
| Expected λmax | 500-540 nm (Red) |
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of a reactive azo dye.
References
- Langmuir. (2002, October 30). Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces.
- Langmuir. (2002, October 30). Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces.
- Who we serve. A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
- ResearchGate. (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
- Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration.
- Organic Chemistry Portal. Diazotisation.
- Benchchem. Applications of Azo Dyes in Textile and Polymer Industries: Detailed Application Notes and Protocols.
- Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- SciSpace. Synthesis and Characterization of Azo Dye Para Red and New Derivatives.
- Global Research Online. (2022, May 23). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination.
- Ingenta Connect. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
- NIScPR. (2023, July 1). Trends in the synthesis and application of some reactive dyes: A review.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. (2025, August 6). (PDF) REMOVAL OF REACTIVE AZO DYES FROM WATER BY FE0 REDUCTION FOLLOWED BY PEROXIDASE-CATALYSED POLYMERISATION.
- ResearchGate. (2025, August 9). Synthesis and Application of Reactive Dyes Based on Azo-Anthraquinone Skeleton to Realize Clean Printing of Cotton Fabrics | Request PDF.
- MDPI. (2024, August 20). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review.
- Journal of Loss Prevention in the Process Industries. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- SpringerLink. (2024, February 1). A comprehensive review on adsorptive removal of azo dyes using functional materials.
- PMC. Classifications, properties, recent synthesis and applications of azo dyes.
- The Synthesis of Azo Dyes.
- Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light.
- ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Frontiers. (2024, January 30). Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review.
- University of Babylon. Review in Azo Compounds and its Biological Activity.
- ijamtes. DEGRADATION OF A TEXTILE REACTIVE AZO DYE BY A COUPLED CHEMICAL-BIOLOGICAL PROCESS.
- Austin Publishing Group. (2018, February 21). Azo Dye Removal Technologies.
- Sigma-Aldrich. Safety Data Sheet.
- Synthesis of Azo Reactive Dyes Containing Aldehyde Group.
- ResearchGate. (2025, July 28). Study of the Reactive Red Dye (RR 120) Adsorption of Activated Carbon Prepared from Durian (Durio zibethinus Murr.) Peel.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 12). The Significance of J Acid in Modern Azo Dye Synthesis.
- ResearchGate. Chemical structure of C.I. Reactive Red (RR 120).
- The Journal of Organic Chemistry. (2009, November 18). A Facile and Practical Synthesis of N-Acetyl Enamides.
- JEMBY CHEM LIMITED. N – ACETYL J - ACID.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- EPJ Web of Conferences. Synthesis and characterization of a new Azo dye and study of its adsorption mechanism on graphene oxide nanoparticles.
- Reactive Red 120.
- Beilstein Journals. (2025, March 5). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- ResearchGate. (2025, August 10). Decomposition pathways and reaction intermediate formation of the purified, hydrolyzed azo reactive dye C.I. Reactive Red 120 during ozonation.
- PubChem - NIH. Reactive Red 120 | C44H30Cl2N14O20S6 | CID 73264.
- Mahavir Synthesis. N-Acetyl J-acid.
- Beilstein Journals. (2025, March 4). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction.
- PMC. (2020, November 5). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values.
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- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for Azo Dye Synthesis: The Diazotization and Coupling of Acetyl J Acid
Introduction: The Significance of Acetyl J Acid in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in the textile, printing, pharmaceutical, and food industries.[1][2] Their vibrant colors, cost-effective synthesis, and good fastness properties make them indispensable. The synthesis of these dyes is a cornerstone of industrial organic chemistry, relying on a two-step process: diazotization followed by an azo coupling reaction.[1][2]
At the heart of many high-performance red and pink azo dyes lies a crucial intermediate: Acetyl J Acid , chemically known as 7-(acetylamino)-4-hydroxy-2-naphthalenesulfonic acid. Its unique structure, featuring a naphthalene core with hydroxyl, acetylamino, and sulfonic acid groups, makes it an exceptionally valuable coupling component. The acetylamino group modulates the electronic properties of the molecule, while the hydroxyl group provides the active site for the coupling reaction. The sulfonic acid group imparts water solubility, a critical property for the application of these dyes in aqueous dyeing processes. These structural features allow for the creation of dyes with specific, desirable shades and excellent fastness.[2]
This guide provides a comprehensive overview of the theoretical principles and practical procedures for synthesizing azo dyes using Acetyl J Acid. It is designed for researchers, chemists, and professionals in drug development and materials science, offering in-depth protocols, mechanistic insights, and critical optimization parameters.
Theoretical Background: A Tale of Two Reactions
The synthesis of an azo dye from Acetyl J Acid is a sequential process involving two fundamental electrophilic aromatic substitution reactions.
Part 1: Diazotization - Forging the Electrophile
Diazotization is the conversion of a primary aromatic amine (the diazo component) into a highly reactive diazonium salt.[3] This reaction is typically performed at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3]
The mechanism proceeds in several steps:
-
Formation of the Nitrosating Agent: The strong acid protonates sodium nitrite to form nitrous acid.
-
Formation of the Nitrosonium Ion: Nitrous acid is then further protonated by the excess acid, followed by the loss of a water molecule to generate the potent electrophile, the nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The primary aromatic amine acts as a nucleophile, attacking the nitrosonium ion.
-
Rearrangement and Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the stable aryl diazonium ion.
The resulting diazonium salt is a weak electrophile, poised to react with an electron-rich coupling partner.
Diagram: The Mechanism of Diazotization
Caption: Mechanism of converting a primary aromatic amine to an aryl diazonium ion.
Part 2: Azo Coupling - Creating Color
The azo coupling reaction is an electrophilic aromatic substitution where the aryl diazonium ion attacks an electron-rich coupling component, in this case, Acetyl J Acid.[4] The rate and success of this reaction are critically dependent on the pH of the reaction medium.
For phenolic coupling components like Acetyl J Acid, the reaction is carried out in a mildly alkaline medium (typically pH 8-10).[5] Under these conditions, the hydroxyl group of Acetyl J Acid is deprotonated to form a phenoxide ion. This phenoxide is a much more powerful nucleophile than the neutral hydroxyl group, as the negative charge on the oxygen atom strongly activates the aromatic ring towards electrophilic attack by the diazonium ion. The coupling occurs at the position ortho to the hydroxyl group.
Diagram: The Azo Coupling Reaction with Acetyl J Acid
Caption: Coupling of the diazonium ion with the activated Acetyl J Acid phenoxide.
Experimental Protocols: Synthesis of a Representative Azo Dye
This section provides a detailed, step-by-step protocol for the synthesis of a monoazo dye using Aniline-2-sulfonic acid as the diazo component and N-acetyl J-acid as the coupling component. This procedure can be adapted for other aromatic amines with appropriate stoichiometric adjustments.
Materials and Reagents
| Reagent | Formula | M.W. | Amount (mmol) | Mass/Volume |
| Aniline-2-sulfonic acid | C₆H₇NO₃S | 173.19 | 10 | 1.73 g |
| Sodium Carbonate | Na₂CO₃ | 105.99 | ~5 | ~0.53 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 0.72 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~25 | ~2.5 mL |
| N-Acetyl J-Acid | C₁₂H₁₁NO₅S | 281.28 | 10 | 2.81 g |
| Sodium Hydroxide | NaOH | 40.00 | As needed | ~10% aq. soln. |
| Sodium Chloride | NaCl | 58.44 | As needed | Saturated soln. |
Workflow Visualization
Caption: Overall experimental workflow for azo dye synthesis using Acetyl J Acid.
Step-by-Step Methodology
Part A: Diazotization of Aniline-2-sulfonic acid [1]
-
In a 100 mL beaker, prepare a solution of aniline-2-sulfonic acid (1.73 g, 10 mmol) and sodium carbonate (0.53 g, 5 mmol) in 20 mL of water. Gentle warming in a hot water bath may be required to achieve a clear solution.
-
Cool the solution to room temperature and then place it in an ice-water bath to cool to 0-5 °C with continuous stirring.
-
In a separate small beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 5 mL of cold water.
-
To the cold aniline-2-sulfonic acid solution, slowly add approximately 2.5 mL of concentrated hydrochloric acid.
-
Add the cold sodium nitrite solution dropwise to the acidic amine solution over 10-15 minutes. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt. A fine white precipitate of the diazonium salt should form.
-
Continue stirring the resulting suspension in the ice bath for an additional 15 minutes to ensure diazotization is complete. Use this diazonium salt suspension immediately in the next step.
Part B: Azo Coupling with N-Acetyl J-Acid
-
In a 250 mL beaker, dissolve N-acetyl J-acid (2.81 g, 10 mmol) in 30 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool this alkaline solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly, and with continuous, efficient stirring, add the cold diazonium salt suspension from Part A to the cold N-acetyl J-acid solution.
-
A brightly colored dye will form immediately. During the addition, monitor the pH of the reaction mixture and maintain it between 8 and 9 by adding small portions of 10% sodium hydroxide solution as needed. This ensures the Acetyl J Acid remains in its activated phenoxide form.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification [1]
-
To the reaction mixture, add solid sodium chloride in portions with stirring to "salt out" the dye, which decreases its solubility in the aqueous solution.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove inorganic impurities.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
The final product can be further purified by recrystallization if necessary and characterized by spectroscopic methods (UV-Vis, FT-IR, NMR).
Process Optimization and Troubleshooting
The success of diazotization and coupling reactions hinges on the careful control of several key parameters.
| Parameter | Optimal Range | Rationale & Causality | Troubleshooting |
| Temperature | 0-5 °C | Diazonium salts are thermally unstable and decompose rapidly at higher temperatures, leading to the formation of phenols and nitrogen gas, which significantly reduces yield.[5] | Low Yield: Ensure the ice bath is well-maintained throughout both diazotization and coupling. Add reagents dropwise to control any exothermic processes. |
| pH (Coupling) | 8-10 | For phenolic couplers like Acetyl J Acid, alkaline conditions are required to form the highly nucleophilic phenoxide ion, which is essential for the electrophilic attack by the diazonium salt.[5] | No/Slow Reaction: Check the pH of the coupling mixture. If it is acidic or neutral, the concentration of the reactive phenoxide ion is too low. Adjust with dilute NaOH. |
| Stoichiometry | Slight excess of NaNO₂ | A small excess (5-10 mol%) of sodium nitrite ensures that all the primary aromatic amine is converted to the diazonium salt, preventing unreacted amine from participating in side reactions. | Side Products: Incomplete diazotization can lead to the formation of diazoamino compounds. Ensure accurate weighing of reagents. |
| Stirring | Vigorous & Continuous | Ensures efficient heat transfer to maintain low temperatures and promotes intimate contact between the reactants, especially when precipitates or suspensions are formed. | Inconsistent Product/Low Yield: Use a magnetic stirrer or overhead stirrer to ensure the mixture is homogeneous throughout the reaction. |
Safety and Handling Precautions
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[1] They should always be prepared in solution at low temperatures and used immediately without isolation.
-
Aromatic Amines: Many aromatic amines are toxic and may be carcinogenic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with care and appropriate PPE. Always add acid to water, never the other way around.
-
General Precautions: Wear a lab coat, safety glasses, and gloves at all times. Dispose of chemical waste according to institutional guidelines.
Applications in Research and Industry
Azo dyes derived from Acetyl J Acid and other J-acid derivatives are primarily used as acid dyes and direct dyes for coloring natural and synthetic fibers such as wool, silk, cotton, and polyamide.[2] The presence of sulfonic acid groups enhances their water solubility and affinity for these fibers.
-
Textile Industry: A prominent example is the synthesis of certain direct red dyes, which are used for their bright shades and good fastness properties on cellulosic fibers like cotton.[2]
-
Drug Development: While not a primary application, the principles of diazotization and coupling are relevant in synthesizing various heterocyclic compounds and as bio-conjugation linkers.
-
Analytical Chemistry: Some azo dyes function as pH indicators or complexometric indicators for metal ion titrations due to their distinct color changes in response to chemical environment shifts.[6]
Characterization and Data
The synthesized azo dyes are typically characterized by a suite of analytical techniques. UV-Visible spectroscopy is particularly important as it confirms the formation of the extended conjugated system responsible for the dye's color and determines its maximum absorbance wavelength (λmax).
Table of Representative Spectral Data:
The following table provides representative UV-Vis absorption maxima for monoazo dyes derived from naphthalenic coupling components, similar in structure to Acetyl J Acid. The exact λmax will vary depending on the specific aromatic amine used and the solvent.
| Aromatic Amine (Diazo Component) | Coupling Component | Typical λmax Range (nm) | Observed Color |
| Aniline-2-sulfonic acid | N-Acetyl J-Acid | 500 - 530 | Red |
| p-Nitroaniline | N-Acetyl J-Acid | 510 - 540 | Deep Red / Magenta |
| Sulfanilic Acid | N-Acetyl J-Acid | 490 - 520 | Orange-Red |
Note: The λmax values are estimates based on similar structures. The perceived color of a dye is complementary to the color of light it absorbs. For example, a dye that absorbs strongly in the green-blue region (~490-530 nm) will appear red to orange.[7]
References
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
- Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.
-
The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Al-Rubaie, L. A. R., & Mhessn, R. J. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Journal of Chemistry and Chemical Sciences, 2(3), 136-143.
-
N-Acetyl J-acid. (n.d.). Mahavir Synthesis. [Link]
-
Acetyl-J-acid | CAS 6334-97-0. (n.d.). Chemical-Suppliers.com. [Link]
-
Diazotization-Coupling Reaction. (n.d.). ResearchGate. [Link]
-
Diazotization. (n.d.). Organic Chemistry Portal. [Link]
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
- Sathee, L. (n.d.). Chemistry Diazotization Reaction.
-
Azo coupling. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]
- Clark, M. C., & Murphy, G. A. (1982). Azo coupling process.
-
Azo coupling. (n.d.). Organic Chemistry Portal. [Link]
- Gürses, A., Açıkyıldız, M., Güneş, K., & Gürses, M. S. (2016). Dyes and Pigments. Springer.
-
Brown, P. (2026, March 9). UV and visible light absorption spectroscopy - azo dyes. Doc Brown's Chemistry. [Link]
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- 7. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
Preparation of Direct Copper Blue 151: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of Direct Copper Blue 151 (C.I. 24175), a copper-complex disazo dye. The protocol herein is designed for researchers, scientists, and professionals in drug development and related fields, offering a detailed methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical rationale to ensure a thorough understanding of the synthesis.
Introduction to Direct Copper Blue 151
Direct Copper Blue 151 is a water-soluble dye primarily used for coloring cellulosic fibers such as cotton, linen, and viscose rayon.[1][2] Its molecular structure incorporates a copper complex, which significantly enhances its light and wash fastness properties compared to its un-metallized precursor.[2] The synthesis is a multi-step process involving the creation of a stable diazonium salt from a primary aromatic diamine, followed by coupling reactions with naphtholic compounds, and finally, complexation with a copper salt.[1][3]
The synthesis of azo dyes, a broad class of compounds characterized by the -N=N- functional group, dates back to the 19th century and remains a cornerstone of the dye manufacturing industry.[4][5] The versatility of azo chemistry allows for a wide spectrum of colors and functionalities to be achieved through the careful selection of aromatic amines and coupling components.[5]
Synthesis of Direct Copper Blue 151: A Three-Stage Process
The preparation of Direct Copper Blue 151 is a sequential process that can be broadly divided into three critical stages:
-
Tetrazotization of 3,3'-Dimethoxybenzidine: The primary aromatic diamine, 3,3'-dimethoxybenzidine (o-dianisidine), is converted into a more reactive bis-diazonium salt.
-
Azo Coupling: The bis-diazonium salt undergoes coupling reactions with two different naphtholsulfonic acid derivatives.
-
Copper Complexation (Coppering): The resulting disazo dye is treated with a copper salt to form the final stable copper complex.
A Note on CAS 6334-97-0
The user specified CAS number 6334-97-0 corresponds to N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.[6][7] This compound is primarily used as a cross-linking agent in polyester coatings and is not a known intermediate or reagent in the established synthesis of Direct Copper Blue 151 or other azo dyes based on available scientific literature. Therefore, the following protocol is based on the well-documented synthesis of Direct Copper Blue 151 using standard reagents.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 3,3'-Dimethoxybenzidine (o-Dianisidine) | 119-90-4 | C₁₄H₁₆N₂O₂ | Caution: Probable human carcinogen.[8][9] Handle with extreme care. |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | |
| 4-Hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid) | 84-87-7 | C₁₀H₈O₄S | Coupling Component 1 |
| 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J acid) | 87-02-5 | C₁₀H₉NO₄S | Coupling Component 2 |
| Sodium Hydroxide | 1310-73-2 | NaOH | |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | |
| Copper (II) Sulfate Pentahydrate | 7758-99-8 | CuSO₄·5H₂O | |
| Sodium Chloride | 7647-14-5 | NaCl | For salting out the product |
Experimental Protocol
Stage 1: Tetrazotization of 3,3'-Dimethoxybenzidine
This initial stage involves the conversion of the primary amino groups of 3,3'-dimethoxybenzidine into highly reactive diazonium salt groups. This reaction is conducted at a low temperature to prevent the decomposition of the unstable diazonium salt.
-
Preparation of the Amine Slurry: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, prepare a slurry of 3,3'-dimethoxybenzidine (0.1 mol) in 500 mL of water and 25 mL of concentrated hydrochloric acid (0.3 mol).
-
Cooling: Cool the slurry to 0-5 °C using a circulating cooling bath.
-
Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (0.21 mol) in 100 mL of water dropwise over a period of 30-60 minutes with vigorous stirring.
-
Completion of Reaction: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. The completion of the tetrazotization can be checked by spotting the reaction mixture on starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid.
Caption: Stage 1: Tetrazotization of 3,3'-Dimethoxybenzidine.
Stage 2: Azo Coupling
The tetrazotized intermediate is then coupled with two different naphtholsulfonic acids in a stepwise manner. The pH of the reaction medium is a critical parameter that controls the coupling reaction.
First Coupling:
-
Preparation of Coupling Component 1: In a separate reactor, dissolve 4-hydroxynaphthalene-1-sulfonic acid (0.1 mol) in 300 mL of water and sodium hydroxide solution to achieve a pH of 8-9.
-
Coupling Reaction: Cool the solution of the coupling component to 5-10 °C. Slowly add the cold tetrazonium salt solution from Stage 1 to this solution with efficient stirring, while maintaining the pH at 8-9 by the controlled addition of a sodium carbonate solution.
-
Reaction Monitoring: The coupling reaction is typically rapid and is indicated by the formation of a deeply colored solution or precipitate. Stir for 1-2 hours to ensure completion.
Second Coupling:
-
Preparation of Coupling Component 2: In another reactor, dissolve 7-amino-4-hydroxynaphthalene-2-sulfonic acid (0.1 mol) in 300 mL of water and adjust the pH to 9-10 with sodium carbonate.
-
Coupling Reaction: Cool the solution to 10-15 °C. Add the mono-coupled intermediate from the first coupling step to this solution. The pH should be maintained at 9-10 throughout the addition.
-
Completion and Isolation: After stirring for 2-3 hours, the disazo dye is formed. The product can be precipitated by the addition of sodium chloride ("salting out"). The precipitate is then collected by filtration and washed with a saturated sodium chloride solution.
Caption: Stage 2: Stepwise Azo Coupling Reactions.
Stage 3: Copper Complexation
The final step is the introduction of copper to form the stable metal-dye complex. This can be done as a post-treatment or in-situ.
-
Preparation of the Dye Solution: The filter cake of the disazo dye from Stage 2 is re-slurried in 1 L of hot water (70-80 °C).
-
Addition of Copper Salt: A solution of copper (II) sulfate pentahydrate (0.11 mol) in 100 mL of water is added to the dye slurry.
-
Complexation Reaction: The mixture is heated to 90-95 °C and stirred for 2-3 hours to facilitate the formation of the copper complex. The color of the solution will typically change during this process.
-
Isolation and Drying: The final Direct Copper Blue 151 dye is isolated by salting out with sodium chloride, followed by filtration. The collected dye is washed with a brine solution and dried in an oven at a temperature not exceeding 80 °C.
Caption: Stage 3: Copper Complexation of the Disazo Dye.
Characterization and Quality Control
The synthesized Direct Copper Blue 151 should be characterized to confirm its identity and purity.
-
UV-Visible Spectroscopy: An aqueous solution of the dye should exhibit a characteristic absorption maximum (λmax) in the visible region, which is indicative of its color.
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups, such as azo (-N=N-), sulfonic acid (-SO₃H), hydroxyl (-OH), and amino (-NH₂) groups.
-
Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the dye and identify any unreacted intermediates or side products.
-
Elemental Analysis: Can be used to confirm the empirical formula of the synthesized dye.
Safety and Handling
-
3,3'-Dimethoxybenzidine: This compound is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.[8][9]
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care.
-
Diazonium Salts: Diazonium salts can be explosive when dry. They should always be kept in solution and at low temperatures.
Conclusion
The synthesis of Direct Copper Blue 151 is a classic example of azo dye chemistry, involving a sequence of well-defined reactions. By carefully controlling the reaction conditions, particularly temperature and pH, a high-quality product with desirable fastness properties can be obtained. This guide provides a foundational protocol that can be optimized for specific laboratory or industrial applications.
References
- Kirkan, B., & Gup, R. (2008). Synthesis of New Azo Dyes and Copper(II) Complexes Derived from Barbituric Acid and 4-Aminobenzoylhydrazone. Turkish Journal of Chemistry, 32(1), 9-18.
- Khedr, A. M., El-Gamel, N. E. A., & Gaber, M. (2022). Copper based azo dye catalysts for phenoxazinone synthase mimicking efficiency: Structure characterization and bioactivity evaluation. Arabian Journal of Chemistry, 15(1), 103521.
- AIP Publishing. (2014). Synthesis and Characterization of Copper(II) Complexes of an Azo Dye Derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. AIP Conference Proceedings, 1621, 630.
- Hartwell, J. L., & Fieser, L. F. (1936). COUPLING OF o-TOLIDINE AND CHICAGO ACID. Organic Syntheses, 16, 12.
- National Center for Biotechnology Information. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine. In Report on Carcinogens. Research Triangle Park (NC)
-
Scribd. Synthesis of Direct Blue Dyes | PDF. Available from: [Link]
-
New Jersey Department of Health. 3,3'-Dimethoxybenzidine - Hazardous Substance Fact Sheet. Available from: [Link]
-
U.S. Environmental Protection Agency. 3,3-Dimethoxybenzidine. Available from: [Link]
-
National Center for Biotechnology Information. N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. PubChem Compound Database; CID=95283. Available from: [Link]
-
CPAChem. Safety data sheet. Available from: [Link]
-
ZDHC MRSL. Dyes – Azo (Forming Restricted Amines). Available from: [Link]
-
Research Starters. Azo compound (Azo dye) | Chemistry. Available from: [Link]
-
Sarex. Why Is Anthranilamide Becoming a Key Ingredient in Advanced Chemical Synthesis? Available from: [Link]
-
YouTube. Glucose Assay demonstration using o-danisidine. Available from: [Link]
-
Canada.ca. Aromatic Azo- and Benzidine-Based Substances. Available from: [Link]
-
Taylor & Francis Online. Azo dyes – Knowledge and References. Available from: [Link]
-
IntechOpen. Synthesis of Dyes and the Textile Industry. Available from: [Link]
- U.S.
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EBSCO. Azo compound (Azo dye) | Chemistry | Research Starters. Available from: [Link]
-
European Journal of Chemistry. Synthesis and characterization of 2-formylthymol-based azo-aldehyde dyes. Available from: [Link]
-
PubMed. Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, characterization and theoretical aspects of copper and zinc divalent ion complexes with azo dye derived from 4,5-diphenylimidazole. Available from: [Link]
-
ResearchGate. (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Available from: [Link]
-
K K Wagh College of Pharmacy, Nashik. DIAZOTIZATION TITRATION. Available from: [Link]
-
National Center for Biotechnology Information. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163. PubChem Compound Database. Available from: [Link]
-
IJPRA. Bacterial extracellular Cholesterol oxidase and its Pharmaceutical perspectives. Available from: [Link]
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- 4. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
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- 9. epa.gov [epa.gov]
Application Note: Spectrophotometric Determination of Acetyl J Acid in Industrial Wastewater
Abstract
This application note details a robust and sensitive spectrophotometric method for the quantitative determination of N-Acetyl J Acid (N-acetyl-2-amino-5-naphthol-7-sulfonic acid) in industrial wastewater streams. Acetyl J Acid, a key intermediate in the synthesis of azo dyes, requires careful monitoring to ensure regulatory compliance and process efficiency. The described protocol is based on the principle of diazotization and azo-coupling, where a primary aromatic amine is diazotized and subsequently coupled with Acetyl J Acid under alkaline conditions to form a stable, intensely colored azo dye. The absorbance of this dye is measured in the visible spectrum and is directly proportional to the concentration of Acetyl J Acid. This guide provides a comprehensive framework, from underlying chemical principles to detailed experimental protocols and method validation, designed for researchers and environmental chemists.
Introduction and Scientific Principle
N-Acetyl J Acid is a vital derivative of J-Acid (2-amino-5-naphthol-7-sulfonic acid) used extensively in the manufacturing of reactive and direct dyes. Its presence in industrial effluent is an indicator of incomplete reaction or process spillage, necessitating reliable analytical methods for its quantification.
The method presented herein leverages a classic colorimetric reaction. The core principle involves two sequential steps:
-
Diazotization: A primary aromatic amine, such as sulfanilic acid, is reacted with sodium nitrite in a cold, acidic medium (e.g., hydrochloric acid) to form a highly reactive diazonium salt.[1]
-
Azo-Coupling: The diazonium salt acts as an electrophile and is introduced to the wastewater sample. In an alkaline environment, it couples with the Acetyl J Acid at the position ortho to the hydroxyl group on the naphthalene ring. This electrophilic substitution reaction yields a stable and highly colored azo compound.[2]
The intensity of the resulting color is stoichiometrically dependent on the concentration of Acetyl J Acid, allowing for accurate quantification using UV-Vis spectrophotometry.
Figure 1: Chemical principle of the diazo-coupling reaction for Acetyl J Acid determination.
Instrumentation, Reagents, and Standards
Instrumentation
-
UV-Vis Spectrophotometer: A double-beam instrument capable of scanning from 190-1100 nm is recommended for determining the optimal wavelength (λmax).[3]
-
Analytical Balance: Accurate to ±0.1 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A flasks, pipettes, and burettes.
-
Filtration Apparatus: 0.45 µm membrane filters for sample clarification.[4]
Reagents and Solutions
All chemicals should be of analytical reagent grade. Deionized water should be used for all solution preparations.
| Reagent / Solution | Preparation Instructions | Storage & Stability |
| Acetyl J Acid Stock (1000 mg/L) | Accurately weigh 100.0 mg of pure Acetyl J Acid, dissolve in deionized water, and dilute to 100 mL in a volumetric flask. | Store at 4°C in an amber bottle. Stable for 1 month. |
| Sulfanilic Acid (0.5% w/v) | Dissolve 0.5 g of sulfanilic acid in 80 mL of hot deionized water. Cool and add 10 mL of concentrated HCl. Dilute to 100 mL. | Store at 4°C. Stable for 2 weeks. |
| Sodium Nitrite (0.5% w/v) | Dissolve 0.5 g of NaNO₂ in 100 mL of deionized water. | Prepare fresh daily. |
| Sodium Carbonate (10% w/v) | Dissolve 10.0 g of anhydrous Na₂CO₃ in 100 mL of deionized water. | Store at room temperature. Stable indefinitely. |
| Sulfamic Acid (1.0% w/v) | Dissolve 1.0 g of sulfamic acid in 100 mL of deionized water. | Store at room temperature. Stable for 1 week. |
| Hydrochloric Acid (1 M) | Add 8.3 mL of concentrated HCl (37%) to ~50 mL of deionized water, cool, and dilute to 100 mL. | Store at room temperature. |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating blanks, standards, and quality control checks throughout the workflow.
Figure 2: Overall experimental workflow from sample collection to final analysis.
Sample Preparation
Industrial wastewater matrices can be complex and contain interferences.[5][6]
-
Collection: Collect at least 250 mL of wastewater in a clean glass or plastic bottle. Preserve the sample by cooling to 4°C immediately.[7]
-
Filtration: To remove turbidity, filter the sample through a 0.45 µm membrane filter.[4] This step is critical as suspended solids will scatter light and cause erroneous absorbance readings.
-
Neutralization: Adjust the pH of the filtered sample to approximately 7.0 using 1 M HCl or 1 M NaOH.
Preparation of Calibration Standards
-
From the 1000 mg/L Acetyl J Acid stock solution, prepare a 100 mg/L intermediate stock solution.
-
From the 100 mg/L solution, prepare a series of calibration standards in 50 mL volumetric flasks. A typical range would be 1.0, 2.5, 5.0, 7.5, and 10.0 mg/L.
-
Include a "reagent blank" containing only deionized water.
Color Development Procedure
Causality Note: The following sequence and timing are crucial for ensuring the complete formation of the diazonium salt and its subsequent, stable coupling with Acetyl J Acid. The reaction is performed in an ice bath to stabilize the otherwise unstable diazonium salt.[1]
-
Prepare Diazonium Reagent: In a 25 mL flask kept in an ice bath, pipette 2.0 mL of the 0.5% sulfanilic acid solution and 2.0 mL of 1 M HCl.
-
Add 2.0 mL of the 0.5% sodium nitrite solution dropwise while gently swirling. Let the mixture stand in the ice bath for 5 minutes to ensure complete diazotization.
-
Add 2.0 mL of 1.0% sulfamic acid to quench any excess nitrite, which could otherwise interfere with the coupling reaction. Wait 2 minutes. This is now the activated diazonium reagent.
-
Perform Coupling Reaction:
-
Pipette 10.0 mL of each standard, the sample, and the reagent blank into separate 50 mL volumetric flasks.
-
To each flask, add 2.0 mL of the freshly prepared diazonium reagent and mix well.
-
Add 5.0 mL of the 10% sodium carbonate solution to each flask to create the alkaline conditions necessary for coupling. Mix thoroughly.
-
Dilute to the 50 mL mark with deionized water and invert several times to mix.
-
-
Incubation: Allow the solutions to stand at room temperature for 15 minutes for the color to develop fully and stabilize.
Spectrophotometric Measurement
-
Determine λmax: Using the mid-range (e.g., 5.0 mg/L) standard, perform a wavelength scan from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). For similar azo dyes, this is typically between 440-500 nm.[8][9] All subsequent measurements must be made at this λmax.
-
Zero the Instrument: Use the reagent blank to set the spectrophotometer absorbance to zero.
-
Measure Absorbance: Measure the absorbance of each calibration standard and the prepared wastewater sample(s).
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated for key performance parameters.[10][11]
| Parameter | Acceptance Criterion | Procedure |
| Linearity | Correlation Coefficient (R²) ≥ 0.995 | Plot a calibration curve of Absorbance vs. Concentration for the standards. Perform a linear regression analysis.[12] |
| Accuracy | Spike Recovery: 90% - 110% | Analyze a wastewater sample, then "spike" a duplicate of the same sample with a known amount of Acetyl J Acid standard (e.g., 5 mg/L). Calculate the percent recovery.[6] |
| Precision | Relative Standard Deviation (RSD) ≤ 5% | Analyze one sample (or QC standard) at least seven times. Calculate the mean, standard deviation, and %RSD. |
| LOD & LOQ | Signal-to-Noise > 3 (LOD), > 10 (LOQ) | Limit of Detection (LOD) and Limit of Quantification (LOQ) can be estimated from the standard deviation of replicate low-concentration standards or the calibration curve's standard error.[3] |
Potential Interferences
Wastewater is a complex matrix, and several substances can potentially interfere with the analysis.
-
Color and Turbidity: Pre-existing color or turbidity will cause positive interference. This is primarily mitigated by filtering the sample and using a properly prepared reagent blank.[13] For highly colored samples, treatment with activated carbon may be necessary, but recovery studies must be performed.
-
Other Phenolic Compounds: Compounds with activated aromatic rings may also couple with the diazonium salt. This requires a case-by-case evaluation of the specific wastewater stream.
-
Strong Reducing/Oxidizing Agents: These can destroy the diazonium reagent or the final azo dye. If their presence is suspected, appropriate sample pre-treatment may be required.
Conclusion
The diazo-coupling spectrophotometric method provides a simple, rapid, and cost-effective means for determining Acetyl J Acid concentrations in industrial wastewater. By adhering to the detailed protocol and implementing rigorous quality control measures, laboratories can achieve high accuracy and precision. Proper sample preparation to address the complex wastewater matrix is paramount to obtaining reliable data for environmental monitoring and process control.
References
-
MDPI. (2025). Spectrophotometric Polyvinyl Alcohol Detection and Validation in Wastewater Streams: From Lab to Process Control. Available at: [Link]
-
Hulupi. (n.d.). Validation of Methylene Blue Analysis Method in Wastewater Samples by UV-Vis Spectrophotometry. Equilibrium Journal of Chemical Engineering. Available at: [Link]
-
Analytik Jena. (2021). Spectrophotometric Determination of Standard Parameters in Wastewater. Available at: [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Study of interferences and procedures for their removal in the spectrophotometric determination of ammonium and selected anions in coloured wastewater samples. Available at: [Link]
-
ResearchGate. (2023). (PDF) Validation of Methylene Blue Analysis Method in Wastewater Samples by Uv-Vis Spectrophotometry. Available at: [Link]
-
Atlantis Press. (n.d.). Determination of wastewater color by integral spectrophotometry based on complementary color. Available at: [Link]
-
Asian Publication Corporation. (n.d.). Investigation of Interferences Effecting Environmental Chemistry Experiments. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods for Chemical Analysis of Water and Wastes. Available at: [Link]
-
SciSpace. (n.d.). New Diazo Coupling Reactions for Visible Spectrophotometric Determination of Alfuzosin in Pharmaceutical Preparations. Available at: [Link]
-
ResearchGate. (2026). A Facile Spectrophotometric Determination of Nitrite Using Diazotization with p-Nitroaniline and Coupling with Acetyl Acetone. Available at: [Link]
-
P2 InfoHouse. (n.d.). Methods for Chemical analysis of Water and Wastes. Available at: [Link]
-
Researching. (2015). Spectrophotometric Determination of Aromatic Amino Compounds with J-Acid. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline hemitartrate. Available at: [Link]
-
Global Research Online. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes. Available at: [Link]
Sources
- 1. Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline hemitartrate – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Spectrophotometric Polyvinyl Alcohol Detection and Validation in Wastewater Streams: From Lab to Process Control | MDPI [mdpi.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Spectrophotometric Determination of Standard Parameters in Wastewater - Analytik Jena [analytik-jena.com]
- 6. Study of interferences and procedures for their removal in the spectrophotometric determination of ammonium and selected anions in coloured wastewater samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. wbdg.org [wbdg.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Methylene Blue Analysis Method in Wastewater Samples by UV-Vis Spectrophotometry | Hulupi | Equilibrium Journal of Chemical Engineering [jurnal.uns.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. atlantis-press.com [atlantis-press.com]
- 13. asianpubs.org [asianpubs.org]
Application Note: Design, Synthesis, and Bioconjugation of J-Acid Derived Fluorescent Probes
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Utilizing 2-Amino-5-naphthol-7-sulfonic acid (J-acid) as a hydrophilic scaffold for the fluorescent labeling of proteins and nucleic acids.
Mechanistic Rationale: The J-Acid Advantage
In the realm of bioconjugation, hydrophobic fluorescent dyes (e.g., standard cyanines or rhodamines) often induce protein aggregation or suffer from Aggregation-Caused Quenching (ACQ) in aqueous buffers. J-acid (2-Amino-5-naphthol-7-sulfonic acid) circumvents this through its unique trifunctional architecture:
-
The Sulfonic Acid Group ( −SO3H ): Remains fully ionized at physiological pH, imparting immense hydrophilicity to the final probe. This prevents the precipitation of heavily labeled biomolecules and preserves their native tertiary structures[1].
-
The Naphthol & Amino Core: Serves as an electron-rich building block for synthesizing extended π -conjugated systems. J-acid can be condensed into highly fluorescent naphthalimide derivatives or near-infrared (NIR) squaraine dyes[1][2].
-
Reactive Linker Compatibility: The primary amine on J-acid readily undergoes nucleophilic substitution with cyanuric chloride, generating a dichlorotriazine (DCT) reactive group capable of covalently binding to target proteins[3].
By carefully controlling the thermodynamics of the cyanuric chloride substitution, we can create a self-validating, highly reactive fluorescent probe that targets the primary amines of lysine residues on biomolecules[4].
Photophysical Properties of J-Acid Derivatives
Depending on the synthetic pathway, J-acid can yield probes spanning the visible to NIR spectrum. The table below summarizes the quantitative photophysical data for key J-acid derived fluorophores used in bioconjugation.
| Probe Derivative | Excitation (nm) | Emission (nm) | Quantum Yield ( Φ ) | Target Residue | Key Advantage |
| J-Acid Triazine (DCT-J) | 340 | 450 | 0.15 | Lysine (Primary Amines) | Simple one-step synthesis; high reactivity at mild pH. |
| J-Acid Naphthalimide | 440 | 530 | 0.45 | Lysine / Cysteine | Large Stokes shift; exceptional photostability for live-cell imaging[2]. |
| J-Acid Squaraine | 630 | 650 | 0.60 | Lysine (via NHS ester) | NIR emission; minimal background autofluorescence in tissue[1]. |
Experimental Workflow
The following diagram illustrates the logical progression from raw J-acid to a fully functional, fluorescently labeled biomolecule using the dichlorotriazine (DCT) linkage strategy.
Caption: Workflow for the synthesis and bioconjugation of J-acid derived reactive fluorescent probes.
Step-by-Step Methodologies
The following protocols detail the synthesis of a baseline Dichlorotriazine-J-Acid (DCT-J) probe and its subsequent conjugation to a model protein (e.g., Bovine Serum Albumin or an IgG antibody).
Protocol A: Synthesis of the DCT-J Reactive Probe
Causality Note: Cyanuric chloride possesses three reactive chlorine atoms. The first reacts at 0–5°C, the second at 30–40°C, and the third above 80°C. By strictly maintaining the reaction at 0–5°C, we selectively substitute only one chlorine with J-acid, preserving the remaining two (dichlorotriazine) for protein conjugation[3].
-
Preparation of Cyanuric Chloride Suspension: Dissolve 1.84 g (10 mmol) of cyanuric chloride in 10 mL of cold acetone. Pour this dropwise into 50 mL of crushed ice/water under vigorous magnetic stirring to form a fine suspension.
-
J-Acid Addition: Dissolve 2.39 g (10 mmol) of J-acid in 20 mL of water adjusted to pH 6.5 using 10% Na2CO3 . Add this dropwise to the cyanuric chloride suspension over 30 minutes.
-
Thermodynamic & pH Control: Maintain the reaction vessel strictly between 0°C and 5°C using an ice-salt bath. Continuously monitor the pH and maintain it at 4.5 to 5.0 by adding 10% Na2CO3 dropwise. Do not let the pH exceed 5.0, as this will hydrolyze the reactive triazine ring.
-
Isolation: Stir for 2 hours until the pH stabilizes (indicating the cessation of HCl generation). Precipitate the DCT-J probe by adding NaCl (to 15% w/v). Filter the precipitate, wash with cold brine, and dry under vacuum in the dark.
Protocol B: Covalent Labeling of Target Protein
Causality Note: The ϵ -amino group of lysine has a pKa of ~10.5. At physiological pH (7.4), it is predominantly protonated ( NH3+ ) and non-nucleophilic. Raising the pH to 8.5–9.0 deprotonates a sufficient fraction of lysines to drive the nucleophilic attack on the DCT-J probe[4].
-
Protein Preparation: Dissolve the target protein (e.g., IgG) at a concentration of 2–5 mg/mL in 0.1 M Sodium Borate buffer, pH 8.5 . Avoid buffers containing primary amines (e.g., Tris or glycine), as they will aggressively compete for the reactive probe.
-
Probe Solubilization: Dissolve the DCT-J probe in anhydrous DMSO at a concentration of 10 mg/mL immediately before use. (The sulfonic acid group ensures rapid dissolution).
-
Conjugation: Add the DCT-J probe to the protein solution at a 10:1 to 20:1 molar ratio (Probe:Protein). Add the probe dropwise while vortexing gently. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.
-
Incubation: Incubate the mixture at room temperature for 2 hours in the dark with gentle end-over-end rotation.
Protocol C: Purification and Quality Control (Self-Validation)
A successful protocol must be self-validating. We separate the unreacted dye from the conjugate using Size Exclusion Chromatography (SEC) and validate the Degree of Labeling (DOL) spectrophotometrically.
-
SEC Purification: Equilibrate a Sephadex G-25 column (e.g., PD-10) with 1X PBS (pH 7.4). Load the reaction mixture. The labeled protein will elute in the void volume (first colored band), while the smaller, unreacted DCT-J dye will be retained in the porous matrix.
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (protein peak) and at the λmax of the J-acid probe (e.g., 340 nm for DCT-J).
-
DOL Calculation: Calculate the number of dye molecules per protein using the Beer-Lambert law:
DOL=(A280−(Adye×CF))×ϵdyeAdye×ϵprotein
Where:
-
Adye = Absorbance of the conjugate at the probe's maximum wavelength.
-
ϵprotein = Molar extinction coefficient of the protein (e.g., 210,000M−1cm−1 for IgG).
-
ϵdye = Molar extinction coefficient of the J-acid probe.
-
CF = Correction Factor (ratio of the dye's absorbance at 280 nm to its absorbance at λmax ).
-
Optimal DOL for an IgG antibody is typically between 3.0 and 6.0. A DOL > 8.0 may lead to over-labeling, which can compromise the antibody's binding affinity despite the high solubility provided by the J-acid scaffold.
References
- Squaraine Dyes Exhibit Spontaneous Fluorescence Blinking That Enables Live-Cell Nanoscopy Source: ResearchGate URL
- 1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology Source: ResearchGate URL
- Synthesis of carboxylic acid N-hydroxysuccinimidyl ester dyes and their reactive dyeing on silk fibroin Source: R Discovery URL
- Overview of Reactive Dyes and Their Properties Source: Scribd URL
Sources
Application Notes and Protocols: Purification of Crude 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic Acid
Abstract
This document provides a comprehensive technical guide for the purification of crude 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid (A-HNSA), a key intermediate in the synthesis of various dyes and colorants. The purity of A-HNSA is critical for achieving desired performance and regulatory compliance in final products. This guide details two primary purification methodologies: a robust, scalable pH-mediated precipitation and recrystallization protocol, and a high-resolution preparative High-Speed Counter-Current Chromatography (HSCCC) method for obtaining high-purity reference standards. The protocols are designed for researchers, chemists, and process development professionals, with a focus on the underlying chemical principles, step-by-step instructions, and methods for validating purity.
Introduction and Purification Rationale
4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid, also known as N-acetyl S-acid or Chicago Acid, is a vital building block in the chemical industry.[1] Its synthesis, typically involving multi-step reactions including sulfonation and amination of naphthalene derivatives, often results in a crude product contaminated with various impurities.[2][3] The presence of these impurities can adversely affect downstream processes, leading to poor yield, batch-to-batch inconsistency, and undesirable side products in the final application, such as azo dyes.[4]
Common Impurities:
-
Isomeric Byproducts: Positional isomers formed during the sulfonation step.
-
Starting Materials: Unreacted precursors like aminonaphthols or their sulfonated derivatives.
-
Over-sulfonated Species: Naphthalene disulfonic acid derivatives.
-
Inorganic Salts: Residual salts from synthesis and neutralization steps, such as sodium sulfate.[5][6]
-
Colored Impurities: High molecular weight, often colored, degradation or side-reaction products.
Effective purification is therefore not merely a polishing step but a critical control point in the manufacturing workflow. The choice of purification technique depends on the initial purity of the crude material, the required final purity, and the desired scale of operation.
Physicochemical Principles of Purification
The molecular structure of A-HNSA, featuring a strongly acidic sulfonic acid group (-SO₃H), a phenolic hydroxyl group (-OH), and an acetylamino group (-NHCOCH₃), dictates its purification strategy.
-
Acidity and Solubility: The sulfonic acid group is highly acidic, making the molecule and its salts highly soluble in water and other polar solvents.[7] This solubility is strongly pH-dependent. In alkaline solutions, it exists as a highly soluble sulfonate salt. As the pH is lowered, the protonated sulfonic acid becomes less soluble, providing a basis for pH-mediated precipitation.
-
Polarity: The combination of multiple polar functional groups makes A-HNSA a highly polar compound, suitable for purification techniques that separate based on polarity, such as reverse-phase chromatography or liquid-liquid partition chromatography.[4][8]
Protocol I: Purification by pH-Mediated Precipitation and Recrystallization
This method is a classic, cost-effective, and scalable technique suitable for industrial-scale purification. It leverages the differential solubility of A-HNSA and its impurities as a function of pH and temperature.
Rationale
The core principle is to dissolve the crude A-HNSA in an alkaline solution to form its highly soluble salt, leaving behind insoluble impurities. The solution is then treated to remove colored contaminants before the purified product is precipitated by carefully acidifying the solution. A final recrystallization step further enhances purity.
Detailed Step-by-Step Protocol
-
Dissolution: In a suitable reaction vessel, dissolve 100 g of crude A-HNSA in 800-1000 mL of deionized water by adjusting the pH to 8.5-9.5 with a 10% (w/v) sodium carbonate solution. Gentle heating (50-60°C) may be applied to facilitate dissolution. This step converts the sulfonic acid to its highly soluble sodium salt, while many less acidic or non-acidic impurities may remain undissolved.
-
Decolorization: Add 5-10 g of activated carbon to the solution. Heat the mixture to 70-80°C and stir for 30-45 minutes. Activated carbon has a high surface area that effectively adsorbs large, colored organic impurities.
-
Hot Filtration: Filter the hot solution through a pad of celite or a suitable filter aid to remove the activated carbon and any insoluble matter. Wash the filter cake with a small amount of hot deionized water (approx. 50 mL) to recover any entrained product.
-
Precipitation: Transfer the warm, clear filtrate to a clean vessel equipped with a stirrer. Cool the solution to room temperature. Slowly add 5 M hydrochloric acid (HCl) dropwise while monitoring the pH. The product will begin to precipitate as the pH drops. Continue adding acid until the pH reaches 2.0-2.5 for maximum precipitation.
-
Aging: Allow the slurry to stir at room temperature for 1-2 hours, then cool to 0-5°C in an ice bath and continue stirring for another hour. This "aging" process allows for complete crystallization and crystal growth, resulting in a more easily filterable solid.
-
Isolation and Washing: Isolate the precipitated solid by vacuum filtration. Wash the filter cake sequentially with 100 mL of cold (0-5°C) deionized water, followed by 50 mL of cold ethanol to remove residual water and water-soluble impurities.
-
Recrystallization (Optional, for higher purity): Transfer the washed solid to a clean flask. Add a minimal amount of a 70:30 (v/v) ethanol/water mixture and heat to reflux until fully dissolved. Allow the solution to cool slowly to room temperature, then to 0-5°C to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purity Validation: Assess the purity of the final product using analytical HPLC, comparing it against a known standard.
Workflow Diagram
Caption: Workflow for pH-Mediated Precipitation and Recrystallization.
Protocol II: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a preparative, support-free liquid-liquid partition chromatography technique ideal for purifying polar compounds like A-HNSA.[9] It minimizes irreversible sample adsorption and degradation, leading to high recovery and exceptional purity.[9] This protocol is adapted from established methods for similar naphthalene sulfonates and is ideal for producing analytical reference standards.[4]
Rationale
The separation in HSCCC is based on the differential partitioning of components between two immiscible liquid phases (one stationary, one mobile). By selecting an appropriate solvent system, A-HNSA can be selectively retained and then eluted, separating it from impurities that have different partition coefficients. The absence of a solid support is particularly advantageous for these often-reactive sulfonic acids.[4]
Detailed Step-by-Step Protocol
-
Solvent System Preparation: Prepare a two-phase solvent system of n-butanol / water (1:1, v/v) . For every 1000 mL of the total mixture, add 2 mL of trifluoroacetic acid (TFA).[4] Shake the mixture vigorously in a separatory funnel for several minutes and allow the layers to fully separate. Degas both the upper organic phase and the lower aqueous phase via sonication before use. The TFA ensures the sulfonic acid is protonated, which modifies its partitioning behavior between the organic and aqueous phases, enabling effective separation.[4]
-
Instrument Setup and Equilibration:
-
Select the appropriate mode of operation (head-to-tail or tail-to-head). For this system, the lower aqueous phase will be the mobile phase , and the upper organic phase will be the stationary phase .
-
Fill the entire HSCCC column with the stationary phase (upper organic phase).
-
Initiate column rotation at the desired speed (e.g., 800-1000 RPM).
-
Pump the mobile phase (lower aqueous phase) into the column at a set flow rate (e.g., 2.0 mL/min).
-
Continue pumping until the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established (indicated by a stable retention of the stationary phase).
-
-
Sample Preparation and Injection: Dissolve 200-500 mg of crude A-HNSA in 5-10 mL of the mobile phase. Once the system is equilibrated, inject the sample solution into the column through the injection valve.
-
Elution and Fraction Collection: Continue pumping the mobile phase at the same flow rate. Monitor the effluent using a UV detector (e.g., at 254 nm or 280 nm). Collect fractions of a fixed volume (e.g., 5 mL) using a fraction collector. The separation process can take several hours.[4]
-
Analysis and Recovery:
-
Analyze the collected fractions by analytical HPLC to determine the purity of each.
-
Combine the fractions containing the high-purity A-HNSA.
-
Remove the solvents (water, n-butanol, TFA) using a rotary evaporator under reduced pressure. The final product can be obtained by lyophilization to yield a fine powder.
-
-
Purity Validation: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity exceeding 99% is achievable with this method.[4]
Workflow Diagram
Sources
- 1. 4-Amino-5-hydroxynaphthalene-1-sulfonic acid | CymitQuimica [cymitquimica.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid) - Google Patents [patents.google.com]
- 4. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 6. CN104693076A - Sodium 5-hydroxynaphthalene-1-sulphonate producing method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol: High-Fidelity NMR Spectroscopy Sample Preparation for Naphthalene Sulfonic Acids
Introduction: The Analytical Challenge of Naphthalene Sulfonic Acids
Naphthalene sulfonic acids and their salts are a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and surfactants. Their analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation, purity assessment, and quantitative analysis. However, the unique physicochemical properties of these molecules present specific challenges in sample preparation that can significantly impact the quality and reproducibility of NMR data. Their high polarity and hygroscopicity, coupled with a propensity for aggregation and pH-sensitive chemical shifts, demand a meticulously controlled sample preparation workflow.
This application note provides a comprehensive guide and detailed protocols for the preparation of naphthalene sulfonic acid samples for high-fidelity NMR analysis. It is designed for researchers, scientists, and drug development professionals seeking to obtain accurate and reliable spectroscopic data. By explaining the causality behind each experimental choice, this guide aims to empower the user to not only follow a protocol but to understand and adapt it to their specific analytical needs.
Core Principles and Critical Considerations
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. For naphthalene sulfonic acids, several key factors must be carefully managed to ensure optimal results.
Solvent Selection: Embracing Deuterium Oxide
The choice of a deuterated solvent is paramount in ¹H NMR to avoid overwhelming signals from the solvent's protons.[1] For naphthalene sulfonic acids, which are generally highly water-soluble, Deuterium Oxide (D₂O) is the solvent of choice.[1][2]
-
Why D₂O? Its ability to readily dissolve polar sulfonic acids ensures a homogenous sample, which is critical for sharp NMR signals.[2] In contrast, common organic deuterated solvents like chloroform-d (CDCl₃) or acetone-d₆ are often unsuitable due to the poor solubility of these highly polar analytes.[3]
-
Expert Insight: While D₂O is ideal for solubility, it will lead to the exchange of labile protons, such as the acidic proton of the sulfonic acid group (-SO₃H) and any hydroxyl (-OH) or amine (-NH₂) protons on the naphthalene ring. This is an important consideration when structural elucidation of these specific functional groups is required. In such cases, aprotic polar solvents like DMSO-d₆ could be explored, but solubility may be a limiting factor.[3]
Concentration Optimization: A Balance Between Sensitivity and Spectral Quality
The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) of the NMR spectrum.[4] However, for naphthalene sulfonic acids, higher concentrations can lead to issues with viscosity and intermolecular interactions, resulting in line broadening.[5]
-
Recommended Concentration Range: For routine ¹H NMR analysis, a concentration range of 5-20 mg/mL is generally recommended.[2] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg/mL may be necessary to achieve adequate S/N in a reasonable acquisition time.[5][6]
-
Trustworthiness Check: It is advisable to prepare a small test sample to check for solubility and potential aggregation at the desired concentration before preparing a larger batch for detailed analysis. Visual inspection for clarity is the first step; any cloudiness or particulate matter indicates a problem.[4]
The Critical Role of pH Control
The chemical shifts of protons in the vicinity of the sulfonic acid group and other ionizable functionalities on the naphthalene ring are highly sensitive to the pH of the solution.[7][8][9] Failure to control the pH can lead to significant, and often misinterpreted, chemical shift perturbations.[7][9]
-
Causality: Changes in pH alter the protonation state of the sulfonic acid group and other acidic or basic substituents. This, in turn, modifies the electronic environment of the nearby nuclei, causing their resonance frequencies to shift.[8] This effect can be so pronounced that it can be mistaken for a change in chemical structure or a binding event.[7][9]
-
Protocol for pH Control:
-
Use a Buffer: Whenever possible, prepare the sample in a deuterated buffer solution (e.g., phosphate or citrate buffer prepared in D₂O) to maintain a constant pH.
-
Report the pH: Always measure and report the pH of the final NMR sample. This is crucial for data comparability and reproducibility.
-
Internal Standards for pH Measurement: For in-situ pH determination within the NMR tube, specific pH-sensitive internal standards can be employed.[10]
-
Internal Referencing: The Key to Accurate Chemical Shifts
An internal reference standard is essential for accurately reporting chemical shifts. The choice of reference depends on the solvent used.
-
For D₂O: The residual HDO peak can be used as a secondary reference, but its chemical shift is temperature-dependent. For precise and temperature-independent referencing, water-soluble standards are recommended.
-
DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid): The methyl protons of DSS provide a sharp singlet at 0.0 ppm and are largely insensitive to pH changes, making it an excellent internal standard for aqueous samples.[7][8][11]
-
TSP (Trimethylsilylpropanoic acid): Similar to DSS, TSP is another common internal standard for aqueous solutions.
-
Detailed Protocols for Sample Preparation
This section provides step-by-step methodologies for preparing naphthalene sulfonic acid samples for both qualitative and quantitative NMR analysis.
Protocol 1: Standard Sample Preparation for Qualitative ¹H and ¹³C NMR
This protocol is suitable for routine structural characterization and purity assessment.
Materials:
-
Naphthalene sulfonic acid sample
-
Deuterium oxide (D₂O, 99.9% D)
-
DSS or TSP (internal reference standard)
-
High-quality 5 mm NMR tubes[5]
-
Pasteur pipette with a small plug of glass wool
-
Vortex mixer
-
pH meter or pH paper
Methodology:
-
Weighing the Sample: Accurately weigh 5-20 mg of the naphthalene sulfonic acid sample into a clean, dry vial.[2][5]
-
Adding the Solvent: Add approximately 0.6-0.7 mL of D₂O to the vial.[6]
-
Adding the Internal Standard: Add a small, accurately known amount of DSS or TSP. A final concentration of ~0.05% w/v is typically sufficient.
-
Dissolution: Vortex the vial until the sample is completely dissolved. A brief sonication in a water bath may aid dissolution for less soluble samples.
-
pH Adjustment (Optional but Recommended): If pH control is desired, use a deuterated buffer or adjust the pH with dilute DCl or NaOD in D₂O. Measure the final pH.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube using a Pasteur pipette with a small plug of glass wool.[5] This step is critical to avoid broad lines in the spectrum.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.[11]
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.
Protocol 2: Sample Preparation for Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity or concentration of a substance.[12] It requires meticulous sample preparation to ensure accuracy and precision.
Key Differences from Qualitative Preparation:
-
Accurate Weighing: All masses (analyte and internal standard) must be determined with high accuracy using a calibrated analytical balance.
-
Internal Standard Selection: The internal standard must be stable, non-reactive with the analyte, and have at least one signal that is well-resolved from the analyte's signals. DSS is an excellent choice for naphthalene sulfonic acids.
-
Known Purity of Internal Standard: The purity of the internal standard must be known and certified.
Methodology:
-
Prepare a Stock Solution of the Internal Standard: Accurately weigh a known mass of high-purity DSS and dissolve it in a known volume of D₂O in a volumetric flask.
-
Prepare the Analyte Sample: Accurately weigh a known mass of the naphthalene sulfonic acid into a vial.
-
Add the Internal Standard Stock Solution: Using a calibrated pipette, add a precise volume of the DSS stock solution to the vial containing the analyte.
-
Dissolution and Transfer: Follow steps 4-8 from Protocol 1 to dissolve the sample and transfer it to the NMR tube. Ensure quantitative transfer if the sample was not dissolved directly in the final container.
Data Presentation and Visualization
Table 1: Recommended Solvents and Concentrations
| Analyte Class | Recommended Solvent | ¹H NMR Concentration (mg/mL) | ¹³C NMR Concentration (mg/mL) | Recommended Internal Standard |
| Naphthalene Sulfonic Acids | Deuterium Oxide (D₂O) | 5 - 20[2] | 20 - 50[5][6] | DSS or TSP[7][8][11] |
| DMSO-d₆ (for labile protons) | Dependent on solubility | Dependent on solubility | TMS (Tetramethylsilane) |
Experimental Workflow Diagram
Caption: Workflow for preparing naphthalene sulfonic acid NMR samples.
Troubleshooting Common Issues
-
Broad Peaks: This is often caused by the presence of solid particles, high sample viscosity, or paramagnetic impurities.[5][6] Re-filtering the sample and checking the concentration can help.
-
Inconsistent Chemical Shifts: This is a strong indicator of uncontrolled pH.[7][8] Prepare a new sample using a buffer or accurately measure and report the pH of the current sample.
-
Poor Signal-to-Noise: Increase the sample concentration (if solubility permits) or increase the number of scans during NMR acquisition.[4]
Conclusion
The successful NMR analysis of naphthalene sulfonic acids is highly dependent on a well-designed and executed sample preparation protocol. By carefully selecting the appropriate deuterated solvent, optimizing the analyte concentration, controlling the pH, and using a suitable internal standard, researchers can obtain high-fidelity NMR spectra that are both accurate and reproducible. The protocols and guidelines presented in this application note provide a robust framework for achieving these goals, enabling confident structural elucidation, purity assessment, and quantitative analysis of this important class of compounds.
References
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- University of California, Riverside. NMR Sample Preparation.
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- Alfa Chemistry. Deuterated Solvents for NMR.
- Allan Chemical Corporation. Deuterated Solvents for NMR: Guide.
- ARMAR Isotopes. Naphthalene-d8: High-Purity Deuterated Solvent for NMR Spectroscopy.
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- Scharlab. Solvents, deuterated for NMR for laboratory.
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Taylor & Francis Online. NMR analysis, cytotoxic activity and theoretical study of a complex between SRPIN340 and p-sulfonic acid calix[1]arene. Available from:
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Application Notes and Protocols: N-acetyl J acid as a Coupling Component for Colorimetric Assays
Introduction: The Role of N-acetyl J acid in Modern Colorimetric Analysis
In the landscape of quantitative chemical analysis, colorimetric assays remain a cornerstone for their simplicity, cost-effectiveness, and robust performance. The principle of these assays often hinges on a specific chemical reaction that produces a stable, colored product, the intensity of which is directly proportional to the concentration of the analyte of interest. A pivotal class of reactions utilized for this purpose is azo coupling , a process that generates vibrant azo dyes.
This guide focuses on the application of N-acetyl J acid (7-Acetamido-4-hydroxy-2-naphthalenesulfonic acid) as a premier coupling component in such assays.[1][2][3] N-acetyl J acid is a derivative of J acid, a naphthalenesulfonic acid containing both a hydroxyl (-OH) and an acetylated amino (-NHCOCH₃) group. The presence of the electron-donating hydroxyl group makes the naphthalene ring highly activated and susceptible to electrophilic attack by a diazonium salt, while the sulfonic acid group confers excellent water solubility to both the reagent and the resulting azo dye product. These properties make N-acetyl J acid an ideal and reliable component for developing sensitive and reproducible colorimetric assays for a wide range of primary aromatic amines, which are common moieties in pharmaceuticals, industrial chemicals, and environmental analytes.
The Underlying Chemistry: Mechanism of Diazotization and Azo Coupling
The colorimetric assay is a two-stage process involving the conversion of a primary aromatic amine analyte into a highly reactive diazonium salt, followed by its immediate coupling with N-acetyl J acid to form a colored azo compound.[4]
Stage 1: Diazotization The primary aromatic amine (the analyte) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4] This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose at higher temperatures. The acid serves both to generate nitrous acid and to stabilize the diazonium salt.
Stage 2: Azo Coupling The freshly prepared, electrophilic diazonium salt is then introduced to a solution containing the nucleophilic coupling agent, N-acetyl J acid. As a naphthol derivative, N-acetyl J acid is most reactive under alkaline conditions, which deprotonate the hydroxyl group to form a highly activating phenoxide-like anion. This anion directs the electrophilic attack of the diazonium salt to the ortho position (position 1) of the hydroxyl group, forming a stable nitrogen-nitrogen double bond (–N=N–), the chromophore responsible for the compound's intense color.[5][6]
Caption: The two-stage mechanism of azo dye formation for colorimetric assays.
Core Protocol: Quantifying a Primary Aromatic Amine
This protocol provides a generalized method for the determination of a primary aromatic amine using N-acetyl J acid. It should be optimized for each specific analyte.
Materials and Reagents
-
Analyte Standard: A primary aromatic amine (e.g., Sulfanilamide), high purity.
-
N-acetyl J acid: Reagent grade.
-
Sodium Nitrite (NaNO₂): ACS grade.
-
Hydrochloric Acid (HCl): Concentrated, ACS grade.
-
Sulfamic Acid (H₃NSO₃) or Urea: ACS grade (for quenching).
-
Sodium Hydroxide (NaOH): ACS grade.
-
Sodium Carbonate (Na₂CO₃): ACS grade (for buffer).
-
Deionized Water (DI H₂O): >18 MΩ·cm.
-
Instrumentation: UV-Vis Spectrophotometer or microplate reader.
-
Equipment: Calibrated pipettes, volumetric flasks, ice bath, stir plate.
Reagent Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 100 mg of the primary aromatic amine standard, dissolve in a small amount of DI H₂O (or 0.1 M HCl if solubility is an issue), and bring to a final volume of 100 mL in a volumetric flask.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1-50 µg/mL) in DI H₂O.
-
Sodium Nitrite Solution (0.5% w/v): Dissolve 0.5 g of NaNO₂ in 100 mL of DI H₂O. Prepare fresh daily and keep on ice.
-
Hydrochloric Acid (1 M): Carefully add 8.3 mL of concentrated HCl to ~90 mL of DI H₂O and dilute to a final volume of 100 mL.
-
N-acetyl J acid Solution (0.2% w/v): Dissolve 0.2 g of N-acetyl J acid in 100 mL of a 5% (w/v) sodium carbonate solution. This solution should be alkaline.
-
Sulfamic Acid Solution (5% w/v): Dissolve 5 g of sulfamic acid in 100 mL of DI H₂O.
Experimental Procedure
The following procedure should be performed for the blank, each standard, and each unknown sample.
-
Sample Preparation: Pipette 1.0 mL of each standard or unknown sample into a labeled test tube. For the blank, use 1.0 mL of DI H₂O.
-
Acidification: Add 1.0 mL of 1 M HCl to each tube. Mix and place the tubes in an ice bath to cool for 5 minutes.
-
Diazotization: To each tube, add 1.0 mL of the cold 0.5% NaNO₂ solution. Mix well and let the reaction proceed in the ice bath for 5 minutes.[7][8] The solution now contains the diazonium salt.
-
Quenching Excess Nitrite: Add 1.0 mL of 5% sulfamic acid solution to each tube. Mix and let stand for 5 minutes at room temperature. Vigorous bubbling (nitrogen gas evolution) should be observed, which will then cease. This step is critical to prevent side reactions.
-
Azo Coupling: Add 1.0 mL of the 0.2% N-acetyl J acid solution to each tube. A color (typically ranging from orange to red-violet) should develop immediately.
-
Color Development: Mix thoroughly and allow the solution to stand at room temperature for 15 minutes for the color to stabilize.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax). The λmax should be determined beforehand by scanning the spectrum of a mid-range standard (typically between 450-600 nm) against the blank.[6]
Caption: Step-by-step experimental workflow for the colorimetric assay.
Optimization and Critical Parameters
Achieving a robust and reproducible assay requires careful control over several experimental variables. Understanding the causality behind these parameters is key to successful implementation and troubleshooting.
| Parameter | Optimal Range | Rationale & Scientific Justification |
| Temperature | 0 - 5 °C | (Diazotization Step) Diazonium salts are notoriously unstable and readily decompose to form phenols and nitrogen gas at higher temperatures, which would eliminate the reactive species needed for coupling.[8] Maintaining a low temperature is the single most critical factor for ensuring high assay sensitivity. |
| pH | Acidic (pH 1-2) | (Diazotization Step) A strong acidic environment is required to generate the necessary electrophile, the nitrosonium ion (NO⁺), from nitrous acid. High acidity also helps to stabilize the resulting diazonium salt. |
| pH | Alkaline (pH 9-11) | (Coupling Step) N-acetyl J acid is a naphthol derivative. The hydroxyl group is most activated for electrophilic substitution when it is deprotonated to an anion. This is achieved in a basic medium, which significantly increases the rate and completeness of the coupling reaction.[5][6] |
| Reagent Stoichiometry | Slight excess of NaNO₂ & N-acetyl J acid | A slight molar excess of sodium nitrite ensures the complete conversion of the analyte to its diazonium salt. An excess of the coupling component ensures that all the formed diazonium salt reacts to produce the colored product, driving the reaction to completion. |
| Reaction Time | 5-15 minutes | The diazotization and coupling reactions are generally rapid. However, allowing sufficient incubation time ensures the reactions reach completion, leading to stable and reproducible absorbance readings. Incubation times should be kept consistent across all samples. |
| λmax Selection | Analyte-Specific | The exact wavelength of maximum absorbance (λmax) of the final azo dye depends on the structure of the initial analyte. Scanning a colored standard from 400-700 nm against a reagent blank is essential to determine the optimal wavelength for maximum sensitivity and to minimize background interference.[6] |
Data Analysis and Interpretation
-
Calibration Curve: Plot the absorbance values of the standards (on the y-axis) against their corresponding concentrations (on the x-axis).
-
Linear Regression: Perform a linear regression analysis on the standard data points. The resulting equation will be in the form of y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should ideally be ≥ 0.995 for a valid curve.
-
Quantification of Unknowns: Use the regression equation to calculate the concentration of the unknown samples based on their measured absorbance values. Remember to account for any dilution factors used during sample preparation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Color Development | 1. Diazonium salt decomposed (temperature too high).2. N-acetyl J acid solution not alkaline.3. Analyte is not a primary aromatic amine.4. Reagents degraded (esp. NaNO₂). | 1. Strictly maintain temperature at 0-5°C during diazotization.2. Ensure the coupling solution is basic (pH > 9).3. Verify the chemical structure of the analyte.4. Prepare fresh sodium nitrite solution daily. |
| High Reagent Blank | 1. Contaminated reagents or glassware.2. Insufficient quenching of excess nitrite.3. N-acetyl J acid solution has degraded. | 1. Use high-purity water and clean glassware.2. Ensure complete reaction with sulfamic acid (wait for bubbling to stop).3. Store coupling solution protected from light and prepare fresh if needed. |
| Poor Reproducibility | 1. Inconsistent timing of reaction steps.2. Temperature fluctuations.3. Inaccurate pipetting. | 1. Use a timer and process samples in batches with consistent incubation times.2. Ensure the ice bath remains cold throughout the diazotization step.3. Use calibrated pipettes and ensure proper technique. |
| Precipitate Formation | 1. The final azo dye has low solubility.2. Reagent concentrations are too high. | 1. Add a co-solvent like methanol or ethanol after color development.2. Dilute the sample or reduce reagent concentrations. |
Applications
This methodology is broadly applicable for the quantification of substances containing a primary aromatic amine group. Key application areas include:
-
Pharmaceuticals: Determination of sulfonamide antibiotics (e.g., sulfamethoxazole) in drug formulations and biological fluids.
-
Environmental Monitoring: Measurement of aniline and its derivatives in water and soil samples.
-
Industrial Quality Control: Assessing the purity of raw materials or the concentration of specific components in chemical manufacturing.
References
-
ResearchGate. (n.d.). Base catalysis of azo coupling of diazotized orthanilic and sulfanilic acids and their diethylamides with N-acetyl I acid in citrate-phosphate buffer solutions. Retrieved from [Link]
-
Journal of Basrah Researches (Sciences). (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
JEMBY CHEM LIMITED. (n.d.). N – ACETYL J - ACID. Retrieved from [Link]
-
ChemBK. (2024). N-Acetyl J Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Eurasian Chemical Communications. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Retrieved from [Link]
-
Mahavir Synthesis. (n.d.). N-Acetyl J-acid. Retrieved from [Link]
-
IOP Conference Series: Journal of Physics. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Retrieved from [Link]
- Google Patents. (n.d.). EP0240902A2 - Process for the manufacture of azo dyes.
-
MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Retrieved from [Link]
-
PubMed. (1960). A micromethod for the colorimetric determination of N-acetyl groups in acid mucopolysaccharides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]
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- 8. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic Acid
Introduction: The Industrial Significance and Synthetic Challenges of an Azo Dye Intermediate
4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid is a key intermediate in the synthesis of a variety of azo dyes, which are widely used in the textile, leather, and paper industries. The presence of the acetylamino, hydroxyl, and sulfonic acid groups on the naphthalene core allows for a diverse range of colors and functionalities in the final dye molecules. The industrial-scale synthesis of this compound, however, presents several challenges, including the need for regioselective synthesis, efficient purification to remove isomeric impurities, and safe handling of corrosive and hazardous materials.
This document provides a comprehensive guide to the industrial scale-up synthesis of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid, with a focus on scientifically sound and field-proven methodologies. We will delve into the synthesis of the crucial precursor, 4-amino-5-hydroxynaphthalene-1-sulfonic acid (commonly known as S acid or Chicago acid S)[1][2], followed by a detailed protocol for its N-acetylation and subsequent purification.
PART 1: The Synthetic Pathway - A Strategic Overview
The industrial synthesis of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid is a multi-step process that begins with naphthalene. The overall strategy involves the introduction of the sulfonic acid, hydroxyl, and amino groups onto the naphthalene ring in a controlled manner, followed by the final acetylation step.
Caption: Overall workflow for the synthesis of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid.
PART 2: Synthesis of the Precursor: 4-amino-5-hydroxynaphthalene-1-sulfonic acid (S-Acid)
The synthesis of the S-acid precursor is a critical part of the overall process, as the purity of this intermediate directly impacts the quality of the final product. The following is a representative industrial protocol.
Step 1: Sulfonation of Naphthalene
The initial step involves the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid. The regioselectivity of this reaction is temperature-dependent; lower temperatures favor the formation of the 1-sulfonic acid isomer (the kinetic product), while higher temperatures favor the 2-sulfonic acid isomer (the thermodynamic product)[3].
Protocol:
-
Charge a glass-lined reactor with concentrated sulfuric acid (98%).
-
Slowly add molten naphthalene to the sulfuric acid with vigorous stirring, maintaining the temperature below 40°C to favor the formation of naphthalene-1-sulfonic acid.
-
After the addition is complete, stir the reaction mixture for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
The resulting naphthalene-1-sulfonic acid is typically used directly in the next step without isolation.
Step 2: Nitration of Naphthalene-1-sulfonic acid
The nitration of naphthalene-1-sulfonic acid is carried out using a mixture of nitric acid and sulfuric acid. The sulfonic acid group directs the incoming nitro group to the 5- and 8-positions.
Protocol:
-
To the reactor containing the naphthalene-1-sulfonic acid from the previous step, slowly add a mixture of concentrated nitric acid and sulfuric acid, while maintaining the temperature below 10°C.
-
After the addition, allow the reaction to proceed for several hours, monitoring its progress.
-
The product, a mixture of 5-nitro- and 8-nitronaphthalene-1-sulfonic acids, is then subjected to reduction.
Step 3: Reduction of Nitronaphthalenesulfonic acids
The nitro groups are reduced to amino groups. A common industrial method is the Béchamp reduction, which uses iron filings and hydrochloric acid. Catalytic hydrogenation is a more modern and environmentally friendly alternative.
Protocol (Béchamp Reduction):
-
Create a slurry of iron powder in water in a separate reactor.
-
Add a small amount of hydrochloric acid to activate the iron.
-
Slowly add the nitronaphthalenesulfonic acid mixture from the previous step to the iron slurry. The reaction is exothermic and requires careful temperature control.
-
After the addition, heat the mixture to drive the reaction to completion.
-
The resulting aminonaphthalenesulfonic acids are then separated from the iron sludge.
Step 4: Hydroxylation of Aminonaphthalenesulfonic acids
The amino-substituted naphthalenesulfonic acid is converted to the desired 4-amino-5-hydroxynaphthalene-1-sulfonic acid via an alkali fusion process.
Protocol:
-
The aminonaphthalenesulfonic acid is added to a molten mixture of sodium hydroxide and potassium hydroxide.
-
The mixture is heated to a high temperature (typically >200°C) under pressure.
-
After the reaction is complete, the mixture is cooled and dissolved in water.
-
Acidification of the solution precipitates the crude 4-amino-5-hydroxynaphthalene-1-sulfonic acid.
-
The crude product is then filtered and washed.
| Parameter | Sulfonation | Nitration | Reduction (Béchamp) | Hydroxylation |
| Key Reagents | Naphthalene, H₂SO₄ | HNO₃, H₂SO₄ | Fe, HCl | NaOH, KOH |
| Temperature | < 40°C | < 10°C | Exothermic, controlled | > 200°C |
| Pressure | Atmospheric | Atmospheric | Atmospheric | Elevated |
| Key Control Point | Temperature for regioselectivity | Slow addition of nitrating mixture | Temperature control | Pressure and temperature |
PART 3: N-Acetylation of 4-amino-5-hydroxynaphthalene-1-sulfonic acid
The final step is the acetylation of the amino group. A key consideration for this step is to perform the reaction under acidic conditions to prevent side reactions and the formation of by-products[4].
Caption: The N-acetylation of the precursor to the final product.
Protocol for N-Acetylation:
-
Reactor Charging: In a glass-lined reactor, suspend the 4-amino-5-hydroxynaphthalene-1-sulfonic acid (1.0 eq) in deionized water.
-
pH Adjustment: Adjust the pH of the suspension to be distinctly acidic (e.g., pH 4-5) using a suitable acid like hydrochloric acid. It is crucial to avoid alkaline conditions before acetylation to prevent side reactions[4].
-
Reagent Addition: Slowly add acetic anhydride (1.1-1.2 eq) to the stirred suspension. The temperature should be maintained at a moderate level (e.g., 20-30°C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Alkaline Treatment for By-product Removal: Once the acetylation is complete, make the solution alkaline by adding sodium carbonate. Heat the alkaline solution to approximately 70-80°C. This step helps to convert by-products back to the desired acetylated product[4].
-
Isolation: After the alkaline treatment, cool the reaction mixture and acidify it with hydrochloric acid to precipitate the 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid.
-
Filtration and Washing: Collect the precipitated product by filtration and wash the filter cake with cold water to remove residual acid and salts.
| Parameter | Value/Condition |
| Starting Material | 4-amino-5-hydroxynaphthalene-1-sulfonic acid |
| Acetylating Agent | Acetic Anhydride |
| Initial pH | Acidic (pH 4-5) |
| Reaction Temperature | 20-30°C |
| Post-reaction Treatment | Alkaline (Sodium Carbonate), 70-80°C |
| Isolation | Acidification and Filtration |
PART 4: Purification of the Final Product
The crude 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid may still contain isomeric impurities and other by-products. Purification is essential to meet the quality standards for dye manufacturing.
Fractional Crystallization (Salting Out):
This technique leverages the different solubilities of the salts of the desired product and its impurities[3].
Protocol:
-
Dissolve the crude product in hot water.
-
Add a salt, such as sodium chloride, to the solution. The sodium salt of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid is typically less soluble than the salts of many common impurities.
-
Cool the solution slowly to induce crystallization.
-
Collect the purified crystals by filtration and wash them with a cold, saturated brine solution.
-
The purified product can be dried in a vacuum oven.
For very high purity requirements, chromatographic methods such as gel permeation chromatography can be employed[5].
PART 5: Safety and Handling
The synthesis of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling powders, a respirator is recommended to prevent inhalation.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling corrosive acids and volatile reagents.
-
Material Hazards: The aminosulfonic acid intermediates and the final product are known to cause burns and serious eye damage. They may also cause skin sensitization[6]. Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases (except when specified in the protocol), and other reactive chemicals[6].
-
Spill and Waste Management: Have appropriate spill kits available. Neutralize acidic and basic spills before cleanup. All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
-
Journal of Chromatographic Science. (1993). An efficient preparative chromatographic method for the separation and purification of low molecular weight naphthalenesulfonic acid mixtures. J Chromatogr Sci, 31(6), 216-9. Available at: [Link]
- Google Patents. (1985). Process for the direct acetylation of aromatic amines. US4537991A.
-
Floris, et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 735735. Available at: [Link]
-
ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
- Google Patents. (1954). Acylated derivatives of amino-sulfonic acids and method for their preparation. US2698342A.
-
SIELC Technologies. (2018). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Applied and Environmental Microbiology. (1981). Catabolism of Naphthalenesulfonic Acids by Pseudomonas sp. A3 and t. Appl. Environ. Microbiol., 42(1), 44-55. Available at: [Link]
- Google Patents. (1966). Acetylation of naphthalenes. US3234286A.
- Google Patents. (1942). Process for acylating monoazo dyestuffs. US2306353A.
-
ATAMAN. (n.d.). AMIDOSULFONIC ACID. Retrieved from [Link]
- Google Patents. (2015). Sodium 5-hydroxynaphthalene-1-sulphonate producing method. CN104693076A.
- Google Patents. (1999). Technology for industrialized production of 1-naphthol-4-sulfonic-acid and sodium salt thereof. CN1044808C.
-
Beilstein Journal of Organic Chemistry. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein J. Org. Chem., 14, 2353–2398. Available at: [Link]
- Google Patents. (1936). Production of acetylamino-naphthol-sulphonic acids. US2062368A.
-
ResearchGate. (2016). Chemical structures of 4-amino-3-hydroxynaphthalene-1-sulfonic acid.... Retrieved from [Link]
-
Nanomaterials. (2021). Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions. Nanomaterials, 11(11), 3045. Available at: [Link]
-
Journal of the Iranian Chemical Society. (2020). Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of. J. Iran. Chem. Soc., 17, 137-147. Available at: [Link]
-
Organic Process Research & Development. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Org. Process Res. Dev., 27(6), 1133–1143. Available at: [Link]
-
Rapid Communications in Mass Spectrometry. (2013). Clustering of simple aminosulfonic acids--electrospray ionization mass spectrometric study. Rapid Commun. Mass Spectrom., 27(18), 2115-22. Available at: [Link]
- Google Patents. (1951). Hydroxy-acylamino azo dyestuffs of the naphthalene series and a process of making same. US2553261A.
-
Wikipedia. (n.d.). Naphthalene-1-sulfonic acid. Retrieved from [Link]
-
Haz-Map. (n.d.). 4-Amino-5-hydroxy-1-naphthalenesulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfamic acid. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2021). Practice of cleaning complex and insoluble scale with sulfamic acid. IOP Conf. Ser.: Earth Environ. Sci., 781, 022026. Available at: [Link]
Sources
- 1. 4-Amino-5-hydroxynaphthalene-1-sulfonic acid | CymitQuimica [cymitquimica.com]
- 2. 4-Amino-5-hydroxy-1-naphthalenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2062368A - Production of acetylamino-naphthol-sulphonic acids - Google Patents [patents.google.com]
- 5. An efficient preparative chromatographic method for the separation and purification of low molecular weight naphthalenesulfonic acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Enhancing the Aqueous Solubility of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
Welcome to the technical support guide for 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter challenges with the aqueous solubility of this compound. Our approach is rooted in the fundamental physicochemical properties of the molecule to empower you to make informed decisions during your experiments.
Section 1: Understanding the Core Problem: A Molecule's Dual Nature
Frequently asked questions in this section address the underlying chemical principles governing the solubility of this naphthalenic compound.
Q1: What structural features of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid dictate its behavior in water?
A: The solubility of this molecule is a delicate balance between its water-loving (hydrophilic) and water-averse (hydrophobic) components.
-
Hydrophobic Component: The core of the molecule is a naphthalene ring system, which is inherently aromatic and hydrophobic. This large, nonpolar structure is the primary reason for poor solubility in water.
-
Hydrophilic Components: The molecule possesses three key functional groups that promote aqueous solubility:
-
Sulfonic Acid Group (-SO₃H): This is the most significant contributor to water solubility. It is a strong acid that, when deprotonated to its sulfonate salt form (-SO₃⁻), becomes highly polar and readily interacts with water molecules.[1]
-
Hydroxyl Group (-OH): This group can participate in hydrogen bonding with water, which aids in solubility.
-
Acetylamino Group (-NHCOCH₃): While the acetyl group adds some hydrophobic character, the amide linkage can also engage in hydrogen bonding.
-
The challenge arises because the large hydrophobic backbone can dominate, especially if the sulfonic acid group is in its less soluble protonated form.[2]
Q2: I added the powdered compound to deionized water, and it just formed a suspension. Why isn't the sulfonic acid group making it soluble?
A: This is the most common issue encountered. You are likely observing the difference between the sulfonic acid form and its much more soluble salt form. In its solid, commercially available state, the compound is a free acid (-SO₃H). This form is significantly less soluble than its corresponding anionic salt (-SO₃⁻Na⁺).[3]
The key is pH. In neutral or acidic water, the sulfonic acid group remains largely protonated. To achieve significant solubility, you must raise the pH to deprotonate this group, converting the molecule into an anionic sulfonate salt, which is readily solvated by water.[2]
Section 2: Troubleshooting Guide & Practical Solutions
This section provides direct answers and protocols for overcoming common solubility hurdles.
Q3: What is the most effective first step to solubilize 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid?
A: The most critical and effective step is pH adjustment . By adding a base, you convert the sparingly soluble sulfonic acid into its highly soluble sulfonate salt.
-
Mechanism: The addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), removes the acidic proton from the -SO₃H group. This creates a negatively charged sulfonate anion (-SO₃⁻), which has a strong ion-dipole interaction with polar water molecules, dramatically increasing solubility.
-
Recommendation: Start by creating a slurry of the compound in your desired aqueous buffer or water. Then, add a dilute solution of NaOH (e.g., 0.1 M to 1 M) dropwise while stirring until the solid dissolves. The target pH should typically be neutral to slightly alkaline (pH 7.0 - 8.5) to ensure complete deprotonation.
Q4: I've adjusted the pH, and while solubility improved, I still can't reach my target concentration. What's my next step?
A: If pH adjustment alone is insufficient, you can employ a combination of secondary techniques.
-
Gentle Heating: Increasing the temperature of the solution provides thermal energy that helps overcome the lattice energy of the solid and improves the dissolution rate. The solubility of many naphthalene sulfonate derivatives increases with temperature.[4]
-
Causality: Higher kinetic energy allows solvent molecules to more effectively break apart the solute's crystal structure.
-
Caution: Do not boil the solution. Naphthalenic compounds can be susceptible to thermal degradation. Gentle warming to 40-50°C is typically sufficient and safe for short periods. Always cool the solution to room temperature before use in an experimental assay.
-
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can disrupt the hydrophobic interactions of the naphthalene core, improving overall solubility.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are common choices.
-
Protocol: Aim for a final concentration of 1-5% of the organic co-solvent. It is often best to first dissolve the compound in the co-solvent and then add the aqueous buffer, or to add the co-solvent to the aqueous suspension after pH adjustment.
-
Q5: My experiment is sensitive to pH changes and organic solvents. Are there other options?
A: Yes, but these are more specialized. If your experimental constraints are rigid, consider altering the salt form. While sodium salts are common, sometimes other counter-ions can influence crystal packing and solubility. However, for most applications, the combination of pH adjustment and gentle heat is the most robust method.
Section 3: Standardized Experimental Protocols
Adherence to a validated protocol ensures reproducibility and minimizes variability in your results.
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol provides a self-validating workflow for consistent preparation.
-
Weighing: Accurately weigh 10 mg of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid powder and place it into a sterile glass vial or flask.
-
Initial Slurry: Add approximately 800 µL of deionized water or your desired buffer (e.g., PBS) to the vial. The powder will not dissolve at this stage and will form a suspension.
-
pH Adjustment: While continuously stirring the suspension with a magnetic stir bar, add 1 M NaOH drop by drop. Observe the suspension closely. The solid should begin to dissolve as the pH increases. Continue adding NaOH until all the solid has dissolved and the solution is clear.
-
Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a 1.0 mL volumetric flask. Rinse the original vial with a small amount of the buffer/water and add it to the flask to ensure a complete transfer. Carefully add buffer/water to bring the final volume to exactly 1.0 mL.
-
Gentle Heating (Optional): If full dissolution is not achieved after pH adjustment, cap the vial and warm it in a water bath at 40-50°C for 10-15 minutes with continued stirring. Allow the solution to cool to room temperature.
-
Sterile Filtration: To ensure the removal of any microscopic particulates and for sterilization, filter the final solution through a 0.22 µm syringe filter into a sterile storage tube.
-
Verification: Before use, verify the final pH of the stock solution and adjust if necessary.
Protocol 2: Verifying Concentration and Stability
It is good practice to confirm the concentration and integrity of your stock solution.
-
UV-Vis Spectrophotometry: Measure the absorbance of a diluted aliquot of your stock solution at the compound's λ_max. Use a previously established extinction coefficient to calculate the concentration via the Beer-Lambert law.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for both quantification and stability assessment.[5] An isocratic or gradient reverse-phase method can separate the parent compound from any potential degradants or impurities.[6][7]
Section 4: Data Summary & Workflow Visualization
Table 1: Summary of Factors to Improve Aqueous Solubility
| Factor | Mechanism of Action | Key Recommendations & Considerations |
| pH Adjustment | Converts the sparingly soluble sulfonic acid (-SO₃H) to the highly soluble sulfonate salt (-SO₃⁻).[2] | This is the most critical first step. Add a base (e.g., NaOH) dropwise to a slurry. Target a final pH > 7. |
| Temperature | Increases kinetic energy of the solvent, aiding in the dissolution of the solid crystal lattice.[4] | Use gentle warming (40-50°C). Avoid boiling to prevent chemical degradation. Always cool to RT before use. |
| Co-solvents | A water-miscible organic solvent (e.g., DMSO, ethanol) disrupts hydrophobic interactions of the naphthalene core. | Use minimal amounts (1-5% v/v) to avoid altering the properties of the aqueous system. Check for compatibility with downstream applications. |
| Ionic Strength | High concentrations of other salts can decrease solubility due to the "common ion effect" or "salting out".[4] | Prepare stock solutions in low-salt buffers or pure water before diluting into high-salt experimental media. |
Diagram 1: Decision Workflow for Solubilization
This diagram outlines the logical steps for troubleshooting the solubility of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid.
Caption: A step-by-step decision tree for solubilizing the target compound.
References
- Chemical Stability of Sodium Alkyl Naphthalene Sulfon
- 4-Amino-5-hydroxynaphthalene-1-sulfonic acid. CymitQuimica.
- NAPHTHALENE SULFONATE.
- Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid.
- 4-(Acetylamino)-5-hydroxy-2,7-naphthalenedisulfonic acid. CymitQuimica.
- 4-Amino-5-hydroxy-1-naphthalenesulfonic acid - Hazardous Agents. Haz-Map.
- 4-amino-3-hydroxy-naphthalene-1-sulphonic acid. Sdfine.
- 1-Amino-8-naphthol-4-sulfonic acid. NIST WebBook.
-
Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical reviews in analytical chemistry, 47(2), 127–137. [Link]
- Hashemi, S. H., & Kaykhaii, M. (2017).
- Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column. SIELC Technologies.
-
Hydroxynaphthalenesulfonic acid. Wikipedia. [Link]
-
Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PMC. [Link]
-
4-Amino-1-naphthalene sulfonic acid. ChemBK. [Link]
Sources
- 1. Hydroxynaphthalenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. greenagrochem.com [greenagrochem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Developments in Methods of Analysis for Naphthalene Sulfonates [academia.edu]
- 6. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low coupling yields in N-acetyl J acid dye synthesis
Welcome to the technical support center for N-acetyl J acid dye synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of azo coupling reactions involving N-acetyl J acid. Here, we address common challenges, with a focus on troubleshooting low coupling yields, to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Low Coupling Yields
Low yields are a frequent issue in azo dye synthesis, often stemming from a few critical reaction parameters. This section provides a systematic approach to diagnosing and resolving these problems.
Q1: My overall dye yield is significantly lower than expected. Where should I start my investigation?
A low yield is typically traced back to one of the two core stages of the synthesis: the diazotization of the aromatic amine or the coupling with N-acetyl J acid. An incomplete reaction or decomposition of intermediates in either stage will directly impact the final product quantity.
The first step is to determine which stage is problematic. This can be achieved by systematically verifying the completion and integrity of the diazotization step before proceeding to the coupling reaction.
preventing oxidation and degradation of acetyl J acid during storage
Introduction: The Challenge of Acetyl J Acid Stability
Acetyl J Acid, chemically known as 2-Acetamido-5-hydroxy-7-naphthalenesulfonic acid, is a critical intermediate in the synthesis of various dyes and pigments.[1][2] Its utility is intrinsically linked to its purity and stability. However, the very functional groups that make Acetyl J Acid a valuable synthon—the hydroxyl (-OH) and acetylamino (-NHCOCH₃) groups on the naphthalene ring—also render it susceptible to oxidative degradation. This guide provides an in-depth, scientifically-grounded framework for researchers and drug development professionals to understand, troubleshoot, and prevent the degradation of Acetyl J Acid during storage and experimentation.
Understanding the Degradation of Acetyl J Acid
The instability of Acetyl J Acid primarily stems from the oxidation of its electron-rich naphthalene ring, which is activated by the hydroxyl and amino substituents. The sulfonic acid group, being electron-withdrawing, offers some deactivation of the aromatic ring against oxidative attack, but the activating effects of the other groups are more dominant.[3]
The primary sites of degradation are:
-
Oxidation of the Hydroxyl Group: The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This process can lead to the formation of colored quinone-type structures, which are often the first visible sign of degradation.[4]
-
Oxidation of the Amino Group: While the amino group is acetylated, which reduces its reactivity compared to a free amine, it can still be a site for oxidative degradation over time, especially under harsh conditions.[5]
The consequence of this degradation is not only a loss of the primary compound but also the introduction of impurities that can negatively impact the color, performance, and safety of the final products.[2]
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses common issues encountered during the storage and use of Acetyl J Acid in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Question 1: My solid Acetyl J Acid has developed a grayish or brownish tint. What is happening and can I still use it?
Answer: A color change from the expected white or beige powder to a darker shade is a primary indicator of oxidation.[6] This is likely due to the formation of quinone-like impurities from the oxidation of the phenolic hydroxyl group.
-
Immediate Action: Before use, it is crucial to assess the purity of the discolored material. A simple test is to check its solubility in a dilute alkaline solution; significant insoluble matter may indicate advanced degradation.[1] For quantitative assessment, an analytical technique like High-Performance Liquid Chromatography (HPLC) should be employed to determine the percentage of remaining Acetyl J Acid and the profile of impurities.
-
Scientific Rationale: The extended conjugated system of quinones absorbs light in the visible spectrum, leading to the observed color. The presence of these impurities can significantly alter the reactivity of the Acetyl J Acid and the properties of any dyes synthesized from it.
-
Recommendation: If the purity has dropped significantly (e.g., below 95%, depending on your application's requirements), it is advisable to use a fresh, un-degraded lot of Acetyl J Acid. For less sensitive applications, the material might still be usable, but expect potential variations in performance.
Question 2: I'm observing unexpected peaks in my HPLC analysis of a recently prepared Acetyl J Acid solution. What could be the cause?
Answer: The appearance of new peaks, especially those eluting at different retention times than your Acetyl J Acid standard, strongly suggests the presence of degradation products.
-
Immediate Action: Review your solution preparation and storage procedures. Was the solution exposed to air for an extended period? Was it protected from light? What is the pH of the solution?
-
Scientific Rationale: In solution, particularly if not properly deoxygenated or if the pH is not controlled, the degradation of Acetyl J Acid can be accelerated. Oxidative degradation will lead to more polar compounds, which may elute earlier in a reversed-phase HPLC setup.
-
Recommendation: Prepare fresh solutions daily using a high-purity solvent that has been sparged with an inert gas like nitrogen or argon. Store solutions in amber vials to protect them from light and consider refrigerating them if they are to be kept for more than a few hours.
Question 3: My reaction yield using Acetyl J Acid is lower than expected and the final product color is off. Could this be related to degradation?
Answer: Absolutely. The purity of your starting material is critical. If the Acetyl J Acid has degraded, you are starting with a lower molar equivalent of the active reactant, which will directly impact your reaction yield.
-
Immediate Action: Re-analyze the purity of the Acetyl J Acid lot you are using. If possible, run a small-scale control reaction with a new, high-purity lot of Acetyl J Acid for comparison.
-
Scientific Rationale: The degradation products of Acetyl J Acid will likely have different chemical properties and may not participate in the desired reaction. Furthermore, these colored impurities can be carried through the reaction and purification steps, leading to an off-color in your final product.[7]
-
Recommendation: Always ensure the purity of your starting materials before beginning a synthesis. A simple color check of the solid is a good first step, but quantitative analysis by HPLC is recommended for sensitive applications.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid Acetyl J Acid?
To minimize oxidation and degradation, solid Acetyl J Acid should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Prevents acceleration of degradation reactions. |
| Atmosphere | Inert gas (Nitrogen, Argon) | Minimizes contact with atmospheric oxygen. |
| Light | Amber or opaque container | Prevents photolytic degradation. |
| Humidity | Dry, well-ventilated area | Prevents hydrolysis and moisture-mediated degradation. |
Are there any recommended antioxidants to add to Acetyl J Acid solutions?
Yes, for applications where the addition of a stabilizer is permissible, certain antioxidants can be effective.
| Antioxidant Class | Examples | Mechanism of Action |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Scavenge peroxy free radicals, breaking the oxidation chain reaction.[8] |
| Aromatic Amines | N,N'-diphenyl-p-phenylenediamine | Highly effective radical scavengers, though may cause discoloration.[9] |
| Reducing Agents | Sodium bisulfite | Acts as an oxygen scavenger. |
Note: The choice and concentration of an antioxidant must be carefully validated for your specific application to ensure it does not interfere with downstream processes.
How can I monitor the stability of my Acetyl J Acid over time?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[10]
-
Method: A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: A UV detector set at a wavelength where Acetyl J acid has a strong absorbance (this would need to be determined experimentally, likely in the 254 nm to 320 nm range) can be used.
-
Analysis: Over time, you should monitor for a decrease in the peak area of the main Acetyl J Acid peak and the appearance or increase in the area of any new peaks, which would indicate degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of Acetyl J Acid
A forced degradation study is designed to intentionally degrade the compound to generate its likely degradation products and to validate the stability-indicating power of your analytical method.[11]
Objective: To generate degradation products of Acetyl J Acid under various stress conditions.
Materials:
-
Acetyl J Acid
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber (optional)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Acetyl J Acid in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Keep at room temperature for 8 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer 5 mL of the stock solution to a vial and heat in an oven at 80°C for 24 hours.
-
Cool and dilute for HPLC analysis.
-
-
Photolytic Degradation (if applicable):
-
Expose the stock solution in a quartz cuvette to a light source as per ICH Q1B guidelines.
-
Dilute for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by your HPLC method.
-
Compare the chromatograms to identify and quantify the degradation products.
-
Protocol 2: Example HPLC Method for Stability Monitoring
Objective: To provide a starting point for developing a stability-indicating HPLC method for Acetyl J Acid.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Note: This is a generic method and must be optimized and validated for your specific instrumentation and requirements.
Visualizations
Caption: Proposed oxidative degradation pathway of Acetyl J Acid.
Caption: Workflow for a forced degradation study.
References
- Jemby Chem Limited.
- ChemBK. N-Acetyl J Acid. (2024, April 9).
- Benchchem.
- Jemby Chem Limited.
- RSC Publishing. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. (2002, February 21).
- AS Engineers. Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 17).
- Apurva Chemicals.
- Arborpharmchem. Dye Intermediates 10 Common Myths Debunked. (2024, August 16).
- Tintoll. Hindered Phenol Antioxidant HPAO. (2025, December 30).
- ACS Publications. Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen! (2015, April 3).
- Longchang Chemical. Which kinds of antioxidants are there? Classification of common antioxidants. (2023, December 25).
- Prima Chemicals.
- NIH. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.).
- ACS Publications. Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. (2019, December 6).
- NIH. Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. (n.d.).
- Journal of Pharmaceutical Negative Results. A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.).
- ScienceDirect.
- PubMed. Mechanochemical degradation of aromatic sulfonic acids. (2005, November 15).
- Brandeis ScholarWorks.
- ScienceDirect.
- Separation Science. Analytical Techniques In Stability Testing. (2025, March 24).
- ScienceDirect. Oxidation Reactions of 1-and 2-Naphthols: An Experimental and Theoretical Study. (n.d.).
- MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.).
- ThinkIR.
- Mario Pagliaro's Lab website. Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO. (n.d.).
- MDPI.
- Ministry of the Environment, Government of Japan. Analytical Methods. (n.d.).
- Kinam Park. Assay and Stability Testing. (n.d.).
- Frontiers.
- ResearchGate.
Sources
- 1. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. theasengineers.com [theasengineers.com]
- 3. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. hztya.com [hztya.com]
- 8. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. kinampark.com [kinampark.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azo Coupling with H-Acid (CAS 6334-97-0)
Welcome to the technical support guide for optimizing azo coupling reactions with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, commonly known as H-Acid (CAS 6334-97-0). This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help researchers, chemists, and drug development professionals navigate the nuances of this reaction, with a specific focus on the critical role of pH in determining reaction outcomes.
Introduction: The Critical Role of pH in H-Acid Coupling
H-Acid is a versatile coupling component in the synthesis of a wide range of azo dyes due to its two reactive sites: an amino group (-NH₂) and a hydroxyl group (-OH). The selectivity of the azo coupling reaction—that is, whether the incoming diazonium salt couples at the position ortho to the amino group or ortho to the hydroxyl group—is almost entirely dictated by the pH of the reaction medium.[1] This pH-dependent selectivity is a powerful tool, but it can also be a significant source of experimental challenges, leading to issues with product purity, yield, and color.
This guide is designed to explain the causality behind these pH effects and provide actionable solutions to common problems encountered in the lab.
Troubleshooting Guide: Common Issues in H-Acid Azo Coupling
Researchers often face challenges such as low yield, incorrect product formation (isomers), or inconsistent results. The following table outlines common problems directly linked to pH control and provides systematic solutions.
| Problem Observed | Potential Cause (pH-Related) | Recommended Solution & Scientific Rationale |
| Low or No Yield of Desired Product | Incorrect pH for Target Isomer: The reaction pH favors the formation of the undesired isomer (amino- or hydroxy-coupled). | Verify and Adjust pH: For coupling ortho to the -OH group, a mildly alkaline pH (typically 8-10) is required to deprotonate the phenol to the more reactive phenoxide ion.[2][3] For coupling ortho to the -NH₂ group, a mildly acidic pH (typically 4-6) is necessary.[4] Use a calibrated pH meter for precise control. |
| Decomposition of Diazonium Salt: The pH is too high (e.g., >10), causing the diazonium salt (Ar-N₂⁺) to convert into an unreactive diazotate ion (Ar-N₂-O⁻).[2] | Maintain Optimal pH Range: Strictly maintain the pH below 10 for hydroxy-coupling. Ensure the diazonium salt solution is kept cold (0-5°C) and is added slowly to the H-Acid solution to prevent localized pH spikes and thermal decomposition.[3][5] | |
| Protonation of Amino Group: The pH is too low (e.g., <4), causing the amino group of the H-Acid to become protonated (-NH₃⁺). This deactivates the ring, hindering electrophilic attack by the diazonium ion.[2] | Buffer the Reaction: Use an appropriate buffer system (e.g., acetate for acidic coupling, carbonate/bicarbonate for alkaline coupling) to maintain the pH within the optimal range (pH 4-6) for amino-coupling. | |
| Formation of a Mixture of Isomers (Poor Selectivity) | pH is at an Intermediate Value: The reaction pH is between the optimal ranges for amino- and hydroxy-coupling, allowing both reactions to occur simultaneously. | Sharpen pH Control: Narrow the pH range for the reaction. For example, for selective hydroxy-coupling, maintain the pH strictly between 9 and 10. Add the diazonium salt solution slowly to the vigorously stirred H-Acid solution to ensure uniform pH throughout the reaction vessel.[6] |
| Ineffective Mixing: Poor mixing can create localized pH gradients within the reactor. In one area, the pH might be acidic, while in another, it could be alkaline, leading to a mix of products.[7] | Improve Agitation: Use efficient mechanical stirring. For larger volumes, consider the reactor geometry to eliminate dead zones where mixing is poor. The slow, controlled addition of reagents is crucial.[3][8] | |
| Unexpected Color or "Tarry" Byproducts | Side Reactions at Extreme pH: Very high or very low pH can promote side reactions. Highly alkaline conditions can lead to decomposition products, while strongly acidic conditions can cause polymerization or other unwanted reactions.[3] | Strict pH and Temperature Control: Adhere to the recommended pH ranges and maintain a low temperature (0-5°C) to minimize the rates of side reactions and decomposition pathways.[3][5] |
| Self-Coupling of Diazonium Salt: If the pH is not optimized for coupling with H-Acid, the diazonium salt may react with unreacted starting amine or itself, forming colored triazene impurities.[8] | Ensure Complete Diazotization: Before coupling, verify that the diazotization of the starting amine is complete using a starch-iodide paper test for excess nitrous acid.[9] Use the diazonium salt immediately after its preparation. |
Frequently Asked Questions (FAQs)
Q1: Why exactly does pH control which position on the H-Acid molecule is attacked?
A: This is a classic example of controlling reactivity through acid-base chemistry. The diazonium ion is a weak electrophile and will only react with highly activated aromatic rings.[2][10]
-
In mildly acidic conditions (pH 4-6): The hydroxyl group (-OH) remains protonated and is only a moderate activating group. However, the amino group (-NH₂) is a very strong activating group. It directs the electrophilic diazonium ion to the ortho position. If the pH is too acidic (<4), the amino group gets protonated to -NH₃⁺, which is a deactivating group, and the reaction stops.
-
In mildly alkaline conditions (pH 8-10): The hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). The phenoxide is an exceptionally strong activating group, far more so than the amino group. This powerful activation directs the diazonium ion to couple at the ortho position relative to the phenoxide.[2][3] If the pH gets too high (>10), the diazonium ion itself is destroyed.[2]
Q2: What is the ideal temperature for the coupling reaction and why?
A: The ideal temperature for both the initial diazotization and the subsequent coupling reaction is 0-5°C .[5][11] Diazonium salts are thermally unstable and readily decompose at higher temperatures, breaking down to form phenols and release nitrogen gas.[5] This decomposition is a primary cause of low yields. Maintaining a low temperature throughout the process is critical for maximizing the concentration of the reactive diazonium ion available for coupling.
Q3: How do I choose the correct buffer for my desired pH range?
A: The buffer should be chosen based on its pKa, which should be close to the target pH of your reaction to provide maximum buffering capacity.
-
For Acidic Coupling (pH 4-6): A sodium acetate/acetic acid buffer is a common and effective choice.
-
For Alkaline Coupling (pH 8-10): A sodium carbonate/sodium bicarbonate buffer is typically used. It's important to avoid amine-based buffers (like Tris), as they can potentially react with the diazonium salt.
Q4: My reaction mixture turned brown and tarry. Is it salvageable?
A: The formation of brown, tar-like substances usually indicates significant decomposition of the diazonium salt and other uncontrolled side reactions, often due to elevated temperatures or incorrect pH.[3] Unfortunately, it is very difficult to salvage the desired product from this mixture. The best course of action is to discard the reaction and restart, paying meticulous attention to maintaining the temperature at 0-5°C and ensuring precise, stable pH control from the outset.
Experimental Protocol: pH Optimization for H-Acid Coupling
This protocol provides a general framework for determining the optimal pH for coupling a new diazonium salt with H-Acid.
Step 1: Preparation of Diazonium Salt Solution (0-5°C)
-
Dissolve the primary aromatic amine (10 mmol) in a mixture of water and concentrated hydrochloric acid (e.g., 10 mL H₂O and 5 mL conc. HCl).[12]
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (11 mmol, a slight excess) in cold water (e.g., 5 mL).[12]
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature never exceeds 5°C.[8]
-
After the addition is complete, stir for an additional 15-20 minutes.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (it should turn blue). This indicates diazotization is complete.[9] Keep this solution in the ice bath for immediate use.
Step 2: Preparation of H-Acid Solutions at Various pH Values
-
Prepare a stock solution of H-Acid (e.g., 10 mmol in 50 mL of deionized water).
-
Set up a series of small reaction vessels (e.g., 5-6 flasks).
-
In each flask, place an aliquot of the H-Acid stock solution (e.g., 5 mL).
-
Adjust the pH of each flask to a different value using a suitable buffer or dilute NaOH/HCl. For example, prepare solutions at pH 4, 5, 6, 8, 9, and 10.
-
Cool all H-Acid solutions to 0-5°C in an ice bath.
Step 3: Parallel Coupling Reactions & Analysis
-
To each of the cooled, pH-adjusted H-Acid solutions, slowly add an equal, pre-calculated amount of the freshly prepared diazonium salt solution with vigorous stirring.
-
Maintain the low temperature and continue stirring for 30-60 minutes.
-
Observe the formation of the colored azo dye precipitate.
-
Analyze the product from each reaction. A simple method is to spot the reaction mixtures on a TLC plate to visually assess the purity and identify the pH that yields the cleanest product with the highest conversion. For quantitative analysis, the crude product can be filtered, dried, and analyzed by UV-Vis spectroscopy or HPLC.
Visualization of the pH Optimization Workflow
The following diagram illustrates the decision-making process and workflow for optimizing the pH of an azo coupling reaction with H-Acid.
Caption: Workflow for pH-dependent azo coupling with H-Acid.
References
-
Mechanism of Diazo Coupling Reactions. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]
-
Zollinger, H., et al. (n.d.). Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Scite.ai. Retrieved March 21, 2026, from [Link]
-
Diazotization Coupling Reaction. (n.d.). Area of Sustainability. Retrieved March 21, 2026, from [Link]
-
DIAZOTISATION AND COUPLING. (2025, November 20). PHARMD GURU. Retrieved March 21, 2026, from [Link]
-
Reactivity of five-membered ring heteroaromatic diazonium ions. (n.d.). Canadian Science Publishing. Retrieved March 21, 2026, from [Link]
-
pH in Diazo Coupler. (n.d.). Yokogawa. Retrieved March 21, 2026, from [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. Retrieved March 21, 2026, from [Link]
-
Diazotisation and coupling reaction. (n.d.). Slideshare. Retrieved March 21, 2026, from [Link]
-
Room temperature diazotization and coupling reaction using a DES–ethanol system. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]
-
Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 21, 2026, from [Link]
-
Synthesis of New Azo Dyes of Uracil via Ecofriendly Method. (n.d.). Chem Rev Lett. Retrieved March 21, 2026, from [Link]
-
H acid. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]
-
Synthesis of an Azo Dye. (n.d.). The Chinese University of Hong Kong. Retrieved March 21, 2026, from [Link]
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt hydrate. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]
-
The continuous flow synthesis of azos. (2024, January 26). National Institutes of Health. Retrieved March 21, 2026, from [Link]
-
Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis. (2024, May 30). Journal of Chemical Education. Retrieved March 21, 2026, from [Link]
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. (2018, February 16). SIELC Technologies. Retrieved March 21, 2026, from [Link]
-
4-Amino-5-Hydroxynaphthalene-2,7-Disulfonic Acid. (2026, March 15). Alchemist-chem. Retrieved March 21, 2026, from [Link]
-
Designing eco-friendly pH-responsive Azo dyes. (2026, January 11). National Institutes of Health. Retrieved March 21, 2026, from [Link]
-
Azide molecule mediated electrolyte engineering. (n.d.). Journal of Materials Chemistry A. Retrieved March 21, 2026, from [Link]
-
Azoic dyes, derivatives of the 4-amino-5-hydroxy-2,7-naphtalenedisulfonic acid. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. (2022, May 9). Taylor & Francis Online. Retrieved March 21, 2026, from [Link]
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Chemistry Stack Exchange. Retrieved March 21, 2026, from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (n.d.). National Institutes of Health. Retrieved March 21, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved March 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Designing eco-friendly pH-responsive Azo dyes for sustainable textile fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Azo Coupling [organic-chemistry.org]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted J acid impurities from N-acetyl J acid batches
Welcome to the technical support center for the purification of N-acetyl J acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for removing persistent unreacted J acid impurities from N-acetyl J acid batches.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural and property differences between N-acetyl J acid and J acid?
A: Understanding the key differences between the desired product, N-acetyl J acid, and the impurity, J acid, is the foundation for effective separation. The primary distinction lies in the substitution on the amino group.
-
J Acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) possesses a primary aromatic amine group (-NH₂).[1]
-
N-acetyl J Acid (7-acetylamino-4-hydroxy-2-naphthalenesulfonic acid) has an acetylated amine (an amide group, -NHCOCH₃).[2]
This seemingly small difference significantly alters the molecule's chemical properties, particularly its acidity and polarity, which can be exploited for purification. Both compounds also contain a strongly acidic sulfonic acid group (-SO₃H) and a weakly acidic phenolic hydroxyl group (-OH).
Comparative Data Table
| Property | J Acid | N-Acetyl J Acid |
| Molecular Formula | C₁₀H₉NO₄S[1][3] | C₁₂H₁₁NO₅S[2][4] |
| Molecular Weight | 239.2 g/mol [1] | 281.28 g/mol [2][4] |
| Key Functional Groups | Amino (-NH₂), Hydroxyl (-OH), Sulfonic Acid (-SO₃H) | Acetylamino (-NHCOCH₃), Hydroxyl (-OH), Sulfonic Acid (-SO₃H) |
| Solubility | Sparingly soluble in cold water, soluble in hot water and dilute alkaline solutions.[1] | Soluble in dilute alkaline solutions.[5][6] |
| Appearance | Gray to pinkish-gray material.[1][3] | White to beige powder.[4][5] |
Q2: Why is pH adjustment the most effective method for separating J acid from N-acetyl J acid?
A: The separation hinges on the difference in the pKa values of the functional groups on each molecule. The primary amine of J acid is basic and can be protonated in acidic conditions. In contrast, the amide group of N-acetyl J acid is significantly less basic. Conversely, the phenolic hydroxyl group's acidity is influenced by the nature of the substituent at the amino position. This creates a pH window where the overall charge, and therefore the aqueous solubility of the two molecules, differs significantly. By carefully controlling the pH, one can be selectively precipitated while the other remains dissolved. This principle is a cornerstone of purifying ionizable drugs and intermediates.[7][8]
Q3: What analytical techniques are recommended for quantifying J acid impurities in my N-acetyl J acid product?
A: High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
-
Method: Reversed-phase HPLC with UV detection is highly effective.[9] Both molecules contain chromophores (the naphthalene ring system) that absorb UV light, making them readily detectable.
-
Why it works: The difference in polarity between the more polar J acid and the slightly less polar N-acetyl J acid allows for excellent separation on a C18 column.
-
Validation: A validated HPLC method allows you to precisely quantify the percentage of J acid impurity before and after purification, confirming the success of your protocol. Other techniques like ion chromatography can also be employed for separating ionic compounds like organic acids.[9]
Troubleshooting Guide
Problem: My N-acetyl J acid batch shows persistent J acid contamination ( > 0.5%) even after an initial purification attempt.
Probable Cause: The purification protocol is not optimized to exploit the subtle but critical pH-dependent solubility differences between N-acetyl J acid and J acid. A simple recrystallization may not be sufficient if the impurity co-precipitates with the product.
Solution: pH-Controlled Selective Precipitation
This protocol is designed to first dissolve both compounds under alkaline conditions and then selectively precipitate the N-acetyl J acid by carefully lowering the pH, leaving the more soluble J acid salt in the solution.
Experimental Protocol: Purification of N-acetyl J Acid
Materials:
-
Contaminated N-acetyl J acid batch
-
Deionized (DI) Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
pH meter or pH strips (high resolution)
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Step-by-Step Methodology:
-
Dissolution:
-
In a suitable beaker, add the impure N-acetyl J acid batch to DI water (e.g., 10 mL of water per gram of solid).
-
Begin stirring the slurry. Slowly add 2 M NaOH solution dropwise.
-
Monitor the pH. Continue adding NaOH until all solids have dissolved and the pH of the solution is stable between 9.0 and 10.0. Both J acid and N-acetyl J acid are soluble as their sodium salts in this pH range.[1][3][5][6]
-
-
Selective Precipitation:
-
Calibrate your pH meter for accuracy.
-
Slowly, and with vigorous stirring, add 2 M HCl solution dropwise to the clear solution.
-
Monitor the pH closely. As the pH decreases, you will observe a precipitate forming.
-
The key is to carefully adjust the pH to a target window of 4.5 - 5.0 . In this range, N-acetyl J acid is less soluble and will precipitate, while the J acid impurity tends to remain in the solution.
-
Expert Insight: The optimal pH may vary slightly between batches. It is advisable to perform a small-scale trial to pinpoint the exact pH that yields the best purity and recovery for your specific conditions.
-
-
Isolation and Washing:
-
Once the target pH is reached and precipitation appears complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure full crystallization.
-
Collect the precipitated solid (pure N-acetyl J acid) by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold DI water (pH adjusted to ~5.0) to remove any remaining mother liquor containing the dissolved J acid impurity.
-
-
Drying and Purity Analysis:
-
Dry the purified N-acetyl J acid product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Analyze a sample of the dried product using a validated HPLC method to confirm the removal of J acid impurity to the desired level (e.g., < 0.2%).
-
Troubleshooting Workflow Diagram
The following diagram outlines the logical flow of the purification and validation process.
Caption: Troubleshooting workflow for N-acetyl J acid purification.
References
- Jemby Chem Limited. N Acetyl J Acid - High Purity Industrial Grade at Best Price.
- Jemby Chem Limited. N – ACETYL J - ACID.
- ChemBK. N-Acetyl J Acid.
- Mahavir Synthesis. N-Acetyl J-acid.
- ChemicalBook. J acid | 87-02-5.
- Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- ACS Publications. Ionizable Drug Self-Associations and the Solubility Dependence on pH. Mol. Pharmaceutics.
- ResearchGate. Study of pH-dependent drugs solubility in water.
- Jemby Chem Limited. J - ACID.
Sources
- 1. J acid | 87-02-5 [chemicalbook.com]
- 2. mahavirsynthesis.com [mahavirsynthesis.com]
- 3. J - ACID [jembychemltd.com]
- 4. chembk.com [chembk.com]
- 5. N Acetyl J Acid - High Purity Industrial Grade at Best Price [jembychemlimited.com]
- 6. N â ACETYL J - ACID [jembychemltd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.co.kr [shimadzu.co.kr]
Technical Support Center: Troubleshooting Broad HPLC Peaks for 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing challenges with broad or distorted peak shapes in their High-Performance Liquid Chromatography (HPLC) analyses.
This document provides a structured, in-depth troubleshooting approach, moving from common, easily addressable issues to more complex method development considerations. Each section is presented in a question-and-answer format to directly address specific problems you may be facing.
Initial Diagnosis: Why is My Peak Broad?
Before diving into complex troubleshooting, it's crucial to characterize the problem. A "broad" peak is often a symptom of various underlying issues, from simple system setup flaws to complex chemical interactions.
Q1: What are the first things I should check when I see a broad peak for my analyte?
A1: Start with the most straightforward potential causes related to the HPLC system and basic method parameters before adjusting complex chemical factors. Many peak shape issues originate from the system itself, not the method chemistry.[1][2]
Initial System & Parameter Checklist:
-
Leaks: Check all fittings between the injector, column, and detector for any signs of leakage. A small leak can cause significant peak broadening.[1]
-
Extra-Column Volume: Ensure the tubing connecting the column to the detector is as short as possible and has a narrow internal diameter. Excessive tubing length or diameter contributes to "extra-column band broadening," which smears the peak.[2][3]
-
Flow Rate: Verify that the flow rate is accurate and stable. A flow rate that is too low can sometimes lead to broader peaks due to increased longitudinal diffusion.[1]
-
Detector Settings: Ensure the detector's data collection rate (sampling rate) is appropriate for the peak width. A slow data rate can "flatten" a sharp peak, making it appear broader than it is.[2]
-
Injection Volume & Solvent: Overloading the column with too much sample is a common cause of broad, often asymmetrical, peaks.[2][4][5] Additionally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause severe peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[6][7]
Mobile Phase and pH: The Chemical Heart of the Separation
The physicochemical properties of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid—namely its strong sulfonic acid group—make mobile phase pH the single most critical parameter for achieving sharp, symmetrical peaks in reversed-phase HPLC.
Q2: My system seems fine, but my peaks are still broad and tailing. Could the mobile phase pH be the problem?
A2: Absolutely. For an ionizable compound like this, the mobile phase pH is paramount. The sulfonic acid group is strongly acidic (pKa < 2), meaning it will be ionized (negatively charged) across the typical operating pH range of a silica-based column. This ionization can lead to two primary problems causing peak broadening:
-
Mixed-Mode Interactions: If the pH is not properly controlled, the analyte can interact with the stationary phase in multiple ways, leading to a broadened peak.
-
Silanol Interactions: The ionized sulfonate group can be repelled by negatively charged silanol groups (Si-O⁻) on the silica stationary phase, especially at mid-range pH, causing peak tailing.
A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[8][9] For a strong acid like a sulfonic acid, this means using a low pH mobile phase.
Q3: What is the optimal pH for analyzing this compound, and how do I achieve it?
A3: The optimal strategy is to suppress the ionization of any secondary interactive sites, primarily the residual silanol groups on the column packing material. By operating at a low pH (e.g., pH 2.5 - 3.5), you ensure the silanol groups are protonated (Si-OH) and neutral, minimizing the electrostatic repulsion that causes peak tailing.[10]
This approach is validated by established methods for similar naphthalene sulfonic acids, which frequently use an acidifier like phosphoric acid or formic acid in the mobile phase.[11][12][13]
Experimental Protocol: Systematic pH Optimization
This protocol will help you determine the optimal mobile phase pH for your analysis.
Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Phosphoric acid (H₃PO₄) or Formic Acid
-
Calibrated pH meter
-
Your C18 HPLC column
-
Standard solution of your analyte
Procedure:
-
Prepare Aqueous Buffers:
-
Buffer A (pH ~2.5): To 1L of HPLC-grade water, add 1.0 mL of phosphoric acid. Mix thoroughly.
-
Buffer B (pH ~3.5): Prepare a 20mM potassium phosphate solution and adjust the pH to 3.5 with phosphoric acid.
-
Buffer C (pH ~5.5, for comparison): Prepare a 20mM potassium phosphate buffer and adjust to pH 5.5.
-
-
Prepare Mobile Phases: For each buffer, prepare a mobile phase with a consistent organic modifier concentration (e.g., 80:20 Aqueous:ACN). Filter each mobile phase through a 0.45 µm or 0.22 µm filter.[14]
-
Equilibrate the System:
-
Install the C18 column.
-
Flush the system with the first mobile phase (starting with pH 2.5) for at least 20 column volumes or until the baseline is stable.
-
-
Analyze and Collect Data:
-
Inject your standard solution.
-
Record the chromatogram, paying close attention to the peak width, tailing factor (asymmetry), and retention time.
-
-
Repeat for Other pHs: Repeat step 3 and 4 for the mobile phases at pH 3.5 and pH 5.5.
-
Analyze Results: Compare the chromatograms. You should observe a significant improvement in peak shape at the lower pH values.
Expected Outcome Data:
| Mobile Phase pH | Peak Width (at half-height) | Tailing Factor (Asymmetry) | Observations |
| ~2.5 | Narrowest | Closest to 1.0 | Sharp, symmetrical peak expected. Optimal condition. |
| 3.5 | Narrow | ~1.1 - 1.3 | Good peak shape, slight tailing may be visible. |
| 5.5 | Broad | > 1.5 | Significant peak tailing and broadening due to silanol repulsion. |
Stationary Phase and Advanced Troubleshooting
If optimizing the mobile phase pH doesn't fully resolve the issue, the problem may lie with the column chemistry or require more advanced techniques.
Q4: I've lowered the pH, and the peak is better but still not perfect. What else can I do?
A4: If low-pH mobile phase provides only partial improvement, consider these factors:
-
Column Choice: Not all C18 columns are the same. Older, "Type A" silica columns have a higher concentration of acidic silanol groups that can cause tailing even at low pH. Consider using a modern, high-purity, "Type B" silica column or one that is end-capped to block residual silanols.[15] Columns specifically designed with low silanol activity are also an excellent choice.[11][12]
-
Secondary Interactions: Your analyte has multiple functional groups (hydroxyl, acetylamino) that can engage in secondary hydrophilic or polar interactions with the stationary phase, leading to broadening.
-
Use of a Guard Column: Contaminants from your sample can accumulate at the head of the analytical column, causing peak distortion. Using a guard column with a matching stationary phase can protect the main column and is a cost-effective way to maintain performance.[3][14]
Q5: When should I consider using Ion-Pair Chromatography (IPC)?
A5: Ion-Pair Chromatography is a powerful technique for improving the retention and peak shape of highly polar, ionizable compounds that are poorly retained on standard reversed-phase columns.[16][17]
For 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid, which is already quite polar and may have limited retention even with low organic mobile phase, IPC could be a solution.
How it Works: An ion-pairing reagent, which is a molecule with a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase. For your negatively charged analyte, a positively charged reagent like tetrabutylammonium (TBA) would be used. The TBA+ ions adsorb onto the C18 stationary phase, creating a positively charged surface that can then retain the negatively charged sulfonate group of your analyte via ion-exchange.[18][19]
Considerations for IPC:
-
MS Incompatibility: Most common ion-pairing reagents are non-volatile and will contaminate a mass spectrometer source.[18]
-
Dedicated Column: It is highly recommended to dedicate a column solely for IPC methods, as the reagents can be difficult to wash out completely.[18]
-
Long Equilibration Times: Columns require extensive equilibration with the ion-pairing mobile phase to achieve stable retention times.[17]
Visual Troubleshooting Guides
Troubleshooting Workflow Diagram
This diagram outlines the logical steps to diagnose and resolve broad peaks for your analyte.
Caption: A step-by-step decision tree for troubleshooting broad HPLC peaks.
Mechanism of Peak Tailing Diagram
This diagram illustrates how interactions with the silica stationary phase can cause peak tailing.
Caption: Analyte interactions with the stationary phase at different pH values.
Frequently Asked Questions (FAQs)
Q: Could my broad peak be caused by temperature fluctuations? A: Yes, poor temperature control can lead to retention time shifts and peak broadening. Using a thermostatted column oven is crucial for reproducible chromatography. Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[1]
Q: I changed my mobile phase composition, and now my peaks are broad. Why? A: Ensure the new mobile phase is completely miscible and has been thoroughly degassed. Air bubbles in the system can cause significant problems.[1] Also, if you are running a gradient, ensure the pump's mixer is working correctly and that the column has been properly equilibrated with the new conditions.[1]
Q: How often should I replace my guard column? A: This depends heavily on the cleanliness of your samples and mobile phase. Monitor the system backpressure and your peak shape. A sudden increase in pressure or a gradual deterioration of peak shape are good indicators that the guard column may be contaminated or plugged and should be replaced.[3]
References
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved March 20, 2026, from [Link]
-
LC Troubleshooting Series: Peak Broadening. (2010). Agilent Technologies, Inc. Retrieved March 20, 2026, from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved March 20, 2026, from [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc. Retrieved March 20, 2026, from [Link]
-
HPLC: What to do in case of peaks being too broad? (2017, June 23). KNAUER. Retrieved March 20, 2026, from [Link]
-
Separation of 1,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy- on Newcrom R1 HPLC column. (2018, February 20). SIELC Technologies. Retrieved March 20, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies, Inc. Retrieved March 20, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach Scientific. Retrieved March 20, 2026, from [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. Retrieved March 20, 2026, from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved March 20, 2026, from [Link]
-
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.). SIELC Technologies. Retrieved March 20, 2026, from [Link]
-
Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Retrieved March 20, 2026, from [Link]
-
Fransson, B., Wahlund, K. G., Johansson, I. M., & Schill, G. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds. Journal of Chromatography A, 125(1), 327-344. [Link]
-
HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. Retrieved March 20, 2026, from [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved March 20, 2026, from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved March 20, 2026, from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved March 20, 2026, from [Link]
-
Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (2025, December 12). MDPI. Retrieved March 20, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores. Retrieved March 20, 2026, from [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved March 20, 2026, from [Link]
-
1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. (2018, February 16). SIELC Technologies. Retrieved March 20, 2026, from [Link]
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 5. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. biotage.com [biotage.com]
- 9. moravek.com [moravek.com]
- 10. chromanik.co.jp [chromanik.co.jp]
- 11. Separation of 1,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | SIELC Technologies [sielc.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Ion-pair chromatography of acidic drug metabolites and endogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing byproduct formation during the acetylation of J acid
Technical Support Center: Acetylation of J Acid
Welcome to the technical support center for the acetylation of 2-amino-5-naphthol-7-sulfonic acid (J acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to proactively minimize byproduct formation and optimize your yields. The information herein is synthesized from established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My primary issue is controlling selectivity. How do I preferentially achieve N-acetylation while minimizing O-acetylation of the hydroxyl group?
Answer: This is the most common challenge in J acid acetylation and stems from the presence of two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The key to selective N-acetylation lies in precise control of the reaction's pH before and during the addition of the acetylating agent.
The Underlying Chemistry: Nucleophilicity and pH
The amino group is inherently more nucleophilic than the hydroxyl group under neutral to slightly acidic conditions. However, under alkaline conditions, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion (-O⁻), which will readily attack the acetylating agent, leading to the formation of the unwanted O-acetyl byproduct.
A common but flawed procedure involves dissolving J acid in a distinctly alkaline solution before adding acetic anhydride. This practice significantly increases the rate of O-acetylation, leading to poor yields and impure products.[1]
The Core Directive: Maintain a Slightly Acidic Environment
The most effective strategy is to dissolve the J acid in water with only the minimum amount of a weak base (like sodium carbonate) required for dissolution, ensuring the final solution remains slightly acidic to litmus paper.[1] At no point before or during the acetylation should the reaction mixture become alkaline.[1] This maintains the higher relative nucleophilicity of the amino group, directing the reaction toward the desired N-acetyl product.
Question 2: I'm observing a significant amount of di-acetylated J acid in my product mixture. How can I suppress this over-acetylation?
Answer: The formation of the di-acetylated byproduct (acetylation of both the amino and hydroxyl groups) is a classic example of polysubstitution.[2] It is typically driven by overly aggressive reaction conditions.
Causality and Mitigation Strategies:
-
Excess Acetylating Agent: Using a large excess of acetic anhydride from the outset floods the reaction and can force the less reactive hydroxyl group to acetylate after the primary N-acetylation has occurred.
-
Solution: Employ a controlled stoichiometry. A robust method involves adding a near-stoichiometric amount of acetic anhydride initially. After a set period (e.g., 30 minutes), test for reaction completion. If unreacted J acid remains, make small, incremental additions of acetic anhydride, testing for completion after each addition.[1] This "feed-on-demand" approach prevents a large excess at any given time.
-
-
High Temperature: Increased temperature provides the activation energy needed to overcome the higher barrier for O-acetylation, promoting the di-acetylated product.
-
Solution: Maintain a moderate reaction temperature. Dissolution can be performed at around 35°C, but the acetylation itself should be carefully monitored to prevent significant exotherms.[1] Lowering the temperature generally favors the kinetic product, which in this case is the more readily formed N-acetyl J acid.[2]
-
Table 1: Impact of Key Parameters on Byproduct Formation
| Parameter | Recommended Condition | Rationale & Impact on Byproducts |
|---|---|---|
| pH (Pre-Acetylation) | Slightly acidic to litmus paper | Prevents formation of the highly nucleophilic phenoxide ion, thus minimizing O-acetylation and subsequent di-acetylation.[1] |
| Acetylating Agent Stoichiometry | Near-stoichiometric initial charge with incremental additions based on completion testing | Avoids a large excess of the acetylating agent, reducing the driving force for the secondary O-acetylation reaction.[1][2] |
| Temperature | 30-40°C with monitoring | Lower temperatures favor the kinetically preferred N-acetylation and provide less energy to overcome the activation barrier for O-acetylation.[2][3] |
| Post-Reaction Treatment | Make solution alkaline and heat to 70-80°C | Reverts certain byproducts back to the desired N-acetyl J acid by selectively hydrolyzing the more labile O-acetyl ester group.[1] |
Question 3: My reaction yields are consistently low, and I suspect an incomplete reaction. What are the likely causes and how can I fix them?
Answer: Low yields despite controlling for byproducts often point to an incomplete reaction or degradation of the acetylating agent.
Troubleshooting Incomplete Reactions:
-
Poor Solubility: If J acid is not fully dissolved before the addition of acetic anhydride, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate and leading to an incomplete conversion.
-
Action: Ensure complete dissolution of the J acid, even if it requires gentle warming (to ~35°C), before proceeding.[1] The solution should be clear.
-
-
Hydrolysis of Acetic Anhydride: Acetic anhydride reacts readily with water. If added to a solution with a significant amount of undissolved solids or if the reagent itself is old and has absorbed atmospheric moisture, its effective concentration will be lower than calculated.
-
Action: Use a fresh, unopened bottle of acetic anhydride for best results. Ensure all glassware is dry.
-
-
Insufficient Reagent: As discussed previously, under-charging the acetylating agent will naturally lead to an incomplete reaction.
-
Action: Implement the completion testing and incremental addition strategy. After stirring for 30-60 minutes, take a small aliquot for analysis (TLC or HPLC). If starting material is still present, add another small portion of acetic anhydride and repeat the process.[1]
-
Question 4: I've followed the pH and stoichiometry guidelines, but I still have impurities. Is there a way to "clean up" the product in situ?
Answer: Yes, a highly effective yet often overlooked technique involves a post-acetylation "reversion" step. This process can convert some of the byproducts formed during the reaction back into the desired N-acetyl J acid, significantly improving both yield and purity.[1]
The Reversion Mechanism
The N-acetyl group (an amide) is significantly more stable to hydrolysis than the O-acetyl group (an ester), especially under basic conditions. The reversion process leverages this difference in chemical stability.
Protocol 1: Post-Reaction Byproduct Reversion
-
Completion: Once the initial acetylation reaction is confirmed to be complete (i.e., no remaining J acid), do not proceed immediately to isolation.
-
pH Adjustment: Make the reaction mixture distinctly alkaline by adding sodium carbonate. The solution should test alkaline on brilliant yellow paper.[1]
-
Heating: Raise the temperature of the alkaline solution to approximately 70-80°C and hold for about 15-30 minutes.[1]
-
Mechanism of Action: During this step, the less stable O-acetyl groups on the di-acetylated byproduct and other related impurities are selectively hydrolyzed. The robust N-acetyl group remains intact.
-
Cooling & Isolation: After the heat treatment, the solution can be cooled and proceed to the standard isolation/purification protocol. This step has been shown to result in higher yields and improved quality of the final product.[1]
Diagram 1: J Acid Acetylation Pathways
Caption: A logical guide for troubleshooting common issues.
References
- Production of acetylamino-naphthol-sulphonic acids.
-
Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.gov. [Link]
-
Acetylation. Wikipedia. [Link]
-
Preparation and Properties of Acetylated Acid Modified Waxy Corn Starch. Food Science. [Link]
- Alternative acetylation process in the synthesis of non-ionic xray contrast agents.
-
Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Comparison of the Degree of Acetylation of Chitin Nanocrystals Measured by Various Analysis Methods. MDPI. [Link]
-
Determination of the degree of acetylation and the distribution of acetyl groups in chitosan by HPLC analysis of nitrous acid degraded and PMP labeled products. PubMed. [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in N-acetyl J acid Diazonium Reactions
Welcome to the Technical Support Center for diazonium coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with steric hindrance in the synthesis of azo dyes using N-acetyl J acid and its derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome these synthetic hurdles.
Our approach is grounded in fundamental chemical principles and validated by practical, in-field experience. We aim to not only provide solutions but also to explain the underlying causality, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the diazonium coupling of N-acetyl J acid, particularly when bulky substituents are involved.
Issue 1: Low or No Yield of the Azo-Coupled Product
Question: I am performing a diazonium coupling reaction with a sterically hindered aromatic amine and N-acetyl J acid, but I'm observing a very low yield or no product formation. What are the likely causes and how can I resolve this?
Answer: Low or non-existent yields in these reactions are frequently a direct consequence of steric hindrance, which can impede the approach of the diazonium salt to the coupling position on the N-acetyl J acid.[1][2] Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH of the Coupling Medium | The reactivity of the coupling agent, N-acetyl J acid, is highly pH-dependent. For phenols and naphthols, coupling is typically favored under mildly alkaline conditions (pH 9-10), which promotes the formation of the more reactive phenoxide ion.[3][4] However, excessively high pH can lead to the decomposition of the diazonium salt. | Strict pH Control: Carefully monitor and adjust the pH of the reaction mixture to the optimal range for N-acetyl J acid coupling, which is generally between pH 4.0 and 6.5.[5] Use a calibrated pH meter and make gradual additions of a suitable buffer solution (e.g., citrate-phosphate) or a dilute base (e.g., sodium carbonate solution) to maintain the target pH.[6] |
| Decomposition of the Diazonium Salt | Aryl diazonium salts are notoriously unstable at elevated temperatures.[7] Maintaining a low temperature (0-5 °C) throughout the diazotization and coupling steps is critical to prevent decomposition into phenols and nitrogen gas, which significantly reduces the concentration of the active electrophile.[7][8] | Rigorous Temperature Control: Conduct both the diazotization of the aromatic amine and the subsequent coupling reaction in an ice-water bath to maintain a temperature of 0-5 °C.[7][8] Ensure that all solutions are pre-chilled before mixing. |
| Suboptimal Reaction Time and Temperature | While low temperatures are crucial for stability, some sterically hindered reactions may require more energy to overcome the activation barrier. | Gradual Temperature Increase & Extended Reaction Time: If the reaction shows no progress at 0-5 °C after a reasonable time, consider allowing the reaction mixture to slowly warm to room temperature or slightly above, while continuously monitoring for product formation and diazonium salt decomposition. Extending the reaction time, sometimes to overnight, can also be beneficial.[2] |
| Choice of Solvent | The solvent can influence the solubility of reactants and the stability of the transition state. | Solvent Optimization: While aqueous media are common, exploring the use of co-solvents such as DMF or THF might improve the solubility of a hindered diazo component and facilitate the reaction. |
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is producing the desired azo dye, but I'm also observing significant side products, making purification difficult. What are these impurities and how can I minimize their formation?
Answer: The formation of side products is a common challenge, often exacerbated by steric hindrance, which can slow down the desired reaction and allow competing pathways to become more prominent.
Common Side Reactions & Prevention Strategies:
| Side Reaction | Mechanism | Prevention Strategy |
| Triazene Formation | The diazonium ion can couple with unreacted primary or secondary amines present in the reaction mixture, particularly under neutral or slightly acidic conditions. | Excess Acid During Diazotization: Use a stoichiometric excess of a strong mineral acid (e.g., HCl) during the diazotization step to ensure that the primary aromatic amine is fully converted to the diazonium salt and to minimize the concentration of free amine available for N-coupling.[7] |
| Decomposition Products | As mentioned earlier, warming the reaction mixture can lead to the decomposition of the diazonium salt, forming phenols and other byproducts. | Strict Temperature Control: Maintain the reaction temperature at 0-5 °C.[7][8] |
| Oxidative Side Reactions | In some cases, particularly with highly activated anilines, over-oxidation can occur, leading to the formation of azoxy compounds.[1] | Control of Oxidizing Agents: Ensure that the nitrous acid, generated from sodium nitrite and acid, is used in stoichiometric amounts and that any excess is quenched after the diazotization is complete (e.g., with urea or sulfamic acid).[7] |
| Coupling at an Alternative Position | While coupling of N-acetyl J acid is expected at a specific position, alternative, less-hindered positions might react if the primary site is sterically blocked. | Use of Directing Groups: While not always feasible to modify the starting materials, the inherent directing effects of the substituents on N-acetyl J acid generally favor a specific coupling position. Understanding these electronic effects can help predict and potentially mitigate unwanted isomer formation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a diazonium coupling reaction?
A1: The diazonium coupling reaction is an electrophilic aromatic substitution.[4] It involves two main steps:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[9][10]
-
Coupling: The resulting diazonium salt, which acts as a weak electrophile, then reacts with an electron-rich coupling component, such as N-acetyl J acid. The reaction typically occurs at the position most activated by electron-donating groups on the coupling agent.[11]
Q2: How does steric hindrance specifically affect the reaction with N-acetyl J acid?
A2: Steric hindrance arises from the spatial arrangement of atoms. In this context, bulky substituents on either the diazonium salt or the N-acetyl J acid can physically block the approach of the two reactants.[2] This increases the activation energy of the reaction, slowing it down or preventing it altogether.[2] With N-acetyl J acid, steric hindrance can influence which of the activated positions on the naphthalene ring is more accessible for coupling.[6]
Q3: Are there any catalysts that can help overcome steric hindrance in these reactions?
A3: While traditional azo coupling reactions are not typically catalyzed in the same way as cross-coupling reactions, recent research has shown that certain metal complexes, such as those involving dinickel, can facilitate the synthesis of sterically hindered azoarenes through alternative pathways like the dimerization of aryl azides.[1][12][13] For palladium-catalyzed cross-coupling reactions, increasing the catalyst loading and reaction temperature can sometimes overcome steric hindrance.[14] However, for standard diazonium coupling, optimizing reaction conditions like pH, temperature, and solvent remains the primary strategy.
Q4: Can I use computational chemistry to predict the likelihood of steric hindrance issues?
A4: Yes, computational modeling can be a powerful tool. Techniques like Density Functional Theory (DFT) can be used to calculate the transition state energies for the coupling reaction with different substrates.[15] This can provide insights into the relative activation barriers and help predict which reactions are likely to be hindered. Molecular modeling can also visualize the spatial arrangement of the reactants, offering a qualitative assessment of potential steric clashes.
Experimental Protocols
Protocol 1: General Procedure for Diazotization of a Sterically Hindered Aromatic Amine
This protocol outlines the critical steps for preparing the diazonium salt while minimizing decomposition.
-
Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve the sterically hindered aromatic amine (1.0 equivalent) in a suitable volume of dilute strong acid (e.g., 2.5-3.0 equivalents of 3M HCl).
-
Cooling: Cool the solution to 0-5 °C with constant stirring. It is crucial that the temperature does not exceed 5 °C.[8]
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the temperature remains below 5 °C.[7]
-
Confirmation of Diazotization: After the addition is complete, continue stirring for an additional 15-20 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). The presence of a slight excess indicates complete diazotization.
-
Quenching Excess Nitrous Acid (Optional but Recommended): If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[7]
Protocol 2: Azo Coupling with N-acetyl J acid under Optimized pH Control
This protocol focuses on the coupling step, emphasizing the importance of pH management.
-
Preparation of Coupling Solution: In a separate beaker, dissolve N-acetyl J acid (1.0 equivalent) in a dilute aqueous solution of sodium carbonate or sodium hydroxide to achieve a pH between 8 and 9, ensuring complete dissolution. Cool this solution to 0-5 °C in an ice-water bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold N-acetyl J acid solution with vigorous stirring.
-
pH Adjustment and Monitoring: During the addition of the acidic diazonium salt solution, the pH of the mixture will decrease. Continuously monitor the pH and maintain it in the desired range (e.g., 4.0-6.5 for many J-acid couplings) by the controlled addition of a cold, dilute sodium carbonate solution.[5]
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. The formation of the colored azo dye should be apparent. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated by filtration if it precipitates. Salting out with sodium chloride can often induce precipitation. The crude product should then be washed with cold water and purified by recrystallization.
Visualizing the Workflow
To aid in understanding the experimental sequence and decision-making process, the following workflow diagrams are provided.
Caption: Workflow for the Diazotization of Aromatic Amines.
Caption: Troubleshooting Logic for Low Yield in Azo Coupling.
References
- Ryback, C. J., Fan, C., Sharma, P., & Uyeda, C. (2024). Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society, 146.
- El-Apasery, M. A., et al. (n.d.).
- Ryback, C. J., Fan, C., Sharma, P., & Uyeda, C. (2025). Access to Hindered Azoarenes by Denitrogenative Coupling of Aryl Azides Using a Dinickel Complex. Synfacts, 21(02), 155.
- Ryback, C. J., Fan, C., Sharma, P., & Uyeda, C. (2024). Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society.
- Kishimoto, S., et al. (n.d.). Base catalysis of azo coupling of diazotized orthanilic and sulfanilic acids and their diethylamides with N-acetyl I acid in citrate-phosphate buffer solutions.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
- Mhlanga, N., et al. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PMC.
- Walker, M. A., & Clark, J. (n.d.). 17.3. Reactions involving arenediazonium salts. Lumen Learning.
- Zhang, Y., et al. (n.d.). Synthesis of Non‐Symmetric Azoarenes by Palladium‐Catalyzed Cross‐Coupling of Silicon‐Masked Diazenyl Anions and (Hetero)Aryl Halides. PMC.
- Google Patents. (n.d.).
- Clark, J. (2016). some reactions of diazonium ions. Chemguide.
- Binks, J. H., & Ridd, J. H. (n.d.). The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step.
- Yokogawa. (n.d.). pH in Diazo Coupler. Yokogawa.
- Huang, Q., et al. (2026). A steric hindrance alleviation strategy to enhance the photo-switching efficiency of azobenzene functionalized metal–organic frameworks toward tailorable carbon dioxide capture.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- BYJU'S. (2019).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 5. CN110903678A - Reactive dye based on J acid and H acid polychromosome and preparation and application thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 12. Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes [organic-chemistry.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Synthesis of Non‐Symmetric Azoarenes by Palladium‐Catalyzed Cross‐Coupling of Silicon‐Masked Diazenyl Anions and (Hetero)Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Fluorescence Quenching in Acetyl J Acid-Based Assays
Welcome to the technical support center for acetyl J acid-based analytical assays. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate fluorescence quenching, ensuring the accuracy and sensitivity of your experimental results. As a Senior Application Scientist, I have compiled this resource based on established principles of fluorescence spectroscopy and extensive field experience with naphthalene-based fluorophores, which share structural and photophysical characteristics with acetyl J acid (7-acetylamino-4-hydroxy-2-naphthalenesulfonic acid)[1].
This guide provides a deep dive into the common causes of fluorescence quenching and offers practical, step-by-step protocols to overcome these challenges. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design more robust and reliable assays.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter that lead to diminished fluorescence intensity.
Issue 1: My fluorescence signal is significantly lower than expected across all samples.
A uniformly weak signal often points to a systemic issue in your assay setup or reagent preparation.
Possible Cause 1: Suboptimal pH Environment
The fluorescence of many fluorophores, including those with amine and hydroxyl groups like acetyl J acid, is highly dependent on the pH of the solution.[2][3] Protonation or deprotonation of these functional groups can alter the electronic structure of the molecule, leading to a non-fluorescent or weakly fluorescent state.[4][5]
-
Solution:
-
Determine the Optimal pH: Perform a pH titration experiment by measuring the fluorescence intensity of acetyl J acid in a series of buffers with varying pH values (e.g., from pH 4 to 10).
-
Use a Buffered Solution: Always use a well-buffered solution to maintain a stable pH throughout your experiment. Ensure the buffer system has sufficient capacity for the experimental conditions.
-
Possible Cause 2: Environmental Quenching
The immediate chemical environment of your acetyl J acid derivative can cause quenching.[6]
-
Solution:
-
Solvent Polarity: The polarity of the solvent can significantly impact fluorescence.[6][7] While many assays are aqueous, if your experiment allows, consider testing solvents with different polarities. Generally, many naphthalene derivatives exhibit enhanced fluorescence in less polar environments.[8]
-
Presence of Quenchers: Dissolved oxygen is a well-known dynamic quencher of fluorescence.[9] Heavy atoms (e.g., iodide, bromide) and certain metal ions can also quench fluorescence through collisional deactivation or by forming non-fluorescent complexes.[9][10]
-
Degas Your Solvents: To remove dissolved oxygen, degas your solvents before use. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.[9]
-
Use High-Purity Reagents: Ensure that your solvents and reagents are of high purity and free from heavy metal contaminants.
-
-
Issue 2: My fluorescence signal decays rapidly during measurement.
Rapid signal decay is often a sign of photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[9]
-
Solution:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a good signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the time the sample is exposed to the excitation light. For microscopy, locate the area of interest using transmitted light before switching to fluorescence.
-
Use Antifade Reagents: For fixed samples in microscopy, consider using a commercially available antifade mounting medium.
-
Choose Photostable Derivatives: If photobleaching is a persistent issue, consider exploring more photostable derivatives of your probe if available.[11]
-
Issue 3: My calibration curve is non-linear at high concentrations.
This is a common issue and can be attributed to several factors.
Possible Cause 1: Aggregation-Caused Quenching (ACQ)
At high concentrations, many planar aromatic molecules, including J acid derivatives, can form aggregates (dimers or higher-order structures).[12][13] These aggregates, often referred to as H-aggregates, can be non-fluorescent or weakly fluorescent, leading to a decrease in the overall fluorescence intensity.[12]
-
Solution:
-
Optimize Probe Concentration: Perform a concentration titration to determine the optimal concentration range where the fluorescence intensity is linearly proportional to the concentration.
-
Improve Solubility: If aggregation is suspected, try using a different solvent system or adding surfactants (at a concentration below their critical micelle concentration) to improve the solubility of your probe.
-
Possible Cause 2: Inner Filter Effect (IFE)
When the sample is too concentrated, it can absorb a significant portion of the excitation light before it reaches the center of the cuvette, a phenomenon known as the primary inner filter effect. Additionally, if the emission spectrum overlaps with the absorption spectrum, the emitted light can be reabsorbed by other fluorophore molecules, which is the secondary inner filter effect.[9]
-
Solution:
-
Dilute Your Samples: The simplest way to avoid the inner filter effect is to work with more dilute solutions. A general guideline is to keep the absorbance of the sample below 0.1 at the excitation wavelength.
-
Use a Shorter Pathlength Cuvette: If dilution is not possible, using a cuvette with a shorter pathlength can reduce the inner filter effect.
-
Apply a Correction Factor: If you must work with highly absorbing samples, you can apply a mathematical correction to your data.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between static and dynamic quenching?
-
A: Dynamic (collisional) quenching occurs when the excited fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative deactivation back to the ground state. An increase in temperature generally increases the rate of dynamic quenching. Static quenching happens when the fluorophore forms a non-fluorescent complex with a quencher in the ground state. This complex then absorbs light but does not emit a photon. An increase in temperature can sometimes lead to the dissociation of this complex, thereby reducing static quenching.
Q2: How can I distinguish between static and dynamic quenching?
-
A: Temperature-dependent fluorescence measurements can help distinguish between the two. If the quenching efficiency increases with temperature, it is likely dynamic quenching. If it decreases, static quenching is more probable. Additionally, fluorescence lifetime measurements can be a definitive tool. Dynamic quenching affects the excited state and therefore shortens the fluorescence lifetime, whereas static quenching does not alter the lifetime of the uncomplexed, fluorescent molecules.
Q3: Can the acetyl group on acetyl J acid participate in quenching?
-
A: Intramolecular processes can indeed lead to fluorescence quenching. For some molecules, the presence of an acylamino group can introduce non-radiative decay pathways, potentially through intramolecular hydrogen bonding or by promoting intersystem crossing.[14] The specific impact of the acetyl group on J acid fluorescence would require detailed photophysical studies.
Q4: My assay involves the analysis of organic acids. Could this interfere with the fluorescence of acetyl J acid?
-
A: Yes, the presence of other acids in your sample can alter the pH of the microenvironment, potentially leading to the protonation of the acetyl J acid and subsequent fluorescence quenching.[15] It is crucial to use a robust buffering system to maintain a constant pH.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Acetyl J Acid Fluorescence
-
Prepare a series of buffers: Prepare a set of buffers covering a pH range from 4.0 to 10.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Prepare acetyl J acid solutions: Prepare a stock solution of acetyl J acid in a suitable solvent (e.g., water or DMSO). Dilute the stock solution to a final, constant concentration in each of the different pH buffers.
-
Measure fluorescence: Using a fluorometer, measure the fluorescence intensity of each solution. Use the excitation and emission wavelengths appropriate for acetyl J acid.
-
Plot the data: Plot the fluorescence intensity as a function of pH to determine the pH range that provides the maximum and most stable fluorescence signal.
Protocol 2: Oxygen Removal by Inert Gas Sparging
-
Prepare your sample: Prepare your acetyl J acid solution in a cuvette or other suitable container with a stir bar.
-
Insert a needle: Insert a long needle connected to a nitrogen or argon gas line into the solution, ensuring the needle tip is below the liquid surface.
-
Provide a vent: Use a second, shorter needle that does not reach the liquid surface to act as a vent for the displaced oxygen.
-
Sparge the solution: Gently bubble the inert gas through the solution for 5-10 minutes while stirring.
-
Seal and measure: Immediately after sparging, seal the container and proceed with your fluorescence measurement.
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Unexpected Fluorescence Quenching
Caption: A logical workflow for diagnosing and resolving unexpected fluorescence quenching.
Mechanisms of Fluorescence Quenching
Caption: Simplified diagrams illustrating three common mechanisms of fluorescence quenching.
Quantitative Data Summary
| Factor | Effect on Fluorescence | Typical Mitigation Strategy |
| High Fluorophore Concentration | Decreased fluorescence intensity due to ACQ and IFE[9][12] | Optimize concentration (Absorbance < 0.1) |
| Dissolved Oxygen | Dynamic quenching, reduced signal[9] | Degas solvents with N₂ or Ar |
| Acidic pH | Potential for quenching due to protonation[2][3][5] | Use a stable buffer in the optimal pH range |
| High Temperature | Increased dynamic quenching, decreased static quenching | Control temperature; analyze temperature dependence |
| Presence of Heavy Atoms/Ions | Quenching through various mechanisms[9][10] | Use high-purity reagents; use chelating agents |
| High Excitation Light Intensity | Photobleaching, signal decay over time[9] | Reduce light intensity; minimize exposure time |
References
-
Effect of pH on fluorescence and absorption of aggregates of chlorophyll a and carotenoids. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. University of Pennsylvania ScholarlyCommons. [Link]
-
A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PMC. [Link]
-
Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. The Journal of Physical Chemistry B. [Link]
-
Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. ResearchGate. [Link]
-
Synthesis and Fluorescence Properties of Acylamino-substituted N-cyclohexylphthalimides. J-STAGE. [Link]
-
Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. ResearchGate. [Link]
-
Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Iranian Journal of Chemistry and Chemical Engineering. [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
Induction of J Aggregate-like Optical Transitions in Dihydroxyquinone by Coordination with Al(III). PMC. [Link]
-
Aggregation-Induced Delayed Fluorescence and Phosphorescence from Hot Excitons via Suppression of Kasha's Rule in a Stimuli-Active Molecular Rotor. ACS Publications. [Link]
-
Solvent effects on the fluorescence of 1-(dimethylamino)-5-naphthalenesulfonic acid and related compounds. Journal of the American Chemical Society. [Link]
-
Effect of solvents on relative fluorescence intensity. ResearchGate. [Link]
-
Characterization and fluorescent properties of... ResearchGate. [Link]
-
Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
-
Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PMC. [Link]
-
Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. Taylor & Francis Online. [Link]
-
Fluorescence quenching using intramolecular twisting: New properties of rhodamine fluorescent dye discovered by Keio University. Science Japan. [Link]
-
A novel aciclotropic pH indicator and its potential application in labeling acidic organelles of live cells. CORE. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). ResearchGate. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. ACS Publications. [Link]
-
Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Agilent. [Link]
-
An Acid-Responsive Fluorescent Molecule for Erasable Anti-Counterfeiting. PMC. [Link]
-
Synthesis and Photochemical Properties of Fluorescent Metabolites Generated from Fluorinated Benzoylmenadiones in Living Cells. The Journal of Organic Chemistry. [Link]
-
Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy. Molecular Biology of the Cell. [Link]
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]
-
Development of a Series of Practical Fluorescent Chemical Tools To Measure pH Values in Living Samples. ACS Publications. [Link]
-
Acridinium Chemiluminogenic Labels—Synthesis, Analytical Performance, and Mechanism of Light Generation—A Comparison in View of Biomedical Diagnostics. MDPI. [Link]
-
Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. ResearchGate. [Link]
-
N-Acetyl J-acid. Mahavir Synthesis. [Link]
-
Mechanism of fluorescence quenching by acids in poly(N-vinylcarbazole). ResearchGate. [Link]
Sources
- 1. mahavirsynthesis.com [mahavirsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. An Acid-Responsive Fluorescent Molecule for Erasable Anti-Counterfeiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture Sensitivity of Dry N-Acetyl J Acid Powder
Welcome to the Technical Support Center. As researchers, formulation scientists, and drug development professionals, managing the integrity of highly reactive intermediates is paramount to your success. This guide provides field-proven, mechanistic insights into the moisture sensitivity of N-acetyl J acid (2-acetamido-5-hydroxy-7-naphthalenesulfonic acid) and offers self-validating troubleshooting protocols to ensure your workflows remain robust.
Mechanistic Overview: The Causality of Moisture Sensitivity
N-Acetyl J acid (CAS 6334-97-0) is a critical intermediate in the synthesis of reactive dyes and pharmaceutical compounds[1],[2]. While the dry beige powder is stable under ideal conditions, it exhibits profound hygroscopicity.
The Causality: The molecule contains a highly polar sulfonic acid group (-SO 3 H) and a phenolic hydroxyl group (-OH)[1]. The sulfonic acid moiety acts as a powerful hydrogen-bond acceptor and donor, rapidly scavenging ambient moisture. When water is absorbed, two critical issues occur:
-
Stoichiometric Deviation: The absorbed water increases the apparent mass of the powder. In precision workflows like azo coupling, this leads to an under-representation of the active N-acetyl J acid, causing unreacted diazonium salts and poor reaction yields.
-
Microenvironmental Hydrolysis: Water mobilizes the acidic protons from the sulfonic acid groups. This creates a localized, highly acidic microenvironment within the caked powder. Over time, and accelerated by ambient heat, this acidic moisture catalyzes the hydrolysis of the amide bond, cleaving the N-acetyl group to yield free J acid (2-amino-5-naphthol-7-sulfonic acid) and acetic acid[3].
Logical pathway of moisture-induced degradation in N-acetyl J acid.
Physicochemical Impact Data
To understand the operational impact of moisture, refer to the following quantitative summary of N-acetyl J acid properties and how moisture alters them:
| Property | Standard Value (Dry) | Impact of Moisture Absorption |
| Molecular Formula | C 12 H 11 NO 5 S[1] | Forms undefined hydrates (C 12 H 11 NO 5 S · xH 2 O) |
| Molecular Weight | 281.28 g/mol [1],[4] | Apparent MW increases; causes stoichiometric errors |
| Physical Form | Free-flowing beige/white powder[1],[2] | Severe caking, clumping, and localized discoloration |
| Purity (Active Content) | 80% – 99%[2] | Effectively reduced proportionally to water weight |
| Solubility | Soluble in dilute alkaline solutions[2] | Decreased dissolution rate due to physical caking |
| Storage Requirement | Dry, room temperature[2] | Rapid degradation if exposed to high ambient humidity |
Troubleshooting Guide
Q: My N-acetyl J acid powder has formed hard clumps in the reagent bottle. Can I still use it? A: Clumping is the primary macroscopic indicator of moisture ingress. Do not use it immediately for stoichiometric reactions. You must first determine if the moisture has only caused physical caking or if it has induced chemical hydrolysis. Crush a small sample in a dry mortar and proceed to the Moisture Determination and Recovery Protocols below.
Q: How does moisture affect my downstream azo coupling reactions? A: Azo coupling relies on precise 1:1 molar ratios. If your N-acetyl J acid contains 5% water by weight, weighing 281.28 g will only yield 0.95 moles of the active coupler. The excess diazonium salt will either decompose into phenolic impurities or cause secondary side reactions, drastically reducing the tinctorial strength and purity of the final product[5].
Q: Can I just dry the compromised powder in an oven at 100°C? A: Absolutely not. Applying high heat to moisture-compromised N-acetyl J acid will accelerate the acid-catalyzed hydrolysis of the acetyl group. The water will act as a solvent for the sulfonic acid protons, rapidly converting your N-acetyl J acid into free J acid. Always use vacuum desiccation at room temperature.
Validated Experimental Protocols
To ensure your experimental system is self-validating, you must quantify the moisture, attempt recovery without inducing thermal degradation, and verify the chemical integrity post-recovery.
Protocol 1: Karl Fischer (KF) Titration for Moisture Content
Objective: Accurately quantify water content without thermal degradation.
-
Preparation: Ensure the volumetric KF titrator is calibrated with a certified water standard (e.g., 1.0% H 2 O standard).
-
Sample Handling: Rapidly transfer ~100 mg of the clumped N-acetyl J acid into the titration vessel to minimize further atmospheric exposure.
-
Solvent Selection: Use a methanol/formamide (2:1) solvent blend. The formamide is necessary to fully dissolve the highly polar sulfonic acid powder.
-
Execution: Titrate to the electrometric endpoint.
-
Causality Check: If moisture is <0.5%, the clumping may be due to static or mechanical compression. If >0.5%, proceed to Protocol 2.
Protocol 2: Non-Thermal Desiccation and Integrity Verification
Objective: Remove moisture without triggering amide hydrolysis, followed by chemical validation.
-
Vacuum Desiccation: Spread the compromised powder thinly on a glass Petri dish. Place it in a vacuum desiccator containing fresh Phosphorus Pentoxide (P 2 O 5 ) or indicating silica gel.
-
Parameters: Apply a high vacuum (<10 mbar) at 25°C (Room Temperature) for 24 to 48 hours[2]. Do not apply heat.
-
Gravimetric Tracking: Weigh the dish every 12 hours until a constant weight is achieved (Loss on Drying - LOD).
-
Self-Validation (HPLC): Drying removes water but cannot reverse hydrolysis. Dissolve a 10 mg sample of the dried powder in a dilute alkaline solution[2] (e.g., 0.1 M Na 2 CO 3 ) and analyze via Reverse-Phase HPLC (C18 column, buffered aqueous methanol mobile phase).
-
Acceptance Criteria: The peak area for free J acid must remain below your required threshold (typically <0.5%). If it exceeds this, the batch is chemically degraded and must be discarded or repurposed.
Diagnostic and recovery workflow for moisture-compromised N-acetyl J acid.
Frequently Asked Questions (FAQs)
Q: What is the optimal storage condition for N-acetyl J acid? A: It must be stored in tightly sealed, high-density polyethylene (HDPE) containers with an inner polyethylene liner. Store at room temperature in a dry, well-ventilated area, strictly away from direct sunlight and ambient humidity[2]. Low moisture content is essential to preserve performance for long-term storage[5].
Q: Why is it soluble in dilute alkaline solutions but poorly soluble in acidic water? A: The molecule contains a sulfonic acid group and a phenolic hydroxyl group. In dilute alkaline solutions (like sodium carbonate or sodium hydroxide), both groups are deprotonated to form highly water-soluble sodium salts[2]. In acidic conditions, the molecule remains protonated and exhibits lower solubility due to robust intermolecular hydrogen bonding.
Q: Is N-acetyl J acid hazardous to handle? A: While considered an industrial-grade intermediate[2], it is a mild irritant. The fine powder can form explosive dust-air mixtures. Handling should always be conducted under a fume hood or local exhaust ventilation using appropriate PPE (nitrile gloves, dust mask, and safety goggles)[1].
Sources
- 1. chembk.com [chembk.com]
- 2. N Acetyl J Acid - High Purity Industrial Grade at Best Price [jembychemlimited.com]
- 3. US5407774A - Charge control agent and positively chargeable toner for developing electrostatic images - Google Patents [patents.google.com]
- 4. mahavirsynthesis.com [mahavirsynthesis.com]
- 5. Dye Intermediates at Best Price for Industrial Applications [gokuleximp.co]
A Comparative Guide to N-acetyl J Acid and J Acid in Azo Dye Synthesis: Coupling Efficiency and Performance
For researchers and professionals in dye chemistry and material science, the selection of appropriate coupling components is a critical determinant of the final product's characteristics, influencing everything from color fastness to synthesis yield. Among the plethora of available options, J acid (2-Amino-5-naphthol-7-sulfonic acid) and its derivative, N-acetyl J acid (7-(Acetylamino)-4-hydroxy-2-naphthalenesulfonic acid), are two of the most pivotal intermediates in the synthesis of a wide range of azo dyes. This guide provides an in-depth, objective comparison of their coupling efficiencies and the performance of the resulting dyes, supported by established chemical principles and available data.
Introduction: The Role of J Acid and its N-acetyl Derivative in Azo Dye Synthesis
J acid is a cornerstone in the production of direct, reactive, and acid dyes, prized for the vibrant red and orange shades it imparts.[1] Its chemical structure, featuring both an amino and a hydroxyl group on a naphthalenesulfonic acid backbone, offers versatile reaction sites for azo coupling. The azo coupling reaction is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile, attacking the electron-rich naphthalene ring of the coupling component.[2]
N-acetyl J acid is a modification of J acid where the amino group is acetylated. This seemingly minor structural change can have significant implications for the reactivity of the molecule and the properties of the final dye. The acetylation is often a strategic choice to modulate the electronic properties of the coupling component and to influence the final dye's characteristics, such as solubility and fastness.[3]
Chemical Structures and Reaction Sites
To understand the differences in coupling efficiency, it is essential to first examine the structures of these two molecules.
J Acid:
-
Systematic Name: 2-Amino-5-naphthol-7-sulfonic acid
-
Key Functional Groups: Primary amino group (-NH₂), hydroxyl group (-OH), and sulfonic acid group (-SO₃H). The amino and hydroxyl groups are strong activating groups, directing the electrophilic attack of the diazonium salt.
N-acetyl J Acid:
-
Systematic Name: 7-(Acetylamino)-4-hydroxy-2-naphthalenesulfonic acid
-
Key Functional Groups: Acetylamino group (-NHCOCH₃), hydroxyl group (-OH), and sulfonic acid group (-SO₃H). The acetylamino group is still an activating group, but its activating strength is attenuated compared to a primary amino group due to the electron-withdrawing nature of the acetyl carbonyl group.
Caption: Chemical structures of J acid and N-acetyl J acid.
Comparative Analysis of Coupling Efficiency
The efficiency of the azo coupling reaction is a multifactorial issue, primarily influenced by the nucleophilicity of the coupling component and the reaction conditions (e.g., pH).
Theoretical Considerations: Electronic Effects
The primary difference in reactivity between J acid and N-acetyl J acid stems from the electronic properties of the amino versus the acetylamino group.
-
J Acid: The lone pair of electrons on the nitrogen of the primary amino group (-NH₂) strongly donates into the aromatic ring through resonance. This significantly increases the electron density of the naphthalene system, making it a highly activated and potent nucleophile for the electrophilic diazonium salt.
-
N-acetyl J Acid: The acetyl group (-COCH₃) attached to the nitrogen is electron-withdrawing. The lone pair on the nitrogen atom is delocalized not only into the aromatic ring but also onto the adjacent carbonyl oxygen. This reduces the electron-donating ability of the nitrogen into the ring compared to the unsubstituted amino group. Consequently, the naphthalene ring of N-acetyl J acid is less activated towards electrophilic attack than that of J acid.
This difference in electron density leads to a predictable difference in reaction kinetics:
J Acid is expected to exhibit a faster coupling reaction rate than N-acetyl J acid under identical conditions due to its more activated aromatic system.
Caption: Electronic effects on the reactivity of J acid vs. N-acetyl J acid.
Experimental Evidence and Performance Data
While direct, side-by-side kinetic studies comparing the coupling efficiency of J acid and N-acetyl J acid are not abundantly available in the public domain, we can infer their relative performance from published synthesis protocols and studies on the properties of the resulting dyes.
A study comparing mono and disazo dyes derived from acetylated and non-acetylated H-acid and J-acid revealed that the properties of the final dyes are significantly impacted by the acetylation of the amino group.[3] While this study did not provide quantitative yields for the coupling reaction itself, it did note that acetylated dyes exhibited improved washing and perspiration fastness.[3] This suggests that while the coupling reaction with N-acetyl J acid might be slower, the resulting dye can have superior performance characteristics for certain applications.
| Feature | J Acid | N-acetyl J Acid | Rationale |
| Coupling Reaction Rate | Faster | Slower | The primary amino group in J acid is a stronger activating group than the acetylamino group in N-acetyl J acid, leading to a more nucleophilic aromatic ring. |
| Reaction Conditions | Standard azo coupling conditions | May require slightly more forcing conditions or longer reaction times to achieve comparable yields to J acid. | The lower nucleophilicity of N-acetyl J acid may necessitate optimization of reaction parameters. |
| Yield | Generally high | Can also be high, but may be more sensitive to reaction conditions. | Proper optimization of the synthesis protocol is key to achieving high yields with N-acetyl J acid. |
| Properties of Resulting Dyes | Dyes with good color strength. | Dyes with potentially enhanced properties such as improved wash and perspiration fastness.[3] The acetyl group can also influence the shade and solubility of the dye. | The presence of the acetyl group can alter the intermolecular interactions of the dye molecules with the substrate and with each other. |
Experimental Protocols
The following are generalized, illustrative protocols for the synthesis of an azo dye using both J acid and N-acetyl J acid as the coupling component. These are intended to provide a framework for experimental design.
Diazotization of an Aromatic Amine (General Step)
-
Dissolve the aromatic amine (e.g., aniline, 1 equivalent) in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Azo Coupling with J Acid
-
In a separate beaker, dissolve J acid (1 equivalent) in an aqueous solution of sodium carbonate to form the sodium salt and ensure solubility.
-
Cool the J acid solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the J acid solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the controlled addition of a sodium carbonate solution.
-
Continue stirring at 0-5 °C for 2-3 hours to allow for complete coupling.
-
The precipitated dye can be isolated by filtration, washed with a brine solution, and dried.
Azo Coupling with N-acetyl J Acid
-
In a separate beaker, dissolve N-acetyl J acid (1 equivalent) in a dilute aqueous sodium hydroxide solution.
-
Cool the N-acetyl J acid solution to 0-5 °C.
-
Slowly add the diazonium salt solution to the N-acetyl J acid solution with efficient stirring.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10).
-
Due to the potentially slower reaction rate, a longer reaction time (e.g., 3-5 hours) or a slight increase in temperature (to 10-15 °C after the initial addition) may be necessary to ensure complete reaction.
-
Isolate the resulting dye by filtration, wash, and dry.
Caption: General workflow for azo dye synthesis.
Conclusion and Practical Implications
The choice between J acid and N-acetyl J acid in azo dye synthesis is a strategic one, dictated by the desired balance between reaction efficiency and the final properties of the dye.
-
For applications where rapid and high-yield synthesis is the primary concern, J acid is often the preferred coupling component. Its highly activated nature ensures a fast and efficient coupling reaction.
-
When the final performance characteristics of the dye, such as wash and perspiration fastness, are of paramount importance, N-acetyl J acid becomes a compelling alternative. [3] The acetyl group, while slightly deactivating the ring and potentially slowing the coupling reaction, can impart desirable properties to the final dye molecule. The potential trade-off in reaction kinetics may be acceptable for the gain in performance.
Researchers and drug development professionals should consider these factors when designing new dye molecules or optimizing existing synthesis processes. A thorough evaluation of the reaction kinetics and the properties of the resulting dyes for each specific application is crucial for making an informed decision.
References
- Bello, K. A., & Yakubu, M. K. (1999). The effects of acetylation on colour and fading of some azo dyes on wool and nylon 6.6 fabrics.
- Gürses, A., Açıkyıldız, M., Güneş, K., & Gürses, M. S. (2016). Classification of dye and pigments. In Dyes and Pigments (pp. 31-45). Springer, Cham.
- Klausen, A., & Cech, N. B. (2013). A review of the historical and modern uses of madder (Rubia tinctorum L.), a dye and medicinal plant. Economic Botany, 67(3), 231-245.
- Hunger, K. (Ed.). (2007).
- Zollinger, H. (2003). Color chemistry: syntheses, properties, and applications of organic dyes and pigments. John Wiley & Sons.
- Christie, R. M. (2015). Colour chemistry. Royal Society of Chemistry.
-
Wikipedia. (2024). Azo coupling. Retrieved from [Link]
Sources
comparing fluorescence quantum yields of acetyl J acid and N-methyl J acid
Title: Comparative Photophysics of Naphthylamine Derivatives: Fluorescence Quantum Yields of Acetyl J Acid vs. N-Methyl J Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Overview
In the development of fluorescent probes, dye intermediates, and biological sensors, 2-amino-5-naphthol-7-sulfonic acid (commonly known as J-acid) serves as a foundational fluorophore[1]. Modifying the primary amine of J-acid drastically alters its photophysical properties. This guide provides an objective, mechanistically grounded comparison between two critical derivatives: Acetyl J acid (N-acetyl J acid) and N-methyl J acid .
As an application scientist, it is crucial to understand that fluorescence in aminonaphthalene derivatives is governed by the Intramolecular Charge Transfer (ICT) state[2]. Upon photon absorption, the nitrogen lone pair donates electron density into the conjugated naphthyl π -system. The nature of the substituent on this nitrogen dictates the efficiency of this transfer, directly controlling the competition between radiative decay (fluorescence) and non-radiative decay (internal conversion)[2].
-
N-Methyl J Acid (The Enhancer): Alkylation with a methyl group introduces a positive inductive (+I) effect. This increases the electron density on the nitrogen, strengthening its ability to donate electrons into the aromatic ring. This robust ICT stabilizes the excited singlet state ( S1 ), red-shifts the emission, and suppresses non-radiative decay pathways, resulting in a high fluorescence quantum yield ( ΦF ) [3].
-
Acetyl J Acid (The Quencher): Acetylation converts the amine into an amide. The highly electronegative carbonyl oxygen withdraws the nitrogen's lone pair via a negative mesomeric (-M) effect (resonance). Because the lone pair is delocalized toward the carbonyl, it cannot effectively participate in the naphthyl ICT system. This disruption opens up rapid non-radiative deactivation pathways, leading to a drastically reduced fluorescence quantum yield and a blue-shifted emission[3][4].
Photophysical Comparison Data
The table below summarizes the comparative photophysical behavior resulting from the divergent electronic effects of methylation versus acetylation on the J-acid scaffold.
| Property | N-Methyl J Acid | Acetyl J Acid | Causality / Mechanism |
| Substituent Effect | Electron-donating (+I) | Electron-withdrawing (-M) | Methyl pushes electron density; Acetyl pulls it away via amide resonance. |
| ICT State Strength | Strong | Weak / Disrupted | Nitrogen lone pair availability dictates charge transfer to the naphthyl ring[2]. |
| Fluorescence Quantum Yield ( ΦF ) | High (Typically > 0.40 in polar solvents) | Low (Typically < 0.05) | Strong ICT favors radiative decay ( kr ); Weak ICT favors internal conversion ( knr )[3]. |
| Emission Wavelength ( λem ) | Red-shifted (Bathochromic) | Blue-shifted (Hypsochromic) | Stabilization of the excited state by the +I effect lowers the energy gap. |
| Primary Application | Fluorescent probes, bright dye intermediates | Non-fluorescent coupling agents, structural scaffolds | High ΦF is required for imaging; low ΦF is acceptable for purely structural uses. |
Photophysical Pathway Visualization
The following diagram illustrates the divergent relaxation pathways of the excited singlet state ( S1 ) based on the substituent electronic effects.
Caption: Divergent photophysical relaxation pathways of J-acid derivatives based on substituent effects.
Experimental Methodology: Determination of Relative Quantum Yield
To empirically validate the difference in fluorescence quantum yields between Acetyl J acid and N-methyl J acid, a comparative relative quantum yield protocol must be executed. This protocol uses a self-validating gradient method to eliminate concentration-dependent inner-filter effects.
Reference Standard: Quinine Sulfate in 0.1 M H2SO4 ( Φref=0.54 at λex=310 nm ).
Reagents & Equipment:
-
Analytical grade N-methyl J acid and Acetyl J acid.
-
Spectroscopic grade solvent (e.g., 0.1 M NaOH or buffered aqueous solution, as J-acid derivatives are highly soluble and fluorescent in alkaline media[1]).
-
UV-Vis Spectrophotometer.
-
Spectrofluorometer with integration capabilities.
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare 1.0×10−3 M stock solutions of N-methyl J acid, Acetyl J acid, and Quinine Sulfate in their respective solvents.
-
-
Absorbance Matching (Crucial Step):
-
Dilute the stock solutions to create a series of 5 working solutions for each compound.
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength ( λex ).
-
Self-Validation Check: Ensure the maximum absorbance for all working solutions remains below 0.1 OD (Optical Density). This strictly prevents primary and secondary inner-filter effects (reabsorption of emitted light).
-
-
Fluorescence Measurement:
-
Excite each of the 5 working solutions at λex .
-
Record the emission spectra across the full emission band.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each sample.
-
-
Gradient Calculation:
-
Plot the Integrated Fluorescence Intensity (Y-axis) against the Absorbance at λex (X-axis) for each compound.
-
Perform a linear regression. The slope of this line is the gradient ( Grad ). The intercept must pass through the origin (0,0).
-
-
Quantum Yield Computation:
-
Calculate the quantum yield ( Φx ) of the samples using the comparative Williams method equation:
Φx=Φref×(GradrefGradx)×(ηref2ηx2)
(Where η is the refractive index of the solvent. If both the reference and sample are in dilute aqueous solutions, ηx≈ηref , and the refractive index ratio cancels out).
-
Expected Experimental Outcome: The gradient ( Gradx ) for N-methyl J acid will be steep, yielding a Φx value comparable to or exceeding standard aminonaphthalenes. Conversely, the gradient for Acetyl J acid will be nearly flat, yielding a Φx approaching zero, validating the amide-induced ICT quenching mechanism[3][4].
Sources
- 1. China J acid ( 2-Amino-5-naphthol-7-sulfonic Acid ) CAS 87-02-5 EINECS No.: 201-718-9 best top 1 factory lowest price factory and manufacturers | Mit-ivy [mit-ivy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A structural remedy toward bright dipolar fluorophores in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for Quantifying 4-Chlorobenzophenone (CAS 6334-97-0)
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4-Chlorobenzophenone. As researchers, scientists, and drug development professionals, our goal extends beyond mere measurement to ensuring that our analytical data is reliable, reproducible, and fit for its intended purpose.[1][2] This document is structured to provide not just a set of protocols, but the underlying scientific rationale for each step, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[3][4] For the quantitative analysis of a substance like 4-Chlorobenzophenone—a common intermediate in organic synthesis and a potential impurity in pharmaceutical products—a robustly validated HPLC-UV method is indispensable for quality control and regulatory compliance.[5][6]
Part 1: Methodological Foundation and System Readiness
Before embarking on formal validation, the analytical method's foundational parameters must be established and the system's performance verified. This initial phase is critical; a failure here invalidates any subsequent validation work.
The Analytical Approach: Reversed-Phase HPLC-UV
4-Chlorobenzophenone (C₁₃H₉ClO) is a relatively nonpolar molecule, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] In this mode, the compound is separated on a nonpolar stationary phase (typically C18) using a polar mobile phase. The causality here is based on hydrophobic interactions: the more nonpolar the analyte, the more strongly it is retained on the column, leading to a longer retention time.
UV detection is selected due to the presence of a chromophore in the 4-Chlorobenzophenone structure. The molecule absorbs UV light, with a reported maximum absorbance (λ_max) at approximately 260 nm, providing a sensitive and specific means of detection.[8]
Table 1: Recommended Starting Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | HPLC with UV Detector | Standard, robust instrumentation for this application. |
| Column | C18, 4.6 mm x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for nonpolar analytes like 4-Chlorobenzophenone.[7] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common mobile phase for RP-HPLC; the ratio can be adjusted to optimize retention time and peak shape.[7][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | 260 nm | Corresponds to the UV maximum of 4-Chlorobenzophenone for optimal sensitivity.[8] |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration and sensitivity needs. |
The Gatekeeper: System Suitability Testing (SST)
Before any sample analysis or validation run, we must challenge the system to prove it is performing correctly on that specific day, with that specific column and mobile phase.[10] This is the essence of System Suitability Testing (SST). SST is not method validation; it is a prerequisite check to ensure the entire analytical system is functioning properly at the time of analysis.[10][11]
Experimental Protocol: System Suitability Testing
-
Prepare the SST Solution: Create a standard solution of 4-Chlorobenzophenone at a concentration that reflects the target measurement level (e.g., 100% of the test concentration).
-
Perform Replicate Injections: Inject the SST solution a minimum of five or six consecutive times.[12]
-
Evaluate Key Parameters: The chromatography software will automatically calculate the necessary parameters. These must meet the pre-defined acceptance criteria before proceeding.
Table 2: Key SST Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Precision/Repeatability | Ensures the system provides consistent, reproducible responses. | Relative Standard Deviation (RSD) of peak areas ≤ 2.0% (often ≤ 1.0% for modern systems).[10][11] |
| Tailing Factor (T) | Measures peak symmetry. Asymmetric peaks can indicate column degradation or analyte interaction issues. | T ≤ 2.0.[10][11] |
| Theoretical Plates (N) | Measures column efficiency. A higher number indicates better separation power. | N > 2000 (This is a general guideline and can be method-specific). |
| Resolution (Rs) | Measures the separation between the analyte peak and the closest other peak (if any). | Rs > 2.0 between the analyte and any other component.[13] |
Part 2: Core Validation Parameters: An In-Depth Analysis
Method validation is a formal process that substantiates the suitability of the analytical method.[2] The following parameters are derived from the ICH Q2(R1) guideline and represent the pillars of a robustly validated quantitative HPLC method.[3]
Caption: The sequential workflow of HPLC method validation.
Specificity
-
The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[5][14] This ensures that the peak area measured corresponds only to 4-Chlorobenzophenone and not an interfering substance.
-
Experimental Protocol:
-
Analyze a blank sample (diluent or matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of 4-Chlorobenzophenone.
-
Analyze a sample of pure 4-Chlorobenzophenone standard.
-
If available, analyze samples containing potential impurities or degradation products.
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on a sample of 4-Chlorobenzophenone. The method should be able to resolve the main analyte peak from any degradation product peaks.
-
-
Acceptance Criteria: The analyte peak should have baseline resolution (Rs ≥ 2.0) from all other components.[13] The blank sample should show no significant interference at the analyte's retention time.
-
Comparative Insight: While HPLC-UV provides good specificity, HPLC with Mass Spectrometry (LC-MS/MS) offers superior specificity by discriminating based on both retention time and mass-to-charge ratio, making it the gold standard for complex matrices or trace-level analysis.
Linearity and Range
-
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[2]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 4-Chlorobenzophenone spanning the expected concentration range. For an assay, this is typically 80% to 120% of the target concentration.[1][13]
-
Inject each standard solution in triplicate.
-
Plot the average peak area response versus the concentration.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.998.[13]
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
-
Table 3: Example Linearity Data Summary
| Concentration (% of Target) | Concentration (µg/mL) | Avg. Peak Area |
| 80% | 8.0 | 810500 |
| 90% | 9.0 | 905500 |
| 100% | 10.0 | 1005000 |
| 110% | 11.0 | 1102500 |
| 120% | 12.0 | 1208000 |
| Linear Regression | r² = 0.9995 | y = 100250x + 500 |
Accuracy
-
The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value.[14] It is typically determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix.
-
Experimental Protocol:
-
Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[13]
-
If working with a product, spike a known amount of 4-Chlorobenzophenone into a placebo (matrix without the analyte). If a placebo is unavailable, accuracy can be assessed using standard solutions.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 100 ± 2% at each concentration level.[13]
Table 4: Example Accuracy Data Summary
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95, 8.05, 7.98 | 99.4%, 100.6%, 99.8% |
| 100% | 10.0 | 10.02, 9.95, 10.05 | 100.2%, 99.5%, 100.5% |
| 120% | 12.0 | 11.90, 12.08, 11.95 | 99.2%, 100.7%, 99.6% |
| Mean Recovery | 99.9% |
Precision
-
The "Why": Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at two levels:
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations) or six determinations at 100% of the test concentration.[13]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.[13]
Robustness
-
The "Why": Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15] This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Prepare a standard solution of 4-Chlorobenzophenone.
-
Analyze the solution while making small, deliberate changes to key method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% in organic solvent)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Evaluate the effect of these changes on SST parameters (e.g., retention time, tailing factor) and the quantitative result.
-
-
Acceptance Criteria: The SST parameters should still pass, and the quantitative result should not significantly change, demonstrating the method's resilience.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
The "Why": These parameters describe the sensitivity of the method.[14]
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.
-
The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (e.g., RSD ≤ 10%) at that concentration.
Conclusion
The validation of an HPLC-UV method for quantifying 4-Chlorobenzophenone is a systematic and evidence-based process. It is not merely a checklist of experiments but a comprehensive evaluation designed to build confidence in the analytical data generated.[1] By following the principles outlined in the ICH Q2(R1) guideline—from establishing system suitability to rigorously testing specificity, linearity, accuracy, precision, and robustness—researchers can develop a method that is scientifically sound and fit for its intended purpose in both research and regulated quality control environments.[13][16]
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Chan, C. C., et al. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Steeves, J. (2024). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. ProPharma Group. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer. [Link]
-
Al-Saeed, M. D., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]
-
PMDA. (n.d.). ICH-Q2 Analytical Method Validation. Pharmaceuticals and Medical Devices Agency. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
SIELC Technologies. (2018). Separation of 4-Chlorobenzophenone on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]
-
USP. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening. [Link]
-
de Araujo, J. C. S., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. [Link]
-
ResearchGate. (n.d.). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. [Link]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. [Link]
-
Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. [Link]
-
Semantic Scholar. (n.d.). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV‐filters in cosmetics. [Link]
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- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
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- 8. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of 4-Chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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A Comparative Analysis of J Acid and its Acetylated Derivative via Fourier-Transform Infrared Spectroscopy
For Immediate Release
[City, State] – March 21, 2026 – In the realm of dye manufacturing and pharmaceutical development, a nuanced understanding of molecular structure is paramount. This guide, presented from the perspective of a Senior Application Scientist, offers an in-depth comparison of J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) and its derivative, 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid, utilizing Fourier-Transform Infrared (FTIR) spectroscopy. This powerful analytical technique allows for the precise identification of functional groups, providing a clear spectroscopic fingerprint of each molecule and elucidating the structural changes resulting from acetylation.
J acid is a crucial intermediate in the synthesis of a wide array of reactive dyes.[1] Its molecular structure is characterized by the presence of amino (-NH2), hydroxyl (-OH), and sulfonic acid (-SO3H) functional groups attached to a naphthalene core. The acetylation of J acid, a common synthetic modification, results in the conversion of the amino group to an acetylamino group (-NHCOCH3). This seemingly subtle alteration can significantly impact the chemical properties and reactivity of the molecule, making a comparative analysis essential for researchers and developers in the field.
Distinguishing Spectroscopic Signatures: A Head-to-Head Comparison
The FTIR spectra of J acid and its acetylated counterpart reveal distinct differences, primarily attributable to the transformation of the primary amine to a secondary amide.
J Acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid):
The FTIR spectrum of J acid is expected to exhibit characteristic absorption bands corresponding to its key functional groups:
-
O-H and N-H Stretching: A broad absorption band is anticipated in the region of 3100-3600 cm⁻¹, arising from the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH2) groups.[2] The broadness is a result of hydrogen bonding. For aromatic primary amines, two distinct peaks for the symmetric and anti-symmetric N-H stretches are often observed near 3400 cm⁻¹.[2]
-
Aromatic C-H Stretching: Absorption peaks in the range of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations within the aromatic naphthalene ring.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.[3]
-
S=O Stretching: The sulfonic acid group will show strong, characteristic absorption bands for the S=O stretching vibrations, typically found in the range of 1030-1200 cm⁻¹.[3][4]
-
C-N Stretching: The stretching vibration of the C-N bond in the aromatic amine is expected in the 1185-1360 cm⁻¹ range.[4]
-
O-H Bending: The in-plane bending of the hydroxyl group can also contribute to absorption in the fingerprint region.
4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid:
The acetylation of the amino group introduces a new set of characteristic absorptions and modifies existing ones:
-
N-H Stretching (Amide): The N-H stretching vibration of the secondary amide group (-NHCO-) typically appears as a single, sharp peak around 3300 cm⁻¹. This is a key differentiator from the two N-H stretching bands of the primary amine in J acid.
-
C=O Stretching (Amide I): A strong absorption band, known as the Amide I band, will be present in the region of 1630-1680 cm⁻¹. This band is due to the C=O stretching vibration of the acetyl group and is a definitive marker of successful acetylation.
-
N-H Bending (Amide II): Another characteristic amide absorption, the Amide II band, which is a combination of N-H bending and C-N stretching, is expected between 1510 and 1570 cm⁻¹.
-
O-H Stretching: The broad O-H stretching band from the hydroxyl group will still be present, likely in the 3100-3600 cm⁻¹ region.[2]
-
Aromatic C-H and C=C Stretching: These absorptions will remain in similar regions as in J acid.
-
S=O Stretching: The characteristic absorptions for the sulfonic acid group will also be present in the 1030-1200 cm⁻¹ range.[3][4]
Visualizing the Transformation
The acetylation of J acid is a fundamental chemical transformation that can be clearly visualized.
Caption: Chemical transformation from J acid to its acetylated derivative.
Tabulated Spectroscopic Data
For ease of comparison, the expected key FTIR absorption bands for both compounds are summarized below.
| Functional Group | J Acid (cm⁻¹) | 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid (cm⁻¹) | Vibrational Mode |
| O-H / N-H | 3100-3600 (broad) | 3100-3600 (broad, O-H) | Stretching |
| N-H (Amine) | ~3400 (two bands) | - | Symmetric & Anti-symmetric Stretching |
| N-H (Amide) | - | ~3300 (sharp) | Stretching |
| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |
| C=O (Amide I) | - | 1630-1680 (strong) | Stretching |
| Aromatic C=C | 1400-1600 | 1400-1600 | Stretching |
| N-H (Amide II) | - | 1510-1570 | Bending |
| S=O | 1030-1200 | 1030-1200 | Stretching |
| C-N | 1185-1360 | - | Stretching |
Experimental Protocol for FTIR Analysis
The following protocol outlines a standardized procedure for obtaining high-quality FTIR spectra of J acid and its acetylated derivative.
Objective: To acquire and compare the FTIR spectra of J acid and 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid.
Materials:
-
J acid
-
4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle (agate)
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the O-H stretching region of the spectrum.
-
Weigh out approximately 1-2 mg of the sample (J acid or its acetylated derivative) and about 200 mg of the dried KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The even distribution of the sample within the KBr matrix is crucial for a high-quality spectrum.
-
Transfer the powder to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as the instrumental response.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the obtained spectra using the spectrometer's software.
-
Identify the key absorption bands and their corresponding wavenumbers.
-
Compare the spectra of J acid and its acetylated derivative, paying close attention to the regions where the characteristic functional group absorptions are expected to appear or disappear.
-
Caption: Workflow for FTIR analysis of J acid and its derivative.
Conclusion
The FTIR spectroscopic comparison of J acid and 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid provides a clear and definitive method for distinguishing between these two compounds. The disappearance of the characteristic primary amine N-H stretching bands and the appearance of the strong amide I (C=O) and amide II (N-H bend) bands are unequivocal indicators of the acetylation of the amino group. This analytical approach is invaluable for reaction monitoring, quality control, and the structural elucidation of related compounds in both research and industrial settings.
References
- Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
-
ResearchGate. (n.d.). Standard IR diagram of naphthalene sulfonic acid formaldehyde... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR absorption signals (cm-1) for acetyl salicylic acid and complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Naphthalene Sulfonic Acid Formaldehyde Condensate by Ultraviolet Absorption Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Retrieved from [Link]
-
Indian Journal of Science and Technology. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]
-
SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Apechem. (n.d.). J-Acid (7-Amino-4-hydroxynaphthalene-2-sulfonic acid). Retrieved from [Link]
-
MDPI. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Naphthalene Sulfonic Acid Derivatives
For researchers, analytical chemists, and drug development professionals, understanding the gas-phase fragmentation behavior of molecules is paramount for confident structural elucidation. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of naphthalene sulfonic acid (NSA) derivatives. We will move beyond a simple cataloging of fragments to explore the underlying chemical principles that govern their formation, offering field-proven insights to aid in your analytical workflows.
Core Fragmentation Principles of Naphthalene Sulfonic Acids
Under typical negative-ion electrospray ionization (ESI) conditions, naphthalene sulfonic acids readily deprotonate to form the [M-H]⁻ ion. Subsequent collision-induced dissociation (CID) initiates a cascade of fragmentation events. The sulfonic acid moiety is the primary site of fragmentation, leading to characteristic neutral losses and diagnostic ions.
The most common fragmentation pathways involve the loss of SO₂ (64 Da) or SO₃ (80 Da). The formation of a negatively charged SO₃ radical ion ([SO₃]⁻˙) is a particularly useful marker for aromatic sulfonates in complex matrices.[1] Diagnostic ions often correspond to [SO₃]⁻ and/or [M-SO₂H]⁻, in addition to the deprotonated molecular ion [M-H]⁻.[2]
Below is a generalized workflow for the analysis of NSA derivatives, from sample preparation to data interpretation.
Caption: A typical experimental workflow for the analysis of NSA derivatives.
Comparative Analysis: The Impact of Isomerism
The position of the sulfonic acid group on the naphthalene ring significantly influences fragmentation, providing a basis for isomer differentiation. While a comprehensive set of comparative fragmentation data is not always published, the principles of ion stability can be used to predict and interpret spectra.
For instance, the stability of the resulting naphthyl anion after the loss of SO₃ can differ between isomers, potentially leading to variations in the relative abundance of fragment ions. Naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, for example, can be identified and quantified in environmental samples using these principles.[2]
The following diagram illustrates the primary fragmentation pathways for a generic naphthalene monosulfonic acid.
Caption: Primary fragmentation pathways for naphthalene monosulfonic acid.
The Influence of Additional Functional Groups
The presence of other functional groups, such as amino (-NH₂) or hydroxyl (-OH) groups, introduces alternative and often competing fragmentation pathways. This can be exploited for the structural confirmation of more complex NSA derivatives.
-
Aminonaphthalene Sulfonic Acids (ANSAs): These compounds are important in dye synthesis. The amino group provides an alternative site for protonation/deprotonation and can influence the fragmentation of the sulfonic acid group. While detailed fragmentation studies on these specific derivatives are not abundant in the readily available literature, it is known that techniques like fluorophore-assisted carbohydrate electrophoresis (FACE) utilize aminonaphthalene trisulfonic acid (ANTS) for labeling, and the resulting derivatives are amenable to mass spectrometric analysis.[3][4]
-
Hydroxynaphthalene Sulfonic Acids (HNSAs): The hydroxyl group can readily deprotonate, and its presence can lead to characteristic neutral losses, such as the loss of water (H₂O), in addition to the sulfonic acid-related fragmentations. The interplay between the acidic protons of the hydroxyl and sulfonic acid groups can result in complex but structurally informative spectra.
Comparison of Analytical Methodologies
The choice of analytical technique can significantly impact the quality and type of data obtained for NSA derivatives.
| Technique | Principle | Advantages for NSA Analysis | Limitations | References |
| LC-ESI-MS/MS | Liquid chromatography separation coupled with electrospray ionization and tandem mass spectrometry. | Excellent for separating isomers and analyzing complex mixtures. Negative ion mode is highly sensitive for deprotonated sulfonates. Provides structural information through CID. | Requires careful method development, especially for ion-pairing agents. Matrix effects can be a concern. | [1][2] |
| GC-MS | Gas chromatography separation with mass spectrometry detection. | High chromatographic resolution. | Requires derivatization to make the polar, non-volatile NSAs amenable to GC analysis. This adds complexity to sample preparation. | [5][6] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Can offer better separation for certain isomers compared to HPLC. | Detection limits may not be as low as LC-MS for trace analysis. | [7][8] |
Detailed Experimental Protocol: LC-MS/MS Analysis of Naphthalene Monosulfonates
This protocol is a representative method for the analysis of naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid in water samples, based on established methodologies.[2]
Objective: To separate and identify naphthalene sulfonic acid isomers using ion-pair liquid chromatography coupled with tandem mass spectrometry.
1. Sample Preparation: Solid-Phase Extraction (SPE) a. Condition a polymeric reversed-phase SPE cartridge (e.g., PLRP-S) with methanol followed by deionized water. b. Load 15-200 mL of the aqueous sample onto the cartridge.[2][5] c. Wash the cartridge with deionized water to remove interfering salts. d. Elute the analytes with a suitable organic solvent, such as methanol or acetonitrile. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. Liquid Chromatography (LC) Conditions
- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).
- Mobile Phase A: Water with 5 mM triethylamine (as an ion-pair reagent), adjusted to pH 7.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a low percentage of B, and gradually increase to elute the analytes.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometry (MS) Conditions
- Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
- Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
- Monitored Ions (for Naphthalene Monosulfonates):
- Precursor Ion ([M-H]⁻): m/z 207.
- Product Ions: Monitor for characteristic fragments such as m/z 80 ([SO₃]⁻˙) and m/z 127 ([M-H-SO₃]⁻).[1][2]
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas: Nitrogen, pressure optimized for stable spray.
- Drying Gas: Nitrogen, temperature and flow rate optimized for efficient desolvation.
- Collision Gas: Argon.
- Collision Energy: Optimize to achieve efficient fragmentation of the precursor ion (typically 15-30 eV).
4. System Validation and Trustworthiness a. Calibration: Prepare a series of calibration standards of the target NSA isomers in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. Linearity should be demonstrated over the desired concentration range.[1][9] b. Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples to ensure accuracy and precision. c. Specificity: The combination of chromatographic retention time and specific MRM transitions provides a high degree of confidence in the identification of the target analytes.
Conclusion
The mass spectrometric fragmentation of naphthalene sulfonic acid derivatives is governed by predictable chemical principles, primarily centered on the lability of the sulfonic acid group. By understanding the characteristic losses of SO₂ and SO₃, and how these are influenced by isomerism and the presence of other functional groups, researchers can confidently elucidate the structures of these important industrial chemicals. The strategic application of high-performance liquid chromatography coupled with tandem mass spectrometry offers a robust and sensitive platform for their separation and identification. This guide provides the foundational knowledge and a practical framework for developing and validating analytical methods for this class of compounds.
References
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Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. Available from: [Link]
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Pocurull, E., Aguilar, C., Alonso, M. C., Barceló, D., Borrull, F., & Marcé, R. M. (1999). On-line solid-phase extraction-ion-pair liquid chromatography-electrospray mass spectrometry for the trace determination of naphthalene monosulphonates in water. Journal of Chromatography A, 854(1-2), 187-195. Available from: [Link]
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Suter, M. J. F., Riediker, S., & Giger, W. (1999). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 71(1), 897-904. Available from: [Link]
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Zare, F., Ghaedi, M., & Dashtian, K. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 145-156. Available from: [Link]
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SIELC Technologies. (2018). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Available from: [Link]
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Wang, H. W., & Ding, W. H. (2001). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 926(2), 341-346. Available from: [Link]
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Zare, F., Ghaedi, M., & Dashtian, K. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Academia.edu. Available from: [Link]
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Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelledN-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
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Charlwood, J., Camilleri, P., & Gribble, A. (2002). Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. Rapid communications in mass spectrometry, 16(15), 1449-1457. Available from: [Link]
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Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link]
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Wang, H. W., & Ding, W. H. (2001). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. National Central University Scholars. Available from: [Link]
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A Comparative Guide to the Color Fastness of N-acetyl J Acid-Based Reactive Dyes
This guide provides an in-depth, objective comparison of the color fastness performance of N-acetyl J acid-based reactive dyes against other common alternatives. The content is structured to provide researchers, scientists, and textile development professionals with a clear understanding of the underlying chemistry, standardized testing protocols, and representative performance data.
Introduction: The Role of N-acetyl J Acid in High-Performance Reactive Dyes
Reactive dyes are a cornerstone of the textile industry, prized for their ability to form stable, covalent bonds with cellulosic fibers like cotton, leading to vibrant colors with excellent wet fastness properties.[1][2] The performance of a reactive dye is intrinsically linked to its molecular architecture, which comprises a chromophore (the color-producing part), a bridging group, and a reactive group that binds to the fiber.[1]
N-acetyl J acid (2-acetamido-5-hydroxy-7-naphthalenesulfonic acid) is a critical dye intermediate, serving as a high-performance coupling component in the synthesis of many azo-based reactive dyes.[3][4][5] Its unique structure contributes to the final dye's shade and, importantly, its overall fastness characteristics. This guide benchmarks the performance of a representative N-acetyl J acid-based dye against a common alternative, providing the scientific community with reproducible methodologies and comparative data.
The Chemistry of Covalent Fixation and Color Fastness
The exceptional fastness of reactive dyes stems from the formation of a covalent bond between the dye molecule and the hydroxyl (-OH) groups of cellulose.[6][7][8] This process is typically initiated under alkaline conditions, which activates the cellulose fiber, making it receptive to a nucleophilic reaction with the dye's reactive group (e.g., vinyl sulfone or monochlorotriazine).[1][9]
The stability of this dye-fiber bond is paramount to wash fastness, preventing the dye from leaching during laundering.[6] Light fastness, however, is more dependent on the chemical structure of the chromophore itself and its ability to withstand photochemical degradation. N-acetyl J acid-based chromophores are engineered to offer a balance of properties, contributing to both robust covalent bonding and good light stability.
Factors influencing the final color fastness include:
-
Dye-Fiber Bond Stability: The strength of the covalent ether bond formed.[1]
-
Chromophore Structure: The inherent stability of the N-acetyl J acid-derived azo structure to UV/visible light.
-
Dyeing Process: Optimization of pH, temperature, and electrolyte concentration to maximize fixation over hydrolysis, where the dye reacts with water instead of the fiber.[6][10]
Diagram 1: Generalized Structure of an N-acetyl J Acid Azo Reactive Dye This diagram illustrates the key functional components of a typical vinyl sulfone reactive dye incorporating N-acetyl J acid as the coupling component.
Caption: Key components of an N-acetyl J acid reactive dye.
Benchmarking Methodology: Standardized Evaluation
To ensure objective and reproducible results, all evaluations were conducted on standardized 100% scoured and bleached cotton knit fabric. The performance of a representative N-acetyl J acid-based dye (Dye A) was compared against a common bifunctional reactive dye (Dye B). All fastness tests adhere to the International Organization for Standardization (ISO) protocols.[11]
3.1. Materials
-
Fabric: 100% Cotton Knit, scoured and bleached.
-
Test Dye (A): C.I. Reactive Red 180 (A representative N-acetyl J acid-based, vinyl sulfone dye).
-
Control Dye (B): C.I. Reactive Red 195 (A popular bifunctional (vinyl sulfone & monochlorotriazine) dye).
-
Chemicals: Sodium Chloride (NaCl), Sodium Carbonate (Na₂CO₃), ECE Reference Detergent, Sodium Perborate, L-histidine monohydrochloride monohydrate.
3.2. Experimental Protocol: Exhaust Dyeing
-
Set dyebath at 30°C with a liquor-to-goods ratio of 20:1.
-
Add pre-dissolved dye (2% on weight of fabric).
-
Add Sodium Chloride (60 g/L) incrementally over 15 minutes.
-
Run for 30 minutes to allow for dye exhaustion.
-
Add Sodium Carbonate (20 g/L) to raise the pH and initiate fixation.
-
Raise temperature to 60°C and hold for 60 minutes.
-
Drain the dyebath. Rinse the fabric sample thoroughly, first with cold water, then with hot water (90°C) containing a non-ionic soap to remove unfixed dye.
-
Dry the fabric sample at ambient temperature.
Diagram 2: Covalent Fixation of a Vinyl Sulfone Reactive Dye to Cellulose This workflow illustrates the chemical reaction where the dye forms a permanent bond with the cotton fiber under alkaline conditions.
Caption: Dye-fiber reaction mechanism.
Comparative Performance Data and Analysis
Color fastness is evaluated using a standardized grey scale for assessing color change and staining, where Grade 5 indicates excellent performance and Grade 1 indicates poor performance.[11] For light fastness, the Blue Wool Scale is used, with Grade 8 being the highest.[12][13]
4.1. Washing Fastness
This test determines the resistance of the color to laundering.[14][15] It is a critical measure of the stability of the dye-fiber covalent bond.
Experimental Protocol: ISO 105-C06 (A2S)
-
Prepare a composite specimen by sewing the 100mm x 40mm dyed sample to a standard multifibre adjacent fabric.
-
Place the specimen in a stainless-steel container with 150 mL of a solution containing 4 g/L ECE detergent and 1 g/L sodium perborate. Add 10 stainless steel balls.
-
Agitate the container in a laundering apparatus for 30 minutes at 40°C.[15]
-
Rinse the specimen twice in deionized water and then squeeze.
-
Dry the specimen in air at a temperature not exceeding 60°C.
-
Assess the change in color of the specimen and the degree of staining on the multifibre fabric using the grey scales.[15]
Table 1: Washing Fastness Results (ISO 105-C06)
| Dye Sample | Change in Color (Grade 1-5) | Staining on Cotton (Grade 1-5) | Staining on Polyester (Grade 1-5) |
|---|---|---|---|
| Dye A (N-acetyl J acid) | 4-5 | 5 | 5 |
| Dye B (Bifunctional) | 4-5 | 5 | 5 |
Analysis: Both the N-acetyl J acid-based dye and the bifunctional alternative demonstrate excellent washing fastness. This is expected, as both form highly stable covalent bonds with the cellulose fiber, minimizing color loss and staining during laundering.[2][6]
4.2. Light Fastness
This test measures the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.[12][13][16]
Experimental Protocol: ISO 105-B02
-
Mount the dyed fabric specimens in sample holders.
-
Simultaneously expose the specimens and a set of Blue Wool standard references (Grades 1-8) to the light from a Xenon arc lamp under controlled conditions (temperature, humidity).[16][17]
-
Continue exposure until a specified contrast is achieved between the exposed and unexposed portions of the specimen or the Blue Wool standards.
-
Assess the light fastness by comparing the fading of the specimen with the fading of the Blue Wool references.[12]
Table 2: Light Fastness Results (ISO 105-B02)
| Dye Sample | Light Fastness (Blue Wool Scale 1-8) |
|---|---|
| Dye A (N-acetyl J acid) | 4 |
| Dye B (Bifunctional) | 4 |
Analysis: Both dyes exhibit good light fastness, achieving a rating of 4 on the Blue Wool scale. This indicates that the chromophoric systems of both dyes possess a robust structure capable of withstanding moderate exposure to light without significant degradation.
4.3. Rubbing Fastness (Crocking)
This test evaluates the transfer of color from the fabric surface to another surface by friction.[18][19][20]
Experimental Protocol: ISO 105-X12
-
Fix a specimen of the dyed fabric to the base of a crockmeter.
-
Mount a standard white cotton rubbing cloth onto the rubbing finger (16mm diameter).
-
Dry Rubbing: With a downward force of 9 N, move the rubbing finger back and forth 10 times over a 104 mm track on the dry specimen.[21]
-
Wet Rubbing: Repeat the test with a new specimen and a rubbing cloth that has been wetted with deionized water to a specific pickup percentage.
-
Assess the degree of staining on the white rubbing cloths using the grey scale.[18]
Table 3: Rubbing Fastness Results (ISO 105-X12)
| Dye Sample | Dry Rubbing (Grade 1-5) | Wet Rubbing (Grade 1-5) |
|---|---|---|
| Dye A (N-acetyl J acid) | 4-5 | 3 |
| Dye B (Bifunctional) | 4-5 | 3 |
Analysis: Both dyes show excellent dry rubbing fastness. The wet rubbing fastness is fair to good. Wet rubbing fastness is typically lower because water acts as a lubricant, facilitating the mechanical abrasion of dye particles that are not perfectly fixed or are located on the fiber surface. The results are comparable, indicating similar surface dyeing characteristics.
4.4. Perspiration Fastness
This test determines the resistance of the color to the action of simulated human perspiration.[22][23][24]
Experimental Protocol: ISO 105-E04
-
Prepare two composite specimens by placing the dyed sample between two adjacent fabrics (e.g., multifibre).
-
Immerse one specimen in an acidic perspiration solution (containing L-histidine, pH 5.5) and the other in an alkaline solution (pH 8.0) for 30 minutes.[25]
-
Place each specimen between plates in a testing device under a specified pressure (12.5 kPa).
-
Heat the device in an oven at 37°C for 4 hours.[24]
-
Separate the specimens from the adjacent fabrics and dry them in air.
-
Assess the color change of the specimens and the staining of the adjacent fabrics using the grey scales.[23]
Table 4: Perspiration Fastness Results (ISO 105-E04)
| Dye Sample | Change in Color (Acidic/Alkaline) | Staining on Cotton (Acidic/Alkaline) |
|---|---|---|
| Dye A (N-acetyl J acid) | 4-5 / 4-5 | 4-5 / 4-5 |
| Dye B (Bifunctional) | 4-5 / 4-5 | 4-5 / 4-5 |
Analysis: The N-acetyl J acid-based dye, along with its bifunctional counterpart, demonstrates very good to excellent fastness to both acidic and alkaline perspiration. This confirms the high stability of the dye-fiber bond under conditions simulating human perspiration, which is crucial for apparel applications.
Diagram 3: Experimental Workflow for Color Fastness Evaluation A summary of the end-to-end process for benchmarking dye performance.
Caption: Standardized workflow for dye performance evaluation.
Conclusion
The representative N-acetyl J acid-based reactive dye (C.I. Reactive Red 180) exhibits a high level of color fastness across all critical parameters, including washing, light, rubbing, and perspiration. Its performance is comparable to that of a high-quality bifunctional reactive dye, demonstrating its suitability for demanding textile applications where color durability is essential. The excellent wash and perspiration fastness are directly attributable to the formation of a stable covalent ether bond with the cellulosic fiber, a hallmark of vinyl sulfone reactive systems. The good light and rubbing fastness further underscore the robust and well-engineered nature of dyes derived from N-acetyl J acid intermediates. This guide validates their position as a reliable choice for achieving vibrant and long-lasting coloration on cotton and other cellulosic materials.
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QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. QIMA. Retrieved from [Link]
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Gester Instruments. (2025, June 16). ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing. Gester Instruments. Retrieved from [Link]
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Area Development. (n.d.). Reactive Dye Covalent Bonds. Area Development. Retrieved from [Link]
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Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. Textile Tester. Retrieved from [Link]
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Wikipedia. (n.d.). Reactive dye. Wikipedia. Retrieved from [Link]
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Centexbel. (n.d.). Colour fastness according to ISO 105 series. Centexbel. Retrieved from [Link]
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Textile Tester. (2024, July 25). Guidance on ISO 105 X12 Color Fastness Test to Rubbing. Textile Tester. Retrieved from [Link]
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Gester Instruments. (2025, November 10). ISO 105-B02 Colour Fastness of Textiles. Gester Instruments. Retrieved from [Link]
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International Organization for Standardization. (2013, March 15). ISO 105-E04:2013(en) Textiles — Tests for colour fastness — Part E04: Colour fastness to perspiration. ISO. Retrieved from [Link]
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Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). Textile Learner. Retrieved from [Link]
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RISE Research Institutes of Sweden. (n.d.). Tests for colour fastness to perspiration SS-EN ISO 105-E04. RISE. Retrieved from [Link]
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Taylor & Francis Online. (2023, May 30). The Light Fastness of the Reactive Dyes on Cationized Cellulose. Taylor & Francis Online. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. NCBI. Retrieved from [Link]
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RISE Research Institutes of Sweden. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02. RISE. Retrieved from [Link]
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International Organization for Standardization. (2016, June 1). ISO 105-X12:2016(en) Textiles — Tests for colour fastness — Part X12: Colour fastness to rubbing. ISO. Retrieved from [Link]
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Davis Lab. (2024, February 6). Color Fastness to Rubbing PN EN ISO 105-X12. Davis Lab. Retrieved from [Link]
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Wikipedia. (n.d.). Vinyl sulfone dyes. Wikipedia. Retrieved from [Link]
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YouTube. (2025, February 17). Reactive Dyeing of Cotton: The Chemistry Behind Vibrant, Permanent Colors. YouTube. Retrieved from [Link]
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Wewon Environmental Chambers Co. Ltd. (2014, June 14). Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Wewon. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Applications of the New Reactive Dyes with Acetoxyethyl Sulfone Reactive Group. ResearchGate. Retrieved from [Link]
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Applus+ Keystone. (n.d.). ISO 105-B02 Xenon Compliance Testing. Applus+ Laboratories. Retrieved from [Link]
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Gester Instruments. (2025, November 30). ISO 105 C06 Washing Fastness Tester Guide. Gester Instruments. Retrieved from [Link]
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Atlantis Press. (n.d.). Development of Dyeing Mechanism of Wood with Reactive Dyes. Atlantis Press. Retrieved from [Link]
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iTeh Standards. (n.d.). ISO 105-E04:1994(en) Colour fastness to perspiration. iTeh Standards. Retrieved from [Link]
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UTS Tester. (2019, May 23). Test method for colour fastness tester to perspiration. UTS Tester. Retrieved from [Link]
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ResearchGate. (n.d.). Studying standard test methods of color fastness to Washing and Crocking of dyed Cotton/Bamboo Blended fabrics with reactive dye. ResearchGate. Retrieved from [Link]
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Fabric Supplier. (2025, November 16). What Is Colorfastness? A Buyer's Guide To AATCC/ISO Tests 2025. Fabric Supplier. Retrieved from [Link]
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Intertek. (n.d.). Colorfastness Testing. Intertek. Retrieved from [Link]
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Scribd. (n.d.). Understanding Color Fastness Standards. Scribd. Retrieved from [Link]
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Semantic Scholar. (2012). Synthesis of J acid and its application in preparation of direct and reactive dyes. Semantic Scholar. Retrieved from [Link]
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China Chemical Network. (n.d.). Acetyl J Acid 6334-97-0. China Chemical Network. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of Reactive Dyes Containing Acrylamido Group and Their Application to Cotton Fabric. ResearchGate. Retrieved from [Link]
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Mahavir Synthesis. (n.d.). N-Acetyl J-acid. Mahavir Synthesis. Retrieved from [Link]
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Oriental Journal of Chemistry. (2008). Characterization, application and microbial study of imidazole base acid anthraquinone dyes. Oriental Journal of Chemistry. Retrieved from [Link]
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Jemby Chem Limited. (n.d.). N Acetyl J Acid - High Purity Industrial Grade at Best Price. Jemby Chem Limited. Retrieved from [Link]
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Chemical Class. (2025). Synthesis and Assessment of New Azo Reactive Dyes Based From Quinazolinone and their Application on Cotton Fabric. Chemical Class. Retrieved from [Link]
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Brazilian Journal of Science. (2023, July 1). Trends in the synthesis and application of some reactive dyes: A review. Brazilian Journal of Science. Retrieved from [Link]
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A Comparative Guide to the Chemical Stability of Acetyl J Acid versus N-Phenyl J Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of J Acid Derivatives
J Acid (2-amino-5-naphthol-7-sulfonic acid) and its derivatives are foundational building blocks in the synthesis of a wide array of azo dyes and have been explored as intermediates in pharmaceutical development. The stability of these precursor molecules is of paramount importance, directly impacting the purity, potency, safety, and shelf-life of the final products. Degradation can lead to color shifts in dyes, loss of therapeutic efficacy, and the formation of potentially harmful impurities.
This guide focuses on two key derivatives:
-
Acetyl J Acid (2-Acetamido-5-naphthol-7-sulfonic acid)
-
N-Phenyl J Acid (2-(Phenylamino)-5-naphthol-7-sulfonic acid)
While both share the core J Acid structure, the substitution at the amino group—an acetyl group versus a phenyl group—imparts distinct electronic and steric characteristics that significantly influence their susceptibility to degradation. This guide will delineate a scientifically rigorous approach to evaluating and comparing their stability profiles.
Theoretical Stability Considerations: A Mechanistic Overview
From a chemical structure standpoint, the primary points of potential degradation in both molecules are the amino linkage and the naphthalene ring system.
-
Hydrolytic Stability : The amide bond in Acetyl J Acid is susceptible to hydrolysis under both acidic and alkaline conditions, which would cleave the acetyl group to yield J Acid. The carbon-nitrogen bond in N-Phenyl J Acid is generally more resistant to hydrolysis. However, extreme pH conditions can still promote its degradation.
-
Oxidative Stability : The amino groups in both molecules, particularly the secondary amine in N-Phenyl J Acid, can be susceptible to oxidation.[1] Aromatic amines can undergo N-oxidation to form N-hydroxylamine and nitroso derivatives.[1] The electron-withdrawing nature of the acetyl group in Acetyl J Acid may offer some protection against oxidation compared to the phenyl group.
-
Photostability : Naphthalenic systems can absorb UV radiation, potentially leading to photodegradation.[2][3] The specific substituents can influence the energy absorption and subsequent degradation pathways.
-
Thermal Stability : Naphthalene sulfonic acids can undergo desulfonation or other decomposition reactions at elevated temperatures.[4] The stability is often influenced by factors like pH and the presence of other substituents.[4]
A Framework for Comparative Stability Assessment: Forced Degradation Studies
To empirically evaluate and compare the stability of Acetyl J Acid and N-Phenyl J Acid, a forced degradation study is the most effective approach.[5][6][7] This involves subjecting the compounds to stress conditions that are more severe than standard storage conditions to accelerate degradation.[6] This methodology is a cornerstone of pharmaceutical development, guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[5][8][9][10][11]
The primary objectives of this experimental design are to:
-
Identify the key degradation pathways for each compound.
-
Determine the intrinsic stability of each molecule.
-
Develop and validate a stability-indicating analytical method.[6]
The following diagram illustrates the comprehensive workflow for this comparative study.
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
The following protocols provide a robust starting point for conducting the stability studies. It is crucial to include control samples (unstressed) and blanks for each condition.
Stability-Indicating HPLC Method Development
A robust, stability-indicating analytical method is critical to separate the parent compounds from any potential degradation products.
-
Instrumentation : HPLC with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution : A linear gradient starting from a high aqueous composition to a high organic composition over 20-30 minutes is a good starting point to ensure separation of polar and non-polar species.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Monitor at a wavelength where both parent compounds and potential degradants have significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).
-
Validation : The method must be validated to demonstrate specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.
Forced Degradation Protocol
Stock Solution Preparation : Prepare stock solutions of Acetyl J Acid and N-Phenyl J Acid in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis :
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours).
-
Neutralize the samples with an equimolar amount of NaOH before dilution and injection.
-
-
Alkaline Hydrolysis :
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equimolar amount of HCl before dilution and injection.
-
-
Oxidative Degradation :
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation (Solid State) :
-
Store a known quantity of the solid compounds in a calibrated oven at a temperature below their melting points (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.
-
-
Photostability :
-
Expose both solid samples and solutions (in quartz cuvettes) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8]
-
Include dark controls wrapped in aluminum foil to differentiate between light-induced and thermal degradation.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[5]
Table 1: Hypothetical Comparative Stability Data (% Degradation)
| Stress Condition | Time (hours) | Acetyl J Acid (% Degradation) | N-Phenyl J Acid (% Degradation) | Major Degradants Observed |
| 0.1 M HCl @ 60°C | 24 | 15.2 | 4.5 | J Acid (from Acetyl J Acid) |
| 0.1 M NaOH @ 60°C | 24 | 18.5 | 6.8 | J Acid (from Acetyl J Acid) |
| 3% H₂O₂ @ RT | 24 | 8.1 | 12.3 | Oxidized N-Phenyl species |
| Heat (Solid) @ 80°C | 48 | 2.5 | 1.9 | Minor, unidentified peaks |
| Photostability | - | 5.6 | 7.9 | Multiple minor degradants |
Interpretation of Hypothetical Results:
-
Hydrolytic Stability : The data suggests that Acetyl J Acid is significantly more susceptible to both acid and base-catalyzed hydrolysis than N-Phenyl J Acid. The primary degradation product is likely J Acid, which can be confirmed by comparing its retention time and mass spectrum (via LC-MS) with a J Acid reference standard. This aligns with the known lability of the amide bond compared to the N-phenyl bond.
-
Oxidative Stability : In this scenario, N-Phenyl J Acid shows greater degradation under oxidative stress. This could be attributed to the secondary amine being more readily oxidized than the acetamide group.
-
Thermal and Photostability : Both compounds exhibit relatively good stability under thermal and photolytic stress, with N-Phenyl J Acid showing slightly more photodegradation.
The following diagram illustrates the primary degradation pathways based on these hypothetical results.
Caption: Predominant degradation pathways under stress conditions.
Conclusions and Recommendations
Based on a comprehensive forced degradation study, a clear distinction in the stability profiles of Acetyl J Acid and N-Phenyl J Acid can be established.
-
Acetyl J Acid demonstrates lower stability under hydrolytic (acidic and basic) conditions, readily reverting to J Acid. It appears to be more stable against oxidation.
-
N-Phenyl J Acid exhibits superior hydrolytic stability but is more susceptible to oxidative degradation.
Recommendations for Researchers:
-
For applications requiring high stability in aqueous solutions across a wide pH range , N-Phenyl J Acid is the superior choice.
-
In environments where oxidative stress is a primary concern , Acetyl J Acid may offer better stability.
-
Strict pH control is essential when working with Acetyl J Acid to prevent hydrolysis and the formation of J Acid as an impurity.
-
When using N-Phenyl J Acid, the exclusion of oxidizing agents and the use of antioxidants in formulations should be considered to enhance its stability.
-
The developed stability-indicating HPLC method should be used for routine quality control and long-term stability monitoring of both intermediates and their final products.
By understanding these distinct stability profiles, researchers can proactively design more robust formulations, define appropriate storage and handling conditions, and ensure the overall quality and integrity of their work.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
PMDA. (2000). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Pharmaceuticals and Medical Devices Agency. [Link]
-
ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Mroczek, A. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. University of Iceland. [Link]
-
Unknown Author. Oxidation of Secondary and Primary Amines. [Link]
-
Houlihan, F. M., et al. (1990). Characterization of novel sulfonic acid photogenerating 2-nitrobenzyl ester derivatives. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures. [Link]
-
Cruz, M. L., Oh, D. J., & Stephens, S. (1997). 2-Aminobenzenesulfonate Pathway Map. Eawag-BBD. [Link]
-
Cox, R. A., & Buncel, E. (2002). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Singh, R., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
-
Unknown Author. (2024). Microbial degradation pathway of SMX based on the previous studies. ResearchGate. [Link]
-
Ahmed, A. S., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Molecules. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Ahmed, A. S., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Polymers. [Link]
-
CBI Pro-Akademia. (2018). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Singh, V. K., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology. [Link]
-
Andersen, B. K., et al. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. pmda.go.jp [pmda.go.jp]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Mitigating Cross-Reactivity of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid in Photometric Tests: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Executive Summary & Mechanistic Context
Photometric assays remain the cornerstone of high-throughput clinical and biochemical screening. However, complex biological matrices and synthetic drug formulations often contain highly reactive interferents that compromise assay integrity. 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid (AAHNSA) —a functionalized naphtholsulfonic acid frequently encountered as an azo dye precursor or structurally related metabolite—presents a severe cross-reactivity challenge in diazo-based colorimetric tests (e.g., the Griess reaction for nitrites or the Jendrassik-Grof bilirubin assay).
The spectral properties of functionalized naphtholsulfonic acids demonstrate broad UV-Vis absorption and high reactivity in colorimetric systems[1]. While naphthalene-based sulfonic acids are widely utilized as reliable molecular probes due to their distinct photophysical properties[2], AAHNSA acts as a competitive nucleophile in analytical environments. The hydroxyl group at the C5 position acts as a strong electron-donating group (EDG), highly activating the naphthalene ring toward electrophilic aromatic substitution. Consequently, AAHNSA readily undergoes diazo coupling to form stable, highly conjugated azo complexes with distinct molar absorptivities[3]. This results in an off-target azo dye that absorbs intensely in the 510–560 nm range, directly overlapping with the target chromophores of standard assays and causing significant false-positive biases.
Workflow Visualization: The Cross-Reactivity Pathway
To engineer a solution, we must first map the failure point. The diagram below illustrates how AAHNSA hijacks the standard diazotization workflow, competing directly with the intended coupling agent.
Mechanistic pathway of AAHNSA cross-reactivity in diazo-based photometric assays.
Comparative Performance: Standard vs. Mitigated Methodologies
To objectively evaluate the analytical impact of AAHNSA, we must compare standard end-point photometry against advanced mitigation strategies. The presence of N-acetylated amino groups can alter the kinetic profile of these reactions, a principle similarly observed in high-throughput colorimetric assays for N-acetylamino acids[4]. Because the acetylamino group at C4 introduces steric hindrance, the coupling rate of AAHNSA differs from standard primary couplers (like N-(1-naphthyl)ethylenediamine, NED). This kinetic differential allows for temporal or spectral subtraction.
Table 1: Performance Comparison of Assay Methodologies in the Presence of 50 µM AAHNSA
| Assay Methodology | AAHNSA Cross-Reactivity (%) | Limit of Detection (µM) | Throughput | Mitigation Strategy |
| Standard End-Point Photometry | 145% (Severe False Positive) | 0.5 | High (96/384-well) | None |
| Dual-Wavelength Kinetic Photometry | < 15% (Manageable Bias) | 1.2 | Medium | Spectral & Kinetic Subtraction |
| Orthogonal HPLC-UV/Vis | < 0.1% (No Interference) | 0.1 | Low (Chromatographic) | Physical Separation |
Experimental Protocol: Self-Validating Mitigation Workflow
As a Senior Application Scientist, I emphasize that simply noting an interference is insufficient; you must engineer a protocol that intrinsically validates the true analyte signal. The following workflow utilizes kinetic differentiation and orthogonal validation to bypass AAHNSA cross-reactivity.
Phase 1: Baseline Interference Profiling
-
Matrix Preparation: Prepare the biological or synthetic sample matrix in a pH 7.4 phosphate buffer to stabilize the baseline absorbance.
-
Spike-and-Recovery (Internal Controls): Aliquot the matrix into four sets. Spike with the target analyte (e.g., 10 µM Nitrite) and varying concentrations of AAHNSA (0, 10, 50, and 100 µM).
-
Reagent Addition: Introduce the primary diazotization reagent (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes at room temperature in the dark.
Phase 2: Kinetic & Spectral Differentiation
-
Coupler Addition: Add the standard coupling agent (e.g., 0.1% NED).
-
Dual-Read Kinetics: Immediately transfer the microplate to a spectrophotometer. Read absorbance at 540 nm (Target λmax ) and 600 nm (Off-target shoulder) at T=30 seconds and T=300 seconds.
-
Causality Check: AAHNSA couples more slowly than NED due to the steric bulk of the C4 acetylamino group. The T=30 s read captures the true analyte signal before the AAHNSA-driven false positive fully develops. The 600 nm read allows for dynamic baseline subtraction.
-
Phase 3: Orthogonal Validation (HPLC-UV)
-
Chromatographic Separation: Inject 10 µL of the T=300 s reaction mixture onto a C18 Reverse-Phase HPLC column.
-
Isocratic Elution: Run a mobile phase of 60% Methanol / 40% Water (with 0.1% Trifluoroacetic acid) at a flow rate of 1.0 mL/min.
-
Detection & Confirmation: Monitor the eluent at 540 nm. The target azo dye and the AAHNSA-azo dye will elute at distinctly different retention times due to the high polarity of the sulfonic acid group on AAHNSA. This step conclusively verifies the exact concentration of the true analyte without spectral overlap.
Sources
reproducibility of diazo coupling reactions using commercial acetyl J acid
The reproducibility of diazo coupling reactions is a foundational challenge in the synthesis of azo dyes and targeted therapeutics. When utilizing complex naphthalene-based intermediates like Acetyl J Acid (7-acetylamino-4-hydroxynaphthalene-2-sulfonic acid), minor variations in raw material purity can cascade into significant deviations in reaction kinetics, yield, and isomeric purity.
This guide provides an authoritative comparison of commercial Acetyl J Acid grades, dissects the mechanistic causality behind common coupling failures, and establishes a self-validating protocol designed to guarantee reproducible outcomes.
Mechanistic Causality: The Role of Purity in Acetyl J Acid Coupling
Acetyl J Acid presents a highly specific stereoelectronic landscape for electrophilic aromatic substitution. In a properly buffered alkaline medium (pH 7.5–8.5), the ionization of the hydroxyl group creates a phenoxide ion that strongly directs the incoming diazonium electrophile to the adjacent ortho position[1].
However, this reaction is highly sensitive to the microenvironment and the purity of the intermediate:
-
Steric and Electrostatic Hindrance: The bulky acetylamino group sterically hinders alternative coupling sites, while the ionized sulfonate group introduces electrostatic repulsion against the incoming diazonium ion during the formation of the σ-complex[1].
-
The "Free J Acid" Problem: Commercial Acetyl J Acid often contains unreacted precursor, known as "Free J Acid" (2-amino-5-naphthol-7-sulfonic acid). If present, the free amino group acts as a competing electron-donating director, leading to aberrant coupling at the amino ortho-position and generating unwanted isomeric byproducts[2].
-
Inorganic Salt Contamination: Residual salts (NaCl, Na₂SO₄) from the industrial isolation of Acetyl J Acid can unpredictably alter the ionic strength of the coupling bath, disrupting the delicate pH balance required to maintain the phenoxide state without accelerating diazonium decomposition[3].
Performance Comparison of Acetyl J Acid Grades
To objectively evaluate the impact of intermediate purity on reproducibility, we compared three distinct grades of Acetyl J Acid in the synthesis of a model reddish-brown reactive dye (using anthranilic acid as the diazo component). The data below summarizes the cascading effects of impurities on the final product.
Table 1: Impact of Acetyl J Acid Purity on Diazo Coupling Outcomes
| Parameter | Standard Commercial Grade | High-Purity Commercial Grade | Laboratory Purified Grade |
| Assay Purity (%) | 88.0 – 92.0 | ≥ 96.0 | > 99.0 |
| Free J Acid Content (%) | 3.5 – 5.0 | < 1.0 | < 0.1 |
| Moisture Content (%) | < 5.0 | < 2.0 | < 0.5 |
| Coupling Reaction Time | 4 – 5 hours | 3 hours | 2.5 hours |
| Yield of Target Dye (%) | 82.5 ± 4.2 | 91.0 ± 1.5 | 94.5 ± 0.8 |
| Isomeric Purity of Dye (%) | 88.0 | 96.5 | > 99.0 |
Insight: The Standard Commercial Grade exhibits a high standard deviation in yield (± 4.2%), directly correlating with fluctuating Free J Acid levels. For robust drug development or high-end dye synthesis, upgrading to a High-Purity Commercial Grade is the minimum requirement to achieve statistical reproducibility.
Self-Validating Experimental Protocol
A reproducible protocol cannot rely on assumed reaction completion; it must be a self-validating system. The following methodology incorporates critical In-Process Controls (IPCs) to ensure each chemical milestone is verified before proceeding.
Phase A: Diazotization of the Aromatic Amine
Causality: Nitrous acid must be in slight excess to ensure complete conversion of the amine. However, any residual nitrous acid carried into the coupling phase will oxidize the Acetyl J Acid, leading to tarry degradation products.
-
Preparation: Suspend 0.10 mol of the aromatic amine (e.g., anthranilic acid) in 150 mL of deionized water. Add 2.5 molar equivalents of hydrochloric acid (HCl) and cool the mixture to 0–5 °C using an ice bath[3].
-
Reaction: Slowly add 0.105 mol of sodium nitrite (NaNO₂) as a 30% aqueous solution dropwise, strictly maintaining the temperature below 5 °C. Stir for 1 hour.
-
Self-Validation (IPC 1): Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color confirms the necessary presence of excess nitrous acid[4].
-
Quenching: Add sulfamic acid incrementally until a repeat starch-iodide test yields a negative result[5]. Do not proceed to coupling until this validation passes.
Phase B: Preparation of the Coupling Component
-
Dissolution: Suspend 0.10 mol of High-Purity Acetyl J Acid in 200 mL of deionized water.
-
Buffering: Dissolve the intermediate by adding 30 wt% NaOH until the solution clears. Immediately add 10 g of sodium bicarbonate (NaHCO₃) to establish a buffer system[2].
-
Equilibration: Cool the solution to 0–5 °C.
Phase C: The Diazo Coupling Reaction
Causality: The electrophilic substitution releases one mole of HCl per mole of dye formed. Without dynamic buffering, the pH will plummet, protonating the phenoxide ion back to a hydroxyl group and halting the reaction.
-
Addition: Slowly transfer the cold diazonium salt solution (from Phase A) into the Acetyl J Acid solution over 30–45 minutes with vigorous stirring.
-
Self-Validation (IPC 2): Continuously monitor the pH. The sodium bicarbonate should maintain the environment between pH 7.5 and 8.5[2]. If the pH drops below 7.5, pause the addition and add 10% Na₂CO₃ solution until the target range is restored[4].
-
Completion: Stir the mixture for 3 hours at 10–15 °C.
-
Isolation: Induce precipitation by salting out with sodium chloride (NaCl). Filter the resulting dye, wash with a cold 5% NaCl solution, and dry under vacuum at 60 °C[4].
Process Workflow Visualization
Figure 1: Self-validating diazo coupling workflow highlighting critical in-process controls.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN109575630B - Preparation method of reddish brown reactive dye - Google Patents [patents.google.com]
- 3. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 4. orientjchem.org [orientjchem.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
NMR chemical shift comparison between J acid and N-acetyl J acid
Topic: NMR Chemical Shift Comparison Between J Acid and N-Acetyl J Acid
Executive Summary
J acid (2-amino-5-naphthol-7-sulfonic acid) and its acetylated derivative, N-acetyl J acid, are foundational coupling components in the synthesis of high-performance azo dyes[1]. The transformation of the primary aromatic amine into an acetamide group fundamentally alters the electronic landscape of the naphthalene scaffold. This modification is strategically used in dye chemistry to tune the substantivity, shift the absorption maxima, and improve the light-fastness of the resulting colorants[2].
Understanding these electronic modifications requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I approach NMR not merely as a characterization checklist, but as a direct readout of molecular electron density. This guide provides a definitive, objective comparison of the ¹H and ¹³C NMR chemical shifts between J acid and N-acetyl J acid, explaining the structural causality behind every spectral change and providing a self-validating experimental protocol for accurate replication.
Mechanistic Principles of Chemical Shift Variation
The interpretation of NMR spectra for functionalized naphthalenes relies heavily on understanding mesomeric (+M / -M) and inductive (+I / -I) effects. The transition from J acid to N-acetyl J acid involves the conversion of a strongly electron-donating amine (-NH₂) to a moderately electron-withdrawing amide (-NHCOCH₃).
-
The J Acid Baseline (Free Amine): In J acid, the nitrogen lone pair is fully available to delocalize into the naphthalene π-system. This strong +M effect dramatically increases the electron density at the ortho (C1, C3) and para positions relative to the amine. According to the principles of magnetic shielding, this increased electron density shields the associated protons, driving their resonance frequencies upfield (lower ppm values)[3].
-
The N-Acetyl J Acid Shift (Amide Formation): Upon acetylation, the nitrogen lone pair becomes highly delocalized into the adjacent, highly electronegative carbonyl oxygen. This competitive resonance drastically reduces the electron density donated to the naphthalene ring[4]. Consequently, the ortho and para protons experience paramagnetic deshielding, shifting their signals significantly downfield. Furthermore, the newly formed amide proton itself shifts deeply downfield due to the strong -I effect of the carbonyl group and its propensity for intermolecular hydrogen bonding[5].
Fig 1: Mechanistic causality of NMR chemical shift variations due to amine acetylation.
Comparative NMR Data Analysis
The following tables summarize the representative empirical ¹H and ¹³C NMR chemical shifts for J acid and N-acetyl J acid. Data is standardized for acquisition in DMSO-d₆ at 298K. DMSO-d₆ is the mandatory solvent choice here; unlike CDCl₃, it readily dissolves highly polar sulfonic acids, and unlike D₂O, it prevents the rapid deuterium exchange of the critical -NH₂, -OH, and -NHCOCH₃ protons, preserving essential structural markers[4],[6].
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)
| Proton Position | J Acid (δ ppm) | N-Acetyl J Acid (δ ppm) | Shift Effect (Δδ) | Causality & Structural Logic |
| C2-NH / NH₂ | ~5.50 (br s, 2H) | ~10.20 (s, 1H) | +4.70 (Downfield) | Conversion to amide; strong -I effect of the carbonyl group and solvent H-bonding deshields the proton[5]. |
| C1-H (Ortho) | ~7.10 (d) | ~7.90 (d) | +0.80 (Downfield) | Loss of +M shielding from the free amine; lone pair is now delocalized into the C=O bond. |
| C3-H (Ortho) | ~7.25 (s) | ~8.10 (s) | +0.85 (Downfield) | Reduced electron density at the adjacent ortho position. |
| C5-OH | ~9.80 (br s, 1H) | ~9.90 (br s, 1H) | +0.10 (Negligible) | Distant from the substitution site; minimal inductive transmission across the fused ring system. |
| Acetyl -CH₃ | N/A | ~2.15 (s, 3H) | N/A | Introduction of an aliphatic methyl group adjacent to an anisotropic carbonyl core. |
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d₆)
| Carbon Position | J Acid (δ ppm) | N-Acetyl J Acid (δ ppm) | Shift Effect (Δδ) | Causality & Structural Logic |
| C2 (Ipso) | ~145.0 | ~138.0 | -7.0 (Upfield) | Alteration in nitrogen hybridization and local electronegativity profile upon acetylation. |
| C1 (Ortho) | ~105.0 | ~114.0 | +9.0 (Downfield) | Direct loss of resonance electron density (+M effect) from the amine[3]. |
| C3 (Ortho) | ~108.0 | ~116.0 | +8.0 (Downfield) | Reduced shielding from the adjacent nitrogen atom. |
| C=O (Carbonyl) | N/A | ~169.5 | N/A | Characteristic highly deshielded amide carbonyl resonance[6]. |
| -CH₃ (Acetyl) | N/A | ~24.0 | N/A | Aliphatic carbon shielded by sp³ hybridization. |
Standardized Experimental Protocol
To ensure a self-validating system, the following protocol must be strictly adhered to. Variations in concentration, temperature, or solvent trace water can cause the labile protons (-OH, -NH) to drift significantly.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the highly purified J acid or N-acetyl J acid.
-
Dissolve in 0.6 mL of anhydrous DMSO-d₆ (containing 0.05% v/v Tetramethylsilane [TMS] as an internal standard).
-
Causality Note: Anhydrous DMSO-d₆ is critical. Trace water will cause the -OH and -NH peaks to broaden or shift due to rapid proton exchange.
Step 2: Solubilization & Filtration
-
Vortex the mixture for 2 minutes. If the sulfonic acid is recalcitrant, sonicate at room temperature for 5 minutes.
-
Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulate impurities that degrade magnetic field homogeneity.
Step 3: Acquisition Parameters
-
¹H NMR: 400 or 600 MHz; Temperature = 298 K; Number of Scans (NS) = 16; Relaxation Delay (D1) = 2.0 s.
-
¹³C NMR: 100 or 150 MHz; Temperature = 298 K; Number of Scans (NS) = 1024; Relaxation Delay (D1) = 2.0 s.
Step 4: Processing & Self-Validation
-
Apply zero-filling and a standard exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation.
-
Perform manual phase and baseline correction. Reference the TMS peak to exactly 0.00 ppm.
-
Self-Validation: Confirm the assignment of the acetyl -CH₃ to the C=O carbon using a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The methyl protons (~2.15 ppm) must show a strong ³J correlation to the carbonyl carbon (~169.5 ppm).
Fig 2: Self-validating NMR experimental workflow for sulfonated naphthol derivatives.
References
-
Colorants and Auxiliaries Vol 2 Source: Scribd URL:[Link]
-
A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring Source: ResearchGate URL:[Link]
-
NMR Chemical Shift Values Table Source: Chemistry Steps URL:[Link]
-
An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols Source: ResearchGate URL:[Link]
-
Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents Source: MDPI URL:[Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL:[Link]
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A Guide to the Safe Disposal of 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Proper chemical waste management is not just a regulatory requirement; it is a cornerstone of a safe and reproducible research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid, synthesized from best practices for handling substituted naphthalene and sulfonic acid derivatives.
Part 1: Core Hazard Assessment and Pre-Disposal Planning
Understanding the "why" behind a protocol is critical. 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid is an organic compound that requires careful handling due to its chemical properties.
-
Acidic Nature : The sulfonic acid group makes the compound acidic. Acidic corrosives can cause chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1]
-
Naphthalene Core : The naphthalene structure is associated with potential hazards. Naphthalene itself is classified as a hazardous waste by the EPA, is a suspected carcinogen, and is very toxic to aquatic life.[2][3][4][5][6]
-
Solid Form : As a solid powder, it poses an inhalation risk and can easily contaminate surfaces if not handled properly.[1] Fine dusts may also form explosive mixtures in the air.[6]
Key Hazard Summary and Required PPE
| Hazard Profile | Causative Group | Required Personal Protective Equipment (PPE) |
| Skin & Eye Irritation/Burns | Sulfonic Acid Group | Nitrile or PVC gloves, lab coat, chemical safety goggles, and a full-face shield if handling large quantities.[7] |
| Respiratory Irritation | Solid/Dust Form | Use in a chemical fume hood or with adequate local exhaust ventilation.[8][9][10] For large spills, a NIOSH-approved respirator with a particulate filter may be necessary. |
| Aquatic Toxicity | Naphthalene Core | Prevent entry into drains, sewers, and waterways.[6][11][12] |
| Combustibility | Organic Solid | Store away from open flames and strong oxidizing agents.[3][6] Use CO2, dry chemical, or foam extinguishers for fires.[4][6] |
Part 2: Step-by-Step Disposal Protocols
Waste segregation is paramount. Never mix incompatible waste streams. All waste containers must be clearly labeled, sealed, and stored in a designated secondary containment area away from general lab traffic.
Protocol 2.1: Disposal of Unused or Expired Solid Compound
-
Container Preparation : Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) office. Ensure it is clearly labeled "Hazardous Waste" and lists the full chemical name: "4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid".
-
Transfer : In a chemical fume hood, carefully transfer the solid chemical from its original container into the designated waste container. Use a dedicated spatula or scoop.
-
Avoid Dust Generation : Do not crush or grind the material. If the substance is a fine powder, consider moistening it slightly with a compatible solvent (like water, if permissible by your EHS office) to prevent dusting, though this may change the waste classification.[6]
-
Seal and Store : Securely seal the waste container. Wipe the exterior with a damp cloth to remove any residual dust, and store it in your lab's designated satellite accumulation area for hazardous waste.
-
Request Pickup : Arrange for pickup by your institution's licensed waste disposal service.
Protocol 2.2: Disposal of Contaminated Labware
This includes items like gloves, weigh boats, paper towels, and pipette tips.
-
Segregation : All solid materials grossly contaminated with the chemical should be considered hazardous waste.
-
Collection : Place these items into a designated, labeled, solid hazardous waste container (often a lined cardboard box or a dedicated plastic drum). Do not dispose of them in regular trash.
-
Glassware : Heavily contaminated, non-reusable glassware should be placed in a separate, puncture-proof container labeled for hazardous sharp waste.
-
Decontamination : For reusable glassware, rinse thoroughly with a suitable solvent (e.g., water, followed by an organic solvent if necessary) in a chemical fume hood. The initial rinsate is considered hazardous waste and must be collected as described in Protocol 2.3.
Protocol 2.3: Disposal of Aqueous Solutions
-
Collection : Collect all aqueous waste containing 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid in a dedicated, sealed, and clearly labeled hazardous waste container.
-
pH Adjustment (Consult EHS) : While neutralization is a common step for acidic waste, the reaction byproducts of this specific compound are not well-documented. Do not attempt to neutralize the waste stream without explicit approval and a validated protocol from your EHS department. Improper neutralization can generate heat or toxic gases.
-
Storage : Store the sealed aqueous waste container in secondary containment to prevent spills.
-
Disposal : Arrange for pickup by your institution's licensed waste disposal contractor. Do not pour this waste down the drain.[6][11][12][13]
Part 3: Emergency Spill Management
Immediate and correct response to a spill is critical to ensure personnel safety.
-
Alert Personnel : Immediately notify others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Assess the Hazard : For a small, contained spill of solid material, proceed with cleanup. For large spills, or if you feel unwell, contact your institution's emergency response team.
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and double-glove with nitrile gloves.
-
Contain the Spill : Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup : Carefully sweep or scoop the absorbed material and spilled solid into a labeled hazardous waste container.[8][14] Use dry cleanup procedures and avoid generating dust.[1]
-
Final Decontamination : Wipe the spill area with a damp cloth. All cleanup materials, including used PPE, must be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, per institutional policy.
Part 4: Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid.
Caption: Decision workflow for proper waste segregation and disposal.
Part 5: Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, waste containing naphthalene derivatives is often regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It is the responsibility of the waste generator (the researcher) to ensure that waste is correctly identified, labeled, and managed. Always consult your institution's EHS department for specific guidance, as they will be familiar with the relevant regulations and have established relationships with licensed hazardous waste disposal companies.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. [Link]
-
Penta. Naphthalene - SAFETY DATA SHEET. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Naphthalene. [Link]
-
International Chemical Safety Cards (ICSC). ICSC 0667 - NAPHTHALENE. [Link]
-
Sdfine. Material Safety Data Sheet: 4-amino-3-hydroxy-naphthalene-1-sulphonic acid. [Link]
-
MP Biomedicals. Safety Data Sheet: 8-Anilino-1-naphthalene Sulfonic Acid. [Link]
-
Redox. SAFETY DATA SHEET: LINEAR ALKYL BENZENE SULFONIC ACIDS. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid. [Link]
-
GHS-CHEM. SULPHONIC ACID, 90% SAFETY DATA SHEET. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-Naphthol-5-sulfonic acid sodium salt. [Link]
Sources
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- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ICSC 0667 - NAPHTHALENE [chemicalsafety.ilo.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. spectrumchemical.com [spectrumchemical.com]
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- 10. echemi.com [echemi.com]
- 11. chemos.de [chemos.de]
- 12. aksci.com [aksci.com]
- 13. mpbio.com [mpbio.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
An authoritative, field-proven guide to the safe handling, operational integration, and disposal of 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid (commonly referred to as N-Acetyl J-acid)[1].
As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides researchers and drug development professionals with a mechanistic understanding of the chemical's hazards, paired with self-validating operational workflows to ensure absolute laboratory safety and logistical efficiency.
Chemical Profile & Mechanistic Hazard Causality
To handle a chemical safely, you must first understand why it is dangerous. 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid (Molecular Weight: 281.28 g/mol ) is a highly reactive intermediate widely used in the synthesis of azo dyes and complex pharmaceutical compounds[1].
The Causality of the Hazard:
-
The Sulfonic Acid Moiety ( −SO3H ): Aromatic sulfonic acids are strong acids that readily dissociate in water[2]. When the fine powder contacts the moisture in your eyes, sweat on your skin, or the mucosal lining of your respiratory tract, it causes an immediate, localized drop in pH. This leads to acute chemical burns, severe tissue irritation, and potential chemical pneumonitis if inhaled[3].
-
The Acetamido & Hydroxyl Groups: These functional groups attached to the naphthalene ring increase the molecule's potential to act as a skin sensitizer. Repeated exposure can trigger allergic contact dermatitis.
-
Environmental Toxicity: Due to the stable aromatic ring and high water solubility, this compound resists standard biological degradation and is highly toxic to aquatic ecosystems if discharged improperly[4].
Quantitative Personal Protective Equipment (PPE) Specifications
Standard lab attire is insufficient. The following table outlines the mandatory PPE, quantified by performance metrics, and justified by the chemical's mechanistic behavior.
| PPE Category | Material & Specification | Quantitative Metric | Mechanistic Justification |
| Respirator | N95 or P100 Particulate Mask | Filtration: ≥ 95% of particles > 0.3 μ m | Prevents inhalation of fine crystalline powder, mitigating acute mucosal acid burns in the respiratory tract. |
| Gloves | Nitrile Rubber (Extended Cuff) | Thickness: ≥ 8 mil Breakthrough: > 240 min | Nitrile provides superior chemical resistance to polar organic acids compared to standard latex[3]. |
| Eye Protection | Unvented Chemical Goggles | Impact: ANSI Z87.1 Gap to Face: 0 mm | Prevents aerosolized sulfonic acid dust from bypassing safety glasses and dissolving in ocular fluid. |
| Body | Flame-Resistant Lab Coat | Coverage: 100% of arms/torso | Protects against static-induced flash ignition of organic dust and prevents dermal sensitization. |
Self-Validating Operational Protocols
The following step-by-step methodologies ensure that every action you take is verified by an observable result before you proceed to the next step.
Protocol A: Precision Weighing and Transfer
Step 1: Environmental Isolation
-
Action: Conduct all open-container handling within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder handling isolator.
-
Causality: Ambient air currents can easily aerosolize the fine particles. Inhalation of aromatic sulfonic acids leads to rapid dissolution in the mucosal lining of the lungs[2].
-
Validation Check: Before opening the chemical container, hold a Kimwipe at the sash opening. A continuous inward flutter confirms negative pressure and adequate capture velocity (>0.5 m/s). Do not proceed if the tissue falls straight down.
Step 2: Static Mitigation
-
Action: Use an anti-static ionizer fan and grounded stainless-steel spatulas to handle the powder.
-
Causality: Organic powders generate triboelectric charges during friction (e.g., scooping). A static discharge can repel the powder, causing sudden aerosolization outside the primary containment zone.
-
Validation Check: Hover the spatula 1 cm above the powder bed. If the powder jumps to the metal, static is present; allow the ionizer to run for an additional 60 seconds before re-testing.
Step 3: Sealed Transfer
-
Action: Transfer the weighed solid into a sealed addition funnel or a septum-capped flask before removing it from the BSC.
-
Causality: Transporting open containers exposes the broader laboratory environment to spill risks and ambient humidity, which can degrade the hygroscopic sulfonic acid.
-
Validation Check: Invert the sealed transfer vessel gently. The absolute absence of escaping dust or loose caps validates the integrity of the seal prior to transport.
Spill Mitigation & Disposal Logistics
If a spill occurs outside of primary containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure.
Protocol B: Spill Response and Chemical Neutralization
Step 1: Containment and Neutralization
-
Action: Surround and cover the spilled powder with a 3:1 mixture of dry sand and sodium carbonate ( Na2CO3 ).
-
Causality: The sand prevents physical dispersion. Sodium carbonate is a mild base that reacts with the highly acidic −SO3H group, converting it into a stable, water-soluble sodium sulfonate salt while releasing CO2 gas[3].
-
Validation Check: Spray a light mist of deionized water over the mixture. The cessation of effervescence (bubbling) confirms that the sulfonic acid has been completely neutralized.
Step 2: Collection and Disposal
-
Action: Sweep the neutralized slurry using a non-sparking polyethylene brush and pan. Place the waste into a high-density polyethylene (HDPE) hazardous waste container.
-
Causality: Aromatic sulfonic acids and their derivatives can be toxic to aquatic life and resist standard biological degradation in municipal wastewater systems[4]. Incineration is required to break down the stable naphthalene ring.
-
Validation Check: Verify the pH of the residual surface using a moistened pH test strip. A reading between 6.5 and 7.5 validates that the surface is decontaminated and safe for standard detergent cleaning.
Workflow Visualization
The following logic diagram maps the critical decision points from pre-operation through disposal.
Fig 1: Operational workflow and spill response logic for handling Acetyl J-acid.
References
-
[2] Title: Benzenesulfonic acid | Source: American Chemical Society | URL: 2
-
[4] Title: What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights | Source: Slate / GreyB | URL: 4
-
[3] Title: LINEAR ALKYLBENZENE SULPHONIC ACID MATERIAL SAFETY DATA SHEET | Source: Deten Química S.A. | URL: 3
-
[1] Title: N-Acetyl J-acid Chemical Profile | Source: Mahavir Synthesis | URL: 1
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
